1-Methylazetidin-3-one hydrochloride
Description
Properties
IUPAC Name |
1-methylazetidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c1-5-2-4(6)3-5;/h2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALUYBXZFLBDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-43-6 | |
| Record name | 3-Azetidinone, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylazetidin-3-one Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Methylazetidin-3-one hydrochloride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore modern and classical synthetic strategies, and discuss its reactivity and potential applications, with a focus on the practical insights necessary for its successful use in a laboratory setting.
Introduction: The Azetidin-3-one Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] While its more famous counterpart, the β-lactam (azetidin-2-one), has been extensively explored, leading to the development of numerous antibiotics, the isomeric azetidin-3-one core has emerged as a versatile substrate for the synthesis of novel, functionally diverse azetidines.[2] this compound, as a simple substituted member of this class, offers a reactive handle—the ketone—for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity.[3]
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its general properties based on related compounds and information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | [4] |
| Molecular Weight | 121.57 g/mol | [4] |
| Appearance | Expected to be a white to off-white solid | Inferred from[5] |
| Solubility | Likely soluble in water and polar organic solvents | Inferred from[5] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [4] |
Synthesis of the 1-Methylazetidin-3-one Core
The synthesis of the azetidin-3-one scaffold can be approached through several methodologies, ranging from classical oxidation reactions to modern catalytic cyclizations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Oxidation of 1-Methylazetidin-3-ol
A common and straightforward method for the preparation of azetidin-3-ones is the oxidation of the corresponding 3-hydroxyazetidine precursor. This approach is analogous to the synthesis of 1-(diphenylmethyl)azetidin-3-one.[6]
Diagram: Synthesis of 1-Methylazetidin-3-one via Oxidation
Caption: General workflow for the synthesis of this compound via oxidation.
Experimental Protocol: Conceptual Oxidation of 1-Methylazetidin-3-ol
Causality: This protocol is based on standard oxidation procedures for secondary alcohols. The choice of a mild oxidizing agent is crucial to avoid over-oxidation or decomposition of the strained azetidine ring.
-
Dissolution: Dissolve 1-methylazetidin-3-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the appropriate temperature for the chosen oxidizing agent (e.g., -78 °C for Swern oxidation).
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., pre-formed Swern reagent or Dess-Martin periodinane) to the cooled solution while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction mixture according to the specific protocol for the chosen oxidant.
-
Work-up: Perform an aqueous work-up to remove inorganic byproducts. Extract the aqueous layer with a suitable organic solvent.
-
Purification of Free Base: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 1-methylazetidin-3-one by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Modern Synthetic Approaches
Recent advances in synthetic methodology have provided novel and efficient routes to the azetidin-3-one core.
-
Gold-Catalyzed Intermolecular Oxidation of Alkynes: This method offers a flexible and stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. The key step involves the generation of a reactive α-oxogold carbene intermediate.[7]
-
Photochemical Cyclization of α-Amino Esters: A light-driven approach has been developed for the synthesis of 3-azetidinones from readily available α-amino esters, proceeding through a Norrish-Yang type cyclization.[8][9]
-
Oxidative Allene Amination: This strategy involves the regioselective aziridination of silyl-substituted homoallenic sulfamates, followed by rearrangement to yield densely functionalized, fused azetidin-3-ones.[3]
These modern methods often provide advantages in terms of stereocontrol and functional group tolerance, making them valuable tools for the synthesis of complex azetidine derivatives.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The protons on the azetidine ring will likely appear as a set of multiplets due to spin-spin coupling. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon at a downfield chemical shift (typically in the range of 200-210 ppm). Signals for the N-methyl carbon and the two non-equivalent ring carbons are also expected.[10]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key diagnostic absorption for this compound will be the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1750-1780 cm⁻¹, characteristic of a ketone in a four-membered ring. A broad absorption in the region of 2400-3000 cm⁻¹ would be indicative of the N-H stretch of the hydrochloride salt.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show the molecular ion of the free base (1-methylazetidin-3-one) upon ionization.
Reactivity and Stability
The chemical reactivity of 1-Methylazetidin-3-one is dominated by the ketone functional group and the strained azetidine ring.
-
Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions, including reduction to the corresponding alcohol, Grignard and organolithium additions to form tertiary alcohols, and Wittig-type reactions to form exocyclic double bonds.[1]
-
Ring Strain: The inherent strain of the four-membered ring can influence its reactivity. However, the azetidine ring is generally more stable than the corresponding aziridine.
-
Stability: As a hydrochloride salt, the compound is expected to be more stable and less prone to self-condensation than the free base. The recommended storage conditions of -20°C in a sealed container away from moisture suggest that the compound may be sensitive to heat and hydrolysis.[4]
Diagram: Reactivity of 1-Methylazetidin-3-one
Caption: Common transformations of the 1-Methylazetidin-3-one core.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on safety data for related compounds, it is advisable to:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, such as a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its strained ring system and reactive ketone functionality provide a gateway to a wide array of more complex and potentially biologically active azetidine derivatives. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective application in research and development.
References
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ChemBK. (2024, April 9). 1-methylazetidin-3-ol HCl. Retrieved from [Link]
- Hwang, M. U., Gogoi, A. R., Scurria, M., Gutierrez, O., & Scheidt, K. A. (2025). Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones. ChemRxiv. DOI: 10.26434/chemrxiv-2025-fx6km
- Al-Gharabli, S. I., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.
- Zhang, J., Schmalz, H.-G. (2016). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- Wallace, O. B., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 1(4), 136-140.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
- De Kimpe, N., & De Vreese, R. (1998). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 98(5), 1875-1930.
- Hwang, M., Gogoi, A., Scurria, M., Gutierrez, O., & Scheidt, K. (2025, June 24). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.
- Richardson, P. (2025).
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PubChem. (n.d.). 1-Methylazetidin-3-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). Retrieved from [Link]
- O'Boyle, N. M., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(9), 1533.
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PubChem. (n.d.). 1-Methylazetidin-3-ol. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-1-methyl-azetidine hydrochloride. Retrieved from [Link]
- Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 147.
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Azetidin-3-one Hydrochloride. Retrieved from [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 2. 1-Methylazetidin-3-ol hydrochloride | CymitQuimica [cymitquimica.com]
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An In-Depth Technical Guide to 1-Methylazetidin-3-one Hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methylazetidin-3-one hydrochloride (CAS Number: 1818847-43-6), a valuable heterocyclic building block for the synthesis of novel chemical entities in drug discovery. Due to the limited availability of detailed experimental procedures in peer-reviewed literature for this specific compound, this document, authored from the perspective of a Senior Application Scientist, presents a robust and scientifically-grounded approach to its synthesis, purification, and characterization. The methodologies described herein are based on well-established chemical principles and analogous transformations reported for similar molecular scaffolds. This guide is intended to empower researchers to confidently synthesize and utilize this versatile intermediate in their research and development endeavors.
Introduction: The Significance of the Azetidine Scaffold
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique properties compared to more conventional five- and six-membered rings. The introduction of an azetidine core into a drug candidate can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[1][2] The azetidin-3-one functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration, making it a highly sought-after intermediate in the construction of complex molecular architectures. This compound provides a stable, crystalline form of this valuable building block, ready for use in a variety of chemical transformations.
Physicochemical and Structural Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1818847-43-6 | Chemical Supplier Data |
| Molecular Formula | C₄H₈ClNO | Chemical Supplier Data |
| Molecular Weight | 121.57 g/mol | Chemical Supplier Data |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | --- |
| Storage | 2-8°C, under inert atmosphere | Chemical Supplier Data |
| SMILES | O=C1CN(C)C1.Cl | Chemical Supplier Data |
Proposed Synthesis and Purification
The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available precursor, 1-methylazetidin-3-ol. The first step involves the oxidation of the secondary alcohol to the corresponding ketone, followed by the formation of the hydrochloride salt.
Caption: Proposed two-step synthesis of this compound.
Step 1: Oxidation of 1-Methylazetidin-3-ol
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the azetidine ring, mild and selective oxidation methods are paramount. The Parikh-Doering oxidation is an excellent choice as it operates at or near room temperature and avoids the use of harsh or cryogenic conditions associated with other methods like the Swern oxidation.[3][4][5]
Experimental Protocol: Parikh-Doering Oxidation
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylazetidin-3-ol (1.0 eq).
-
Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). Add triethylamine (Et₃N, 3.0-5.0 eq).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. In a separate flask, prepare a solution of sulfur trioxide pyridine complex (SO₃·py, 3.0-4.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Slowly add the SO₃·py solution to the stirring solution of the alcohol and base at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methylazetidin-3-one as a free base. This material can be used directly in the next step or purified by column chromatography on silica gel if necessary.
Step 2: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt enhances the compound's stability and crystallinity, facilitating its handling and storage.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude or purified 1-methylazetidin-3-one free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Acidification: To the stirring solution, add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise until precipitation is complete. The addition of an excess of the acidic solution should be avoided.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under high vacuum to afford this compound as a crystalline solid.
Spectroscopic Characterization (Predicted)
Due to the absence of published spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The protons on the azetidine ring are diastereotopic and will likely appear as two distinct signals, each integrating to two protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₃ | 2.5 - 2.8 | Singlet (s) | The methyl group on the nitrogen atom. |
| -CH₂- (ring) | 4.0 - 4.5 | Singlet (s) or two doublets (d) | The two sets of methylene protons adjacent to the nitrogen and carbonyl groups. Due to the rapid inversion of the ring, they might appear as a singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₃ | 40 - 45 | The methyl carbon. |
| -CH₂- (ring) | 65 - 75 | The methylene carbons of the azetidine ring. |
| C=O | 200 - 210 | The carbonyl carbon, typically deshielded in strained rings.[6] |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch | 1750 - 1780 | Strong | The carbonyl stretch in a four-membered ring is typically at a higher frequency than in acyclic ketones due to ring strain.[7] |
| C-N Stretch | 1100 - 1250 | Medium | |
| N-H⁺ Stretch | 2400 - 2700 | Broad, Medium | Characteristic of a tertiary amine hydrochloride salt. |
Mass Spectrometry (MS)
In mass spectrometry (electrospray ionization, ESI+), the compound is expected to show a prominent peak for the molecular ion of the free base.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 86.06 | Corresponds to the protonated free base (C₄H₇NO + H⁺). |
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The ketone functionality can be readily transformed into other functional groups, such as amines, alcohols, and heterocycles, providing access to a diverse chemical space.
Caption: Synthetic utility of the 1-Methylazetidin-3-one core.
The resulting substituted azetidines have been incorporated into a variety of therapeutic agents, including inhibitors of enzymes such as kinases and proteases, and modulators of G-protein coupled receptors (GPCRs). The N-methyl group can serve to block metabolism at the nitrogen atom and can also influence the conformational preferences of the azetidine ring, which may be crucial for optimal binding to a biological target.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. While detailed synthetic procedures are not widely published, this guide provides a robust and scientifically sound framework for its preparation and characterization. By leveraging established oxidation methodologies and standard techniques for salt formation, researchers can confidently access this important intermediate and unlock its potential in the development of next-generation therapeutics.
References
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- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
An In-depth Technical Guide to the Molecular Structure of 1-Methylazetidin-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a nitrogen-containing four-membered heterocycle, represents a "privileged scaffold" in modern medicinal chemistry due to its unique structural and conformational properties.[1][2] Its incorporation into molecular architectures can significantly influence pharmacological activity by imparting rigidity and providing specific vectors for substituent placement.[3] This guide focuses on a key derivative, 1-Methylazetidin-3-one hydrochloride (CAS 1818847-43-6), a versatile building block for drug discovery. We will provide a comprehensive analysis of its molecular structure, outline a robust synthetic pathway, detail the analytical techniques required for its complete characterization, and discuss its strategic application in the development of novel therapeutics.
Molecular Identity and Physicochemical Properties
A complete understanding of a molecule begins with its fundamental identity and physical characteristics. These data points are critical for designing synthetic transformations, developing analytical methods, and formulating protocols.
-
Systematic Name (IUPAC): 1-methylazetidin-3-one;hydrochloride
-
Synonyms: 1-methyl-3-azetidinone hydrochloride
-
CAS Number: 1818847-43-6[4]
-
Molecular Formula: C₄H₈ClNO[5]
-
Molecular Weight: 121.57 g/mol
The core structure consists of a saturated four-membered azetidine ring, substituted with a methyl group on the nitrogen atom (position 1) and a ketone functional group at position 3. The hydrochloride salt form enhances stability and aqueous solubility by protonating the tertiary amine, rendering it a quaternary ammonium salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈ClNO | [5] |
| Molecular Weight | 121.57 g/mol | Calculated |
| CAS Number | 1818847-43-6 | [4] |
| Physical Form | Solid (Predicted) | General Salt Properties |
| Solubility | Soluble in water, polar organic solvents | Inferred from hydrochloride nature |
Molecular Structure Visualization
The 2D structure of this compound highlights the key functional groups and the strained ring system.
Synthesis and Purification: From Alcohol to Ketone
Causality in Synthetic Strategy
The most direct and common route to an azetidin-3-one is through the oxidation of its corresponding azetidin-3-ol precursor.[6][7] The precursor, 1-Methylazetidin-3-ol (CAS 155500-72-0), is commercially available, making this a convergent and efficient strategy.[8] The choice of oxidant is critical. Mild oxidation conditions are required to prevent cleavage of the strained azetidine ring. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, is an exemplary choice as it is highly effective for converting secondary alcohols to ketones without harsh reagents or high temperatures.[9][10]
Synthetic Workflow Diagram
The following diagram illustrates the two-step process from the commercially available precursor to the final hydrochloride salt.
Detailed Experimental Protocol (Self-Validating System)
This protocol is based on standard Swern oxidation procedures and is designed to be self-validating through in-process monitoring.[11][12]
Step 1: Swern Oxidation of 1-Methylazetidin-3-ol
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Activator Formation: Slowly add oxalyl chloride (2.0 eq.) to the cooled DCM. Following this, add anhydrous DMSO (3.0 eq.) dropwise via syringe, ensuring the internal temperature remains below -65 °C. Stir the resulting solution for 15 minutes. Rationale: This step forms the reactive electrophilic sulfur species, the chlorosulfonium salt, necessary for activating the alcohol.[12]
-
Alcohol Addition: Dissolve 1-Methylazetidin-3-ol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Quench and Basification: Slowly add triethylamine (Et₃N, 5.0 eq.) to the mixture. Stir for 10 minutes at -78 °C, then allow the reaction to slowly warm to room temperature. Rationale: Triethylamine acts as a base to facilitate the final elimination step that forms the ketone and neutralizes the acid byproducts.[9]
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Methylazetidin-3-one free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Step 1 in anhydrous diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of 2M HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of the synthesized compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[13] For this compound, the protonation of the nitrogen will cause a downfield shift for adjacent protons compared to the free base.
Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O or DMSO-d₆)
| Atom Type | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| -C(=O)- | N/A | ~205-215 | Carbonyl carbons in strained rings are shifted downfield. |
| -CH₂- (C2, C4) | ~4.0 - 4.5, Singlet or AB quartet | ~60-70 | Protons and carbons are adjacent to both a ketone and a protonated nitrogen, leading to a significant downfield shift. The two CH₂ groups are chemically equivalent. |
| N-CH₃ | ~3.0 - 3.5, Singlet | ~40-45 | Methyl group attached to a deshielding quaternary ammonium nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation data, confirming the elemental composition.
-
Technique: Electrospray Ionization (ESI) is ideal for this polar, charged molecule.
-
Expected Ion: In positive ion mode, the spectrum will show a prominent peak corresponding to the protonated free base, [C₄H₇NO + H]⁺.
-
Expected m/z: 98.06 (Calculated for [C₄H₈NO]⁺).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies.[14]
-
Key Vibration: The most diagnostic peak will be the carbonyl (C=O) stretch.
-
Expected Frequency: ~1780 - 1815 cm⁻¹.
-
Rationale: The C=O stretching frequency is significantly increased in four-membered rings (like cyclobutanone or β-lactams) due to increased ring strain and angle compression.[15][16] This high-wavenumber absorption is a hallmark of the azetidin-3-one system.
Strategic Applications in Drug Discovery
The value of this compound lies in its utility as a rigid scaffold that can be readily functionalized.[3][17] Its conformationally restricted nature reduces the entropic penalty of binding to a biological target, potentially increasing ligand efficiency and potency.[18]
-
Scaffold for Elaboration: The ketone at the 3-position is a versatile chemical handle. It can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce diverse substituents with precise stereochemical control.
-
Bioisosteric Replacement: The azetidine ring is often used as a bioisostere for other cyclic systems, such as piperidines or phenyl rings, to modulate physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.[18]
-
Vectorial Orientation: The rigid, non-planar structure of the azetidine ring orients substituents in well-defined three-dimensional space, which is critical for optimizing interactions with protein binding pockets.
Conceptual Elaboration Diagram
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, characterized by a strained yet stable four-membered ring, offers a rigid scaffold for building complex and potent therapeutic agents. A clear understanding of its synthesis via oxidation of the corresponding alcohol and its comprehensive spectroscopic signature—particularly its high-frequency carbonyl stretch in the IR and deshielded protons in the NMR—is essential for its effective use. By leveraging the chemical reactivity of its ketone functionality, researchers can explore novel chemical space and accelerate the development of next-generation pharmaceuticals.
References
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Chemistry LibreTexts. (2023). Swern oxidation. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
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Guduru, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]
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ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. [Link]
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Portland Community College. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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An In-depth Technical Guide to the Synthesis of 1-Methylazetidin-3-one Hydrochloride
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, often leading to enhanced binding affinity and selectivity for biological targets. 1-Methylazetidin-3-one, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex azetidine derivatives, which are integral components of numerous therapeutic agents. This guide provides a comprehensive overview of a robust and scalable synthetic route to 1-Methylazetidin-3-one hydrochloride, designed for researchers and professionals in drug development. The presented synthesis is a two-step process commencing with the formation of the precursor alcohol, 1-methylazetidin-3-ol, followed by a mild oxidation to the target ketone.
Strategic Overview of the Synthesis
The synthesis of this compound is strategically divided into three core stages:
-
Formation of the Azetidine Ring: Synthesis of the precursor, 1-methylazetidin-3-ol, via the cyclization reaction of aqueous methylamine and epichlorohydrin.
-
Oxidation to the Ketone: Conversion of the secondary alcohol to the corresponding ketone using a mild and selective oxidation method, the Dess-Martin periodinane (DMP) oxidation.
-
Salt Formation and Isolation: Conversion of the synthesized free base to its stable hydrochloride salt to facilitate purification and improve handling characteristics.
This approach is designed for efficiency and scalability, employing readily available starting materials and avoiding harsh reaction conditions that could compromise the integrity of the strained azetidine ring.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-Methylazetidin-3-ol
The formation of the azetidine ring is achieved through the reaction of a primary amine with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization.
Causality and Experimental Choices
-
Choice of Reactants: Methylamine is a readily available and highly nucleophilic primary amine. Epichlorohydrin is an ideal bifunctional electrophile, containing both a reactive epoxide and a primary alkyl chloride.
-
Reaction Conditions: The reaction is typically performed in water or a protic solvent at ambient temperature to control the exothermicity of the initial epoxide opening. The subsequent cyclization to form the azetidine ring is often promoted by gentle heating or by the addition of a mild base to neutralize the generated hydrochloric acid.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of aqueous methylamine (40 wt. % in H₂O, 3 equivalents), cooled to 0-5 °C in an ice bath, add epichlorohydrin (1 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Initial Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of epichlorohydrin.
-
Cyclization: After the initial reaction, slowly heat the mixture to 50-60 °C and maintain for 12-18 hours to facilitate the intramolecular cyclization.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and saturate with sodium chloride. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane or a mixture of isopropanol/chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-methylazetidin-3-ol can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 70-75 °C at reduced pressure |
| Typical Yield | 60-75% |
Table 1: Physicochemical properties of 1-Methylazetidin-3-ol.
Part 2: Oxidation to 1-Methylazetidin-3-one
The conversion of the secondary alcohol, 1-methylazetidin-3-ol, to the target ketone is a critical step. The choice of oxidant is paramount to avoid over-oxidation or decomposition of the strained ring. The Dess-Martin periodinane (DMP) oxidation is an exemplary method due to its mild, neutral conditions and high efficiency.[1][2]
Causality and Experimental Choices
-
Choice of Oxidant: Dess-Martin periodinane is a hypervalent iodine reagent that offers highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It operates at room temperature and neutral pH, making it compatible with sensitive functional groups like the tertiary amine in our substrate.[3] Unlike chromium-based oxidants, it is non-toxic and the work-up is straightforward.[1]
-
Solvent: Dichloromethane (DCM) is the solvent of choice as it is relatively inert and effectively solubilizes both the substrate and the DMP reagent.
-
Work-up: The work-up procedure is designed to remove the iodinane byproduct and any remaining acetic acid. A basic wash with sodium bicarbonate is typically employed.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane.
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1-1.3 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring the Reaction: The progress of the oxidation can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes to quench the reaction and dissolve the iodinane byproduct.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude 1-methylazetidin-3-one as a free base.
| Parameter | Value |
| Molecular Formula | C₄H₇NO |
| Molecular Weight | 85.10 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Purity (crude) | >90% (typically) |
| Typical Yield | 85-95% |
Table 2: Physicochemical properties of 1-Methylazetidin-3-one (free base).
Part 3: Formation of this compound
For improved stability, handling, and purification, the synthesized free base is converted to its hydrochloride salt.
Causality and Experimental Choices
-
Rationale: The hydrochloride salt is typically a crystalline solid, which is easier to handle and purify by recrystallization compared to the often-oily free base. It also enhances the long-term stability of the compound.
-
Reagent and Solvent: A solution of hydrogen chloride in an anhydrous organic solvent, such as diethyl ether or 1,4-dioxane, is used to precipitate the salt without introducing water, which could lead to hydration of the ketone.
Detailed Experimental Protocol
-
Dissolution: Dissolve the crude 1-methylazetidin-3-one free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: To the stirred solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
-
Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
| Parameter | Value |
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | >98% (after recrystallization) |
| Overall Yield | 50-70% (from epichlorohydrin) |
Table 3: Physicochemical properties of this compound.
Alternative Oxidation Method: Swern Oxidation
For substrates that may be sensitive to the conditions of the Dess-Martin oxidation, the Swern oxidation presents a viable and equally mild alternative.[4]
Core Principles
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine to effect the oxidation.[4]
Figure 2: Key stages of the Swern oxidation process.
While highly effective, the Swern oxidation requires cryogenic temperatures and generates dimethyl sulfide as a malodorous byproduct, which necessitates careful handling and waste disposal.[4]
Conclusion
The described synthetic route provides a reliable and well-documented pathway for the preparation of this compound, a valuable building block in pharmaceutical research. The key transformations—azetidine ring formation via cyclization and mild oxidation of the resulting alcohol—are robust and amenable to scale-up. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt these protocols to advance their drug discovery programs.
References
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Zhang, Z., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(25), 6649-6653. Available at: [Link]
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Wikipedia. (2023). Swern oxidation. Available at: [Link]
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Wikipedia. (2023). Dess–Martin oxidation. Available at: [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]
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Funk, R. L., et al. (2009). A Practical Method for the Synthesis of 2-Alkynylpropenals. Organic Letters, 11(20), 4684-4687. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]
-
Patil, S. A., et al. (2015). An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, the pharmaceutically important moiety, has been developed. ResearchGate. Available at: [Link]
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The Strategic Role of 1-Methylazetidin-3-one Hydrochloride in Modern Drug Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Strained Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with advantageous physicochemical and biological properties is relentless. Among the various scaffolds employed by medicinal chemists, small, strained heterocycles have garnered significant attention for their ability to impart desirable characteristics such as improved solubility, metabolic stability, and three-dimensional diversity. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable motif.[1] This guide focuses on a key derivative, 1-Methylazetidin-3-one hydrochloride , a versatile building block that offers a unique combination of a strained ring system and a reactive carbonyl group, making it an attractive starting point for the synthesis of complex molecular architectures. Its utility as a pharmaceutical intermediate is instrumental in the development of a wide array of biologically active compounds.
This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, reactivity, and applications in the synthesis of pharmaceutical agents. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of next-generation therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1818847-43-6 | [2] |
| Molecular Formula | C₄H₈ClNO | [2] |
| Molecular Weight | 121.57 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water and some organic solvents | [3] |
| Storage | Store at -20°C, sealed, away from moisture | [2] |
Safety Information:
This compound should be handled in accordance with standard laboratory safety procedures. It is important to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Synthesis of this compound: A Two-Step Approach
The most common and practical synthetic route to this compound involves a two-step sequence starting from readily available precursors: the formation of the precursor alcohol, 1-methylazetidin-3-ol, followed by its oxidation to the desired ketone.
Part 1: Synthesis of the Precursor, 1-Methylazetidin-3-ol
The synthesis of 1-methylazetidin-3-ol can be achieved through the cyclization of an appropriate acyclic precursor. A common method involves the reaction of methylamine with epichlorohydrin.
Figure 1: General workflow for the synthesis of 1-methylazetidin-3-ol.
A detailed experimental protocol for a related N-substituted azetidin-3-ol, 1-benzhydrylazetidin-3-ol, provides a valuable template for this transformation. The process involves the reaction of the primary amine with epichlorohydrin, followed by an intramolecular cyclization.[4]
Part 2: Oxidation to this compound
The crucial step in the synthesis is the oxidation of the secondary alcohol, 1-methylazetidin-3-ol, to the corresponding ketone. Several modern oxidation methods are suitable for this transformation, offering mild reaction conditions and high yields. The choice of oxidant is critical to avoid over-oxidation or side reactions.
Figure 2: Oxidation of 1-methylazetidin-3-ol to its hydrochloride salt.
Commonly Employed Oxidation Protocols:
-
Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[5][6] The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups.[7]
Illustrative Experimental Protocol (Adapted from a general Swern oxidation procedure):
-
A solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) is cooled to -78 °C.
-
A solution of DMSO (2.7 equivalents) in DCM is added dropwise, and the mixture is stirred for 5 minutes.
-
A solution of 1-methylazetidin-3-ol (1.0 equivalent) in DCM is then added dropwise over 5 minutes.
-
After stirring for 30 minutes at -78 °C, triethylamine (7.0 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with DCM.
-
The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude 1-methylazetidin-3-one free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt, which can be collected by filtration.
-
-
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1][3] The reaction is typically carried out in chlorinated solvents at room temperature and is often complete within a few hours.[8]
Illustrative Experimental Protocol (Adapted from a general DMP oxidation procedure):
-
To a solution of 1-methylazetidin-3-ol (1.0 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers are clear.
-
The product is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over sodium sulfate and concentrated.
-
The resulting free base is converted to the hydrochloride salt as described in the Swern protocol.
-
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of the ketone functional group within the strained four-membered ring. This allows for a variety of chemical transformations to introduce molecular diversity.
Figure 3: Key chemical transformations of 1-methylazetidin-3-one.
-
Reductive Amination: The carbonyl group can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to yield 3-amino-1-methylazetidine derivatives. These products are valuable for introducing basic nitrogen atoms, which can be crucial for target engagement and improving pharmacokinetic properties.
-
Wittig and Related Olefination Reactions: Reaction with phosphorus ylides (Wittig reagents) or other olefination reagents allows for the conversion of the carbonyl group into an exocyclic double bond, leading to 3-alkylidene-1-methylazetidines.
-
Nucleophilic Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. This provides a straightforward route to 3-substituted-1-methylazetidin-3-ols with the introduction of new carbon-carbon bonds.
-
Formation of Spirocycles: The ketone can serve as an anchor point for the construction of spirocyclic systems by reacting with bifunctional reagents. Spirocyclic scaffolds are of great interest in drug discovery as they increase the three-dimensionality of a molecule.
Applications in Drug Discovery and Development
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and the two sets of methylene protons on the azetidine ring (likely complex multiplets due to coupling with each other).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon at a characteristic downfield shift, in addition to signals for the N-methyl carbon and the two methylene carbons of the azetidine ring.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the carbonyl stretching vibration of the strained four-membered ring ketone.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₄H₇NO) and characteristic fragmentation patterns.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis from readily available starting materials via the oxidation of the corresponding alcohol is a practical and scalable approach. The reactivity of the ketone within the strained azetidine ring allows for a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for biological screening. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
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Physical and chemical properties of 1-Methylazetidin-3-one hydrochloride
An In-Depth Technical Guide to 1-Methylazetidin-3-one Hydrochloride
This guide provides a comprehensive technical overview of this compound (CAS No. 1818847-43-6), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physical and chemical properties, synthesis, analytical characterization, and safe handling protocols, grounding all claims in authoritative data. The structure of this guide is designed to logically present the scientific narrative of this compound, from its fundamental characteristics to its practical application.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, which can lead to improved binding affinity, selectivity, and metabolic stability in drug candidates. This compound serves as a versatile intermediate, providing a reactive ketone handle and a tertiary amine within this valuable framework. It has gained prominence as a building block in the synthesis of compound libraries for drug discovery, notably in the development of novel protein degraders.[1]
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and development. This compound is typically supplied as a white to off-white solid.[2] Its hydrochloride salt form significantly influences its physical properties, particularly its solubility and stability.
Structural and Molecular Data
The compound's structure features a strained four-membered ring, a ketone at the 3-position, and an N-methyl group. The hydrochloride salt form means the tertiary amine is protonated, forming a quaternary ammonium chloride salt.
Caption: 2D Structure of this compound.
Tabulated Physicochemical Data
For ease of reference, the core quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1818847-43-6 | [1][3] |
| Molecular Formula | C₄H₈ClNO | [1][4] |
| Molecular Weight | 121.57 g/mol | [1][4] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room temperature or -20°C | [1][4] |
Solubility and Stability
Solubility: As a hydrochloride salt, the molecule is ionic and thus exhibits good solubility in polar protic solvents such as water, methanol, and DMSO.[5] This property is advantageous for reactions conducted in aqueous or polar media and for the preparation of stock solutions for screening purposes. Its solubility in less polar organic solvents like dichloromethane or ethyl acetate is limited.
Stability: The compound is hygroscopic and should be stored in a tightly sealed container away from moisture to prevent hydrolysis or degradation.[4] The strained azetidine ring can be susceptible to nucleophilic attack, particularly under harsh basic or acidic conditions, which can lead to ring-opening. The ketone functionality also presents a site for various chemical transformations. For long-term storage, maintaining a dry, inert atmosphere is recommended.[4]
Section 2: Synthesis and Purification Workflow
The synthesis of azetidin-3-ones is most commonly achieved through the oxidation of the corresponding azetidin-3-ol precursor. This transformation is a cornerstone of synthetic organic chemistry, and its application here requires careful selection of reagents to avoid side reactions involving the strained ring system.
Caption: General workflow for the synthesis and purification of 1-Methylazetidin-3-one HCl.
Representative Synthetic Protocol: Swern Oxidation
This protocol describes a common and effective method for oxidizing the alcohol precursor. The choice of Swern oxidation is based on its mild reaction conditions, which are well-suited for sensitive substrates like azetidines.[6]
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting.
Materials:
-
1-Methylazetidin-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride to the cooled DCM.
-
DMSO Addition: Add a solution of anhydrous DMSO in DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 1-Methylazetidin-3-ol in DCM dropwise, again maintaining a temperature below -60 °C. Stir for 45-60 minutes. The formation of a white precipitate is typically observed.
-
Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. Allow the mixture to stir for 30 minutes at -78 °C, then warm to room temperature.
-
Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methylazetidin-3-one free base as an oil.
-
Purification: Purify the crude product via silica gel column chromatography, eluting with a gradient of ethyl acetate in heptane or hexane.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show signals for the N-methyl group (singlet), and two sets of non-equivalent methylene protons (CH₂) on the azetidine ring. The protons adjacent to the carbonyl group will be shifted downfield. Due to the protonated amine, peak broadening may be observed. |
| ¹³C NMR | The spectrum will feature a characteristic signal for the carbonyl carbon (C=O) at a significantly downfield shift (>200 ppm). Signals for the N-methyl carbon and the two ring methylene carbons will also be present. |
| IR Spectroscopy | A strong, sharp absorption band between 1750-1780 cm⁻¹ is characteristic of the C=O stretch in a four-membered ring ketone. A broad absorption in the 2400-2700 cm⁻¹ region is indicative of the N⁺-H stretch of the amine salt.[7] |
| Mass Spectrometry (ESI+) | The mass spectrum will show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₄H₇NO, the expected m/z would be approximately 86.1. |
Section 4: Stability, Storage, and Safe Handling
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Stability and Storage
-
Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Commercial suppliers recommend storage at either room temperature or -20°C for long-term stability.[1][4]
-
Rationale: The primary degradation risk is exposure to moisture due to its hygroscopic nature. Storing under an inert atmosphere can further prolong shelf life.
Safety and Handling
This compound and related compounds are classified as harmful and irritants. Adherence to standard safety protocols is mandatory.[8]
| Hazard Class | GHS Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear suitable chemically resistant gloves.[9]
-
Skin and Body Protection: Use a lab coat and ensure no skin is exposed.[9]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[8][9]
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[8]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]
-
If Swallowed: Rinse mouth and get medical help.[8]
References
-
ChemBK. (2024, April 9). 1-methylazetidin-3-ol HCl. Retrieved from [Link]
-
Struchem. This compound, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). Retrieved from [Link]
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- 3. This compound | 1818847-43-6 [chemicalbook.com]
- 4. This compound | 1818847-43-6 [amp.chemicalbook.com]
- 5. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.se [fishersci.se]
Spectroscopic Analysis of 1-Methylazetidin-3-one Hydrochloride: A Technical Guide for Researchers
This guide provides a comprehensive overview of the spectroscopic data for 1-Methylazetidin-3-one hydrochloride (CAS No. 1818847-43-6), a key building block in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and structural elucidation in synthetic workflows. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical insights into the spectroscopic analysis of this compound.
Introduction to this compound
This compound is a four-membered heterocyclic compound containing a ketone and a tertiary amine, which is protonated in its hydrochloride salt form. The strained azetidine ring and the presence of multiple functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification. The analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a complete picture of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the lack of publicly available experimental spectra for this specific compound, the following data is based on predicted values and analysis of structurally similar azetidinone derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl group and the two methylene groups of the azetidine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~3.0 - 3.5 | Singlet | 3H | N-CH₃ | The methyl protons are a singlet as they have no adjacent protons to couple with. Their chemical shift is downfield due to the deshielding effect of the adjacent positively charged nitrogen atom. |
| ~4.0 - 4.5 | Singlet | 4H | -CH₂-CO-CH₂- | In a simplified model, the two methylene groups could be chemically equivalent, leading to a single peak. The protons are significantly deshielded by both the adjacent carbonyl group and the nitrogen atom, resulting in a downfield chemical shift. In reality, these protons are diastereotopic and may appear as a more complex multiplet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the acidic N-H proton may exchange with deuterium in D₂O, causing its signal to disappear.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |
| ~45 - 50 | N-CH₃ | The N-methyl carbon is shielded compared to the ring carbons due to its terminal position. |
| ~65 - 75 | -CH₂-CO-CH₂- | These methylene carbons are deshielded due to their proximity to the electronegative nitrogen and the carbonyl group. |
| ~200 - 210 | C=O | The carbonyl carbon exhibits a characteristic large downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use the same NMR spectrometer as for the proton NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the most prominent feature will be the carbonyl stretch.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale for Absorption |
| ~1750 - 1780 | Strong, Sharp | C=O stretch | The high frequency of the carbonyl stretch is characteristic of a ketone within a strained four-membered ring.[1][2] |
| ~2800 - 3000 | Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| ~2400 - 2700 | Broad, Medium | N⁺-H stretch | The broad absorption in this region is characteristic of the stretching of the N-H bond in a protonated tertiary amine (ammonium salt). |
| ~1400 - 1480 | Medium | C-H bend | Bending vibrations of the methyl and methylene groups. |
| ~1000 - 1200 | Medium | C-N stretch | Corresponds to the stretching vibration of the carbon-nitrogen bonds in the azetidine ring. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique due to the ionic nature of the compound.
Table 4: Predicted Mass Spectrometry Data for 1-Methylazetidin-3-one (Free Base)
| m/z (mass-to-charge ratio) | Ion | Fragmentation Pathway |
| 86.06 | [M+H]⁺ | Protonated molecular ion of the free base (C₄H₇NO). |
| 57.04 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion, a common fragmentation for cyclic ketones. |
| 42.03 | [C₂H₄N]⁺ | Cleavage of the azetidine ring. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base ([M+H]⁺).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Integrated Spectroscopic Analysis Workflow
The confident identification of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust method for its identification and quality control. The predicted data and general protocols outlined in this guide serve as a valuable resource for researchers working with this important chemical intermediate. Adherence to rigorous experimental procedures and careful data interpretation are essential for ensuring the scientific integrity of any research involving this compound.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Sources
An In-Depth Technical Guide to 1-Methylazetidin-3-one Hydrochloride: Synthesis, Analogs, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics. This technical guide provides a comprehensive overview of 1-methylazetidin-3-one hydrochloride, a key building block, and its derivatives. We will explore its synthesis, delve into the preparation of its analogs, discuss its structural and functional characteristics, and highlight its applications as a crucial intermediate in drug discovery and development.
Introduction: The Significance of the Azetidine Core
The azetidine ring has garnered significant attention in drug discovery due to its unique physicochemical properties. The ring strain, approximately 25.4 kcal/mol, lends a degree of conformational rigidity that can be advantageous for enhancing binding affinity to biological targets.[1] This strained ring system, while more stable than the highly reactive aziridine ring, provides unique avenues for chemical transformations.[2]
This compound serves as a versatile starting material for the synthesis of a wide array of more complex, biologically active molecules.[3] The ketone functionality at the 3-position is a key handle for various chemical modifications, including reductive amination to introduce diverse substituents, while the N-methyl group provides a specific electronic and steric profile.
Synthesis of the 1-Methylazetidin-3-one Core
The most common and practical approach to synthesizing this compound is through the oxidation of its corresponding alcohol precursor, 1-methylazetidin-3-ol. This precursor is commercially available, making this a convergent and efficient synthetic route.
Oxidation of 1-Methylazetidin-3-ol: Key Methodologies
Several oxidation methods are suitable for converting secondary alcohols to ketones. For the synthesis of 1-methylazetidin-3-one, mild and selective methods are preferred to avoid side reactions. Two prominent and widely used protocols are the Swern oxidation and the Parikh-Doering oxidation.
2.1.1. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[4][5] This method is known for its mild conditions and broad functional group tolerance.[6]
Mechanism of Swern Oxidation: The reaction proceeds through the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. This highly electrophilic species reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[4]
Experimental Protocol: Swern Oxidation of 1-Methylazetidin-3-ol
-
Step 1: Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C using a dry ice/acetone bath. To this, a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise, ensuring the internal temperature remains below -60 °C. The mixture is stirred for 15 minutes.
-
Step 2: Alcohol Addition: A solution of 1-methylazetidin-3-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C. The reaction is stirred for 45-60 minutes.
-
Step 3: Base Addition and Quenching: Anhydrous triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 30-45 minutes.
-
Step 4: Work-up and Isolation: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-methylazetidin-3-one.
-
Step 5: Salt Formation: The crude product is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same solvent is added to precipitate the this compound salt. The solid is collected by filtration, washed with the solvent, and dried under vacuum.
2.1.2. Parikh-Doering Oxidation
The Parikh-Doering oxidation is another mild and efficient method that employs the sulfur trioxide pyridine complex (SO₃·Py) as the activating agent for DMSO.[7] A key advantage of this method is that it can be conducted at or above 0 °C, avoiding the need for cryogenic temperatures.[8][9]
Mechanism of Parikh-Doering Oxidation: DMSO is activated by the sulfur trioxide pyridine complex. The alcohol then attacks the activated sulfur center, and subsequent deprotonation by a base (e.g., triethylamine) forms a sulfur ylide. This ylide undergoes an intramolecular elimination to produce the ketone, dimethyl sulfide, and the protonated base.[10]
Experimental Protocol: Parikh-Doering Oxidation of 1-Methylazetidin-3-ol
-
Step 1: Reagent Preparation: In a flame-dried flask under an inert atmosphere, 1-methylazetidin-3-ol (1.0 equivalent) is dissolved in a mixture of anhydrous DMSO and anhydrous DCM. Anhydrous triethylamine (3.0-5.0 equivalents) is added to the solution.
-
Step 2: Oxidant Addition: The sulfur trioxide pyridine complex (SO₃·Py) (3.0 equivalents) is added portion-wise to the reaction mixture at 0 °C (ice bath), ensuring the temperature is maintained.
-
Step 3: Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Step 4: Work-up and Isolation: The reaction is quenched with water and extracted with DCM. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Step 5: Salt Formation: The resulting crude ketone is converted to its hydrochloride salt as described in the Swern oxidation protocol.
Diagram of Synthetic Pathway
Caption: General synthetic route to this compound.
Structural and Functional Analysis
The characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.
| Property | Value |
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.57 g/mol |
| CAS Number | 1818847-43-6 |
Representative Spectroscopic Data:
While specific, high-resolution spectra are proprietary to manufacturers or found within specific patent literature, the expected NMR chemical shifts can be predicted based on the structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-methyl group, and two distinct signals for the diastereotopic methylene protons of the azetidine ring.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon at a characteristic downfield shift, along with signals for the N-methyl carbon and the two methylene carbons of the azetidine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (1-methylazetidin-3-one) and fragmentation patterns characteristic of the azetidine ring.
Synthesis of Analogs and Derivatives
The ketone functionality of 1-methylazetidin-3-one is a versatile handle for the synthesis of a diverse library of derivatives.
Reductive Amination
A primary transformation of 1-methylazetidin-3-one is reductive amination. This reaction allows for the introduction of a wide range of substituents at the 3-position, leading to 3-aminoazetidine derivatives.[1] The reaction typically involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
Diagram of Reductive Amination
Sources
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- 3. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. chembk.com [chembk.com]
- 10. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Safety and Handling of 1-Methylazetidin-3-one hydrochloride
Disclaimer: Comprehensive toxicological and reactivity data for 1-Methylazetidin-3-one hydrochloride are not extensively available in public literature. This guide is synthesized from available Safety Data Sheets (SDS) from chemical suppliers and established principles of laboratory safety for handling novel or under-documented chemical compounds. All procedures must be conducted following a thorough, site-specific risk assessment and in consultation with your institution's Environmental Health & Safety (EHS) department.
Introduction
This compound is a heterocyclic organic compound, specifically an azetidine derivative, utilized in research and development settings.[1][2] As with any chemical entity where the full hazard profile is not completely characterized, a cautious and rigorous approach to safety and handling is paramount. This document provides a technical framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound.
Section 1: Compound Identification and Properties
A clear understanding of the compound's basic properties is the foundation of a robust safety protocol.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-Methylazetidine-3-one hydrochloride; 3-Azetidinone, 1-methyl-, hydrochloride (1:1) |
| CAS Number | 1818847-43-6 |
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.57 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store at -20°C, sealed, away from moisture. |
graph "Chemical_Structure" { graph [rankdir=LR, layout=neato, nodesep=0.5, ranksep=0.5, splines=true, overlap=false, size="6,4!"]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=12, fontname="Helvetica"];// Define nodes for atoms N [label="N", pos="0,0!"]; C1 [label="C", pos="1.5,0.866!"]; C2 [label="C", pos="1.5,-0.866!"]; C3 [label="C", pos="3,0!"]; O [label="O", pos="4,0!"]; CH3 [label="CH₃", pos="-1.5,0!"]; HCl [label="• HCl", pos="5,0!", fontcolor="#202124"]; // Define edges for bonds N -- C1; N -- C2; C1 -- C3; C2 -- C3; C3 -- O [style=double]; N -- CH3;
}
Caption: Chemical structure of this compound.
Section 2: Hazard Identification and Risk Assessment
Based on available supplier safety data, this compound is classified with significant health hazards. A formal risk assessment is mandatory before any handling.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
Signal Word: Danger
Risk Assessment Workflow
The causality behind a safe laboratory environment is a proactive risk assessment process. Do not simply use a chemical; anticipate its potential for harm and mitigate it.
Caption: A four-step workflow for proactive chemical risk assessment.
Section 3: Safe Handling and Engineering Controls
The primary directive is to minimize exposure. This is achieved not just through personal protective equipment, but fundamentally through well-designed engineering and administrative controls.
The Hierarchy of Controls
The most effective safety strategies focus on controlling hazards at the source. PPE is the final line of defense, not the first.
Caption: The hierarchy of controls, prioritizing source-level hazard mitigation.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[3] This is critical to prevent inhalation of the solid powder or any potential aerosols.[4]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][5]
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound is mandatory. It should cover every step from receipt to disposal.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.
Section 4: Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to prevent dermal and ocular exposure.[6]
Caption: Required PPE for handling this compound.
PPE Protocol
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6]
-
Skin Protection:
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands and face thoroughly after handling the substance and before leaving the laboratory.[3] Immediately remove and wash any contaminated clothing before reuse.[6]
Section 5: Emergency Procedures
Anticipate and prepare for potential emergencies. Ensure all personnel are familiar with these procedures and the location of safety equipment.
| Exposure Route | First Aid Measures |
| Swallowing | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4] If the person is conscious, give two glasses of water to drink. |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Immediately call an ophthalmologist. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1][3] Seek medical advice if you feel unwell. |
Spill & Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent the spill from entering drains.[4]
-
Cleanup (for small spills):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material, avoiding dust generation.[7]
-
Collect the waste in a suitable, labeled, and sealed container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable decontaminating agent and then wash with soap and water.
-
-
Reporting: Report the incident to your supervisor and EHS department.
Section 6: Storage and Disposal
Proper storage and disposal are crucial for safety and environmental protection.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The recommended storage temperature is -20°C.
-
Store locked up.
-
Keep away from incompatible materials such as strong oxidizing agents.
Waste Disposal
-
Dispose of the compound and its container as hazardous waste.
-
Do not allow the product to enter drains, as it is toxic to aquatic life.[4]
-
All disposal practices must be in compliance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
References
-
ChemBK, 1-methylazetidin-3-ol HCl Introduction. (URL: [Link])
Sources
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-Methylazetidin-3-one Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. 1-Methylazetidin-3-one, in particular, serves as a versatile synthetic intermediate for the construction of complex pharmaceutical agents. This document provides a detailed, three-part protocol for the synthesis of 1-Methylazetidin-3-one hydrochloride. The synthesis begins with the formation of the precursor, 1-methylazetidin-3-ol, via the reaction of aqueous methylamine with epichlorohydrin, followed by an in situ cyclization. The subsequent step involves the mild oxidation of the secondary alcohol to the corresponding ketone using a Parikh-Doering protocol. The final stage details the conversion of the free base to its stable hydrochloride salt. This guide emphasizes the causality behind procedural choices, critical safety considerations for handling hazardous reagents, and robust characterization methods, ensuring a reproducible and scalable process for research and development laboratories.
Part 1: Synthesis of the Precursor, 1-Methylazetidin-3-ol
Principle and Rationale
The synthesis of the azetidine core is achieved through a well-established pathway involving nucleophilic epoxide ring-opening followed by an intramolecular cyclization. This process is executed as a one-pot reaction for operational efficiency.
-
Epoxide Opening: Methylamine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. The reaction is regioselective, with the attack preferentially occurring at the less sterically hindered terminal carbon, yielding 1-chloro-3-(methylamino)propan-2-ol as the primary intermediate. This reaction is typically performed in an aqueous solution to manage the exothermicity and ensure homogeneity.
-
Intramolecular Cyclization: Upon the addition of a strong base, such as sodium hydroxide, the hydroxyl group of the intermediate is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, displacing the chloride ion in an SN2 reaction to form the strained, four-membered azetidine ring. The use of a strong base is crucial to drive this equilibrium-controlled cyclization to completion.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity/Grade | Notes |
| Epichlorohydrin | 106-89-8 | 92.52 g/mol | ≥99% | Extremely Toxic & Carcinogen. Handle with extreme caution.[1][2] |
| Methylamine solution | 74-89-5 | 31.06 g/mol | 40 wt. % in H₂O | Corrosive. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥98% (pellets) | Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% | Volatile and suspected carcinogen. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous | Drying agent. |
Detailed Experimental Protocol
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 250 mL of a 40 wt. % aqueous methylamine solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Epichlorohydrin Addition: Add epichlorohydrin (46.3 g, 0.50 mol) dropwise via the dropping funnel over a period of 90-120 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition to control the exotherm and prevent side reactions.
-
Initial Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Cyclization: Re-cool the mixture to 0-5 °C in an ice-water bath. Prepare a solution of sodium hydroxide (30.0 g, 0.75 mol) in 100 mL of water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Heating: After the base addition, equip the flask with a reflux condenser and heat the mixture to 50 °C. Maintain this temperature with stirring for 4 hours to ensure complete cyclization.
-
Extraction: Cool the reaction mixture to room temperature. Transfer the biphasic solution to a 1 L separatory funnel. Extract the aqueous phase with dichloromethane (4 x 150 mL). The use of a continuous extractor is recommended if available for higher efficiency.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-methylazetidin-3-ol as a viscous oil. The crude product is often used directly in the next step without further purification.
Part 2: Oxidation to 1-Methylazetidin-3-one
Principle and Rationale
The conversion of the secondary alcohol, 1-methylazetidin-3-ol, to the ketone is achieved via a Parikh-Doering oxidation. This method is selected for its mild reaction conditions, which are essential to prevent the cleavage of the strained azetidine ring. The oxidizing agent is an electrophilic complex formed between sulfur trioxide (SO₃) and pyridine, which activates the alcohol for oxidation by a base, typically triethylamine. The reaction proceeds at or slightly above room temperature and avoids the use of heavy metals or harsh acids. A similar procedure has been successfully used for related azetidinol structures.[3]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity/Grade | Notes |
| 1-Methylazetidin-3-ol | 111043-48-2 | 87.12 g/mol | Crude from Part 1 | - |
| Sulfur trioxide pyridine complex | 26412-87-3 | 159.16 g/mol | ≥98% | Moisture sensitive. |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | ≥99.5%, distilled | Corrosive, flammable. |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Anhydrous, ≥99.9% | Hygroscopic. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Solvent for extraction. |
| Brine (Saturated NaCl solution) | - | - | - | For washing. |
| Silica Gel | 63231-67-4 | - | 230-400 mesh | For column chromatography. |
Detailed Experimental Protocol
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the crude 1-methylazetidin-3-ol (assuming ~0.50 mol from Part 1) dissolved in 250 mL of anhydrous DMSO.
-
Base Addition: Add triethylamine (210 mL, 1.50 mol, 3.0 equiv) to the solution.
-
Oxidant Addition: In a separate flask, prepare a slurry of sulfur trioxide pyridine complex (159 g, 1.00 mol, 2.0 equiv) in 250 mL of anhydrous DMSO. Add this slurry portion-wise to the reaction mixture over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of 10% Methanol in DCM with 1% NH₄OH.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into 1 L of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-methylazetidin-3-one as a brown oil.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of 2-10% methanol in dichloromethane to isolate the pure ketone.
Part 3: Formation of this compound
Principle and Rationale
The final product is converted to its hydrochloride salt to improve its stability, crystallinity, and ease of handling.[4] The free base of 1-methylazetidin-3-one is a low-melting, potentially hygroscopic compound. Salt formation is a straightforward acid-base reaction where the basic nitrogen atom of the azetidine ring is protonated by hydrochloric acid. This is typically achieved by adding a solution of HCl in a non-polar organic solvent, which causes the salt to precipitate.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity/Grade | Notes |
| 1-Methylazetidin-3-one | 17557-83-4 | 85.11 g/mol | Purified from Part 2 | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Anhydrous | Extremely flammable. |
| Hydrochloric Acid Solution | 7647-01-0 | 36.46 g/mol | 2.0 M in Diethyl Ether | Corrosive. Handle in a fume hood. |
Detailed Experimental Protocol
-
Dissolution: Dissolve the purified 1-methylazetidin-3-one (from Part 2) in a minimal amount of anhydrous diethyl ether (approx. 5 mL per 1 g of ketone) in an Erlenmeyer flask.
-
Precipitation: While stirring the solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Equivalents: Add approximately 1.05 molar equivalents of HCl. Monitor the pH of the solution with moist pH paper to ensure it is acidic.
-
Crystallization: Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product under high vacuum at room temperature to a constant weight to yield this compound as a stable, white to off-white solid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Molar Eq. | Temp. | Time | Expected Yield |
| 1 | Epichlorohydrin | Methylamine (40%), NaOH | Excess, 1.5 | 0-50 °C | ~8 h | 60-75% (crude) |
| 2 | 1-Methylazetidin-3-ol | SO₃·pyridine, TEA | 2.0, 3.0 | RT | 3-4 h | 70-85% (after purif.) |
| 3 | 1-Methylazetidin-3-one | HCl in Et₂O | 1.05 | RT | 1 h | >95% |
Visual Diagrams
Overall Synthetic Workflow
References
Application Notes & Protocols: The Strategic Utility of 1-Methylazetidin-3-one Hydrochloride in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of 1-Methylazetidin-3-one hydrochloride (CAS: 1818847-43-6) in medicinal chemistry. This document provides in-depth protocols and explains the chemical rationale behind its use as a versatile building block for constructing novel therapeutic agents.
Introduction: The Value Proposition of a Strained Scaffold
In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved physicochemical properties and biological activity is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists to escape the "flatland" of aromatic-rich compound libraries. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is particularly valuable.[1] Its rigid structure provides a predictable vector for substituent placement, while its non-planar nature often enhances aqueous solubility and metabolic stability compared to more lipophilic, carbocyclic analogues.
This compound is a key intermediate that offers chemists a direct entry point to this privileged scaffold.[1] Its structure is deceptively simple, yet it combines three critical features for synthetic diversification:
-
A Reactive Ketone: The carbonyl group at the 3-position is the primary site for a host of chemical transformations.
-
A Tertiary Amine: The N-methyl group confers basicity and serves as a key interaction point in many biological targets.
-
Ring Strain: The inherent strain of the four-membered ring can be harnessed to drive specific chemical reactions.
This guide will explore the core synthetic transformations of this building block and its application in the synthesis of complex molecular architectures, including spirocycles and neuromodulators.
Caption: Key features of the 1-Methylazetidin-3-one scaffold.
Part 1: The Gateway Transformation - Reductive Amination
The most fundamental and powerful application of 1-Methylazetidin-3-one is its use in reductive amination. This one-pot reaction transforms the ketone into a diverse array of secondary and tertiary amines, providing a rapid method to explore the chemical space around the azetidine core. This transformation is central to creating libraries of compounds for structure-activity relationship (SAR) studies.[2][3]
Scientific Rationale and Causality
The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced by a hydride agent. The choice of reducing agent is critical for success and chemoselectivity.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. It is milder than other borohydrides like sodium cyanoborohydride and does not readily reduce the starting ketone, minimizing side products. Its mild acidity can also catalyze the iminium formation, streamlining the reaction.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic. It works best under slightly acidic conditions (pH ~5-6) to facilitate iminium formation without causing significant hydrolysis of the hydride.
-
Trichlorosilane (HSiCl₃): A powerful reducing agent that can be used with a catalyst like dimethylformamide (DMF). It shows excellent functional group tolerance, leaving esters, amides, and nitriles intact.[5]
The reaction is typically performed in solvents that can dissolve the starting materials and do not react with the hydride agent, such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).
Caption: Workflow for reductive amination of 1-Methylazetidin-3-one.
Protocol 1: General Reductive Amination using STAB
This protocol describes a general procedure for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration). Add a suitable base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free base. Stir for 10-15 minutes at room temperature. Causality Note: The free base form of the azetidinone is required to react with the incoming amine. The hydrochloride salt is insufficiently nucleophilic.
-
Amine Addition: Add the primary amine (1.0-1.2 eq) to the suspension. Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps control any potential exotherm and ensures a smooth reaction. STAB is chosen for its selectivity, preserving other reducible functional groups if present.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-1-methylazetidine derivative.
| Amine Input | Resulting Substituent at C3 | Potential Application Area |
| Benzylamine | -NH-CH₂-Ph | General scaffold diversification |
| Aniline | -NH-Ph | Access to aryl amine derivatives |
| 4-Methoxybenzylamine | -NH-CH₂-(p-OMe-Ph) | PMB protecting group for further N-alkylation |
| Cyclopropylamine | -NH-Cyclopropyl | Introduction of sp³-rich motifs |
| Morpholine | Morpholin-4-yl | Improving aqueous solubility |
Part 2: Application in the Synthesis of Spirocyclic Scaffolds
Spirocycles, particularly spiropiperidines, have gained significant traction in drug discovery as they introduce three-dimensionality, a key feature for improving selectivity and ADME properties.[6][7] this compound can serve as a precursor for constructing 3-spiropiperidine motifs, which are valuable cores in developing CNS-active agents.
A plausible strategy involves an initial olefination of the ketone, followed by a conjugate addition/cyclization cascade. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice for the first step.[8]
Protocol 2: HWE Olefination of 1-Methylazetidin-3-one
This protocol details the conversion of the ketone to an α,β-unsaturated ester, a key intermediate for building spirocycles.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Phosphonate Deprotonation: In a flame-dried, three-neck flask under nitrogen, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Causality Note: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate, generating the reactive ylide. The reaction is exothermic and produces hydrogen gas, requiring careful addition at low temperature.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases and the solution becomes clear or homogeneous.
-
Substrate Addition: In a separate flask, prepare a solution of 1-Methylazetidin-3-one free base by treating the hydrochloride salt (1.0 eq) with TEA (1.1 eq) in anhydrous THF.
-
HWE Reaction: Cool the ylide solution back to 0 °C and add the solution of 1-Methylazetidin-3-one free base dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with EtOAc (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting α,β-unsaturated ester by column chromatography.
Caption: Synthetic pathway to 3-spiropiperidines.
Part 3: Application in Muscarinic Receptor Modulators
The 1-methylazetidine moiety is a recognized structural element in ligands targeting muscarinic acetylcholine receptors (mAChRs).[9] Specifically, M1 receptor agonists are sought-after targets for treating cognitive deficits in Alzheimer's disease.[10][11] The tertiary amine of the 1-methylazetidine ring can serve as the cationic center that interacts with a conserved aspartate residue in the receptor's binding pocket.
Derivatives from 1-Methylazetidin-3-one, such as 3-amino-1-methylazetidine (obtained via Protocol 1), can be coupled to various aromatic or heteroaromatic systems to construct potent and selective M1 agonists.
Protocol 3: Amide Coupling to a Heterocyclic Carboxylic Acid
This protocol describes the coupling of 3-amino-1-methylazetidine with a representative heterocyclic carboxylic acid to form an amide bond, a common linkage in drug molecules.
Materials:
-
3-Amino-1-methylazetidine (prepared via Protocol 1)
-
Heterocyclic carboxylic acid (e.g., pyrazine-2-carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Acid Activation: To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. Causality Note: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any acid byproducts.
-
Amine Addition: Add a solution of 3-amino-1-methylazetidine (1.1 eq) in anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The product may also be purified directly via reverse-phase HPLC.
-
Purification: The aqueous layer can be basified and extracted with DCM or EtOAc. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by column chromatography or preparative HPLC.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its true power lies not in its own biological activity, but in its ability to serve as a robust and reliable starting point for complex molecular architectures. The protocols detailed herein for reductive amination, olefination, and amide coupling represent fundamental, field-proven methods for leveraging this scaffold. By mastering these transformations, drug discovery teams can efficiently generate novel chemical entities with enhanced three-dimensionality and desirable physicochemical properties, accelerating the journey toward new and effective therapeutics.
References
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A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]
- Method for preparing azetidine derivatives. Google Patents.
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An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. Available at: [Link]
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Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. NIH National Center for Biotechnology Information. Available at: [Link]
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Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. Available at: [Link]
-
The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available at: [Link]
-
(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. PubMed. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]
-
Rational Design of Partial Agonists for the Muscarinic M 1 Acetylcholine Receptor. ResearchGate. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]
-
(PDF) Muscarinic Receptor Agonists and Antagonists. ResearchGate. Available at: [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]
- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. Available at: [Link]
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. PubMed. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Application Note: 1-Methylazetidin-3-one Hydrochloride as a Foundational Building Block in Modern Organic Synthesis and Drug Discovery
Abstract
The azetidine scaffold is a cornerstone in contemporary medicinal chemistry, prized for its unique combination of conformational rigidity and favorable physicochemical properties.[1][2] This four-membered saturated heterocycle, with a ring strain intermediate between that of aziridines and pyrrolidines, offers a stable yet reactive framework for constructing novel molecular architectures.[3][4][5] 1-Methylazetidin-3-one hydrochloride emerges as a particularly valuable and versatile building block, providing a strategic entry point for the synthesis of diverse 3-substituted and spirocyclic azetidines. This guide details its core applications, provides field-tested protocols, and explains the underlying chemical principles that make it an indispensable tool for researchers in organic synthesis and drug development.
The Strategic Importance of the Azetidine Motif
Azetidines are considered "privileged" scaffolds in drug discovery. Their incorporation into a molecule can significantly enhance properties such as metabolic stability, aqueous solubility, and cell permeability, while also providing a unique three-dimensional vector for exploring chemical space.[1] This is evidenced by their presence in approved drugs like the kinase inhibitor Cobimetinib and the antihypertensive agent Azelnidipine.[3] The inherent ring strain of approximately 25.4 kcal/mol endows the azetidine ring with unique reactivity that can be harnessed under specific conditions, while remaining significantly more stable and easier to handle than the more strained aziridines.[3][4]
This compound (CAS: 1818847-43-6) is a bifunctional building block featuring a reactive ketone and a tertiary amine.[6][7] The hydrochloride salt form enhances its stability and simplifies handling. This reagent serves as an ideal precursor for a multitude of chemical transformations, enabling the rapid generation of compound libraries with diverse functional groups at the C3 position.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
| Property | Value |
| IUPAC Name | 1-methylazetidin-3-one;hydrochloride |
| CAS Number | 1818847-43-6 |
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.56 g/mol |
| Appearance | Solid |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[8] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood.[8][10] Wash hands thoroughly after handling.[11]
-
Hazards: May cause skin, eye, and respiratory irritation.[8][10]
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[8]
Core Synthetic Applications and Protocols
The true utility of 1-Methylazetidin-3-one lies in the reactivity of its carbonyl group. The following sections detail key transformations that leverage this functionality.
Reductive Amination: Accessing 3-Aminoazetidines
Reductive amination is a robust and highly efficient method for forming C-N bonds. It allows for the direct installation of a wide array of primary and secondary amine functionalities at the C3 position, creating a diverse set of 1,3-disubstituted azetidines.
Causality and Mechanism: The reaction proceeds in two main stages. First, the ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion intermediate. In the second stage, a selective reducing agent, introduced in the same pot, reduces the iminium ion to the target amine.[12] The choice of reducing agent is critical; it must be capable of reducing the C=N⁺ bond of the iminium ion without reducing the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose as it is a mild, moisture-tolerant reductant that is effective under the slightly acidic conditions required for iminium ion formation.[12][13]
Caption: General workflow for reductive amination.
Protocol: Synthesis of 1-Methyl-3-(piperidin-1-yl)azetidine
-
Reagent Preparation: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add triethylamine (TEA, 1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.
-
Amine Addition: Add piperidine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Expert Insight: The addition of a catalytic acid accelerates the dehydration of the hemiaminal intermediate, which is often the rate-limiting step for iminium formation.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progress.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
| Parameter | Condition/Reagent | Purpose |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic, effectively solubilizes reagents. |
| Base | Triethylamine (TEA) | Neutralizes HCl salt to form the free amine. |
| Amine | Piperidine | Nucleophile for iminium ion formation. |
| Catalyst | Acetic Acid (AcOH) | Catalyzes dehydration to the iminium ion. |
| Reducing Agent | NaBH(OAc)₃ | Selectively reduces the iminium ion.[12] |
| Temperature | Room Temperature | Mild conditions prevent side reactions. |
Nucleophilic Addition: Crafting 3-Hydroxy-3-Substituted Azetidines
Direct nucleophilic addition to the carbonyl group provides access to tertiary alcohols, which are valuable intermediates for further functionalization. This approach is particularly useful for creating C-C bonds with organometallic reagents.
Causality and Mechanism: Organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, are potent nucleophiles and strong bases. The nucleophilic carbon atom directly attacks the electrophilic carbonyl carbon of the azetidinone, breaking the C=O π-bond and forming a new C-C bond.[14] An initial magnesium or lithium alkoxide intermediate is formed, which is then protonated during aqueous work-up to yield the tertiary alcohol. Strict anhydrous conditions are essential, as any trace of water will rapidly quench the highly reactive organometallic reagent.
Caption: Workflow for Grignard addition to the azetidinone.
Protocol: Synthesis of 3-Hydroxy-1-methyl-3-phenylazetidine
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Free Base Generation: Add this compound (1.0 eq) to the flask and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add TEA (1.1 eq) dropwise and stir for 20 minutes. Remove the DCM under reduced pressure to obtain the crude free base, which should be used immediately.
-
Reaction: Place the crude free base under a nitrogen atmosphere and dissolve in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: Low temperature is crucial to prevent side reactions, such as enolization of the ketone, and to ensure controlled addition.
-
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide (PhMgBr, 1.2 eq in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Allow the reaction to slowly warm to 0 °C over 1 hour. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: NH₄Cl is a mild acid source that effectively protonates the alkoxide and neutralizes any remaining Grignard reagent without causing undesired acid-catalyzed side reactions.
-
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.
Spirocycle Synthesis: Building Three-Dimensional Complexity
Spirocyclic scaffolds are increasingly sought after in drug design as they introduce conformational rigidity and novel three-dimensional exit vectors, often leading to improved potency and selectivity.[15][16] 1-Methylazetidin-3-one is an excellent starting point for constructing spiro-heterocycles, where the C3 carbon of the azetidine becomes the shared spiro-center.
Application Strategy: One powerful method to construct spiro-oxazolidinones involves a Reformatsky-type reaction with an α-bromo ester followed by intramolecular cyclization. This sequence builds a new five-membered ring fused at the C3 position.
Caption: A multi-step strategy to form a spiro-hydantoin.
Protocol: Synthesis of 1-Methylspiro[azetidine-3,5'-imidazolidine]-2',4'-dione (A Spiro-hydantoin Analog)
This protocol outlines a modified Bucherer-Bergs reaction, a classic method for synthesizing hydantoins from ketones.
-
Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) in a 1:1 mixture of ethanol and water.
-
CRITICAL SAFETY NOTE: This reaction uses potassium cyanide, which is highly toxic. It must be performed in a certified chemical fume hood by trained personnel. Acidic conditions must be avoided during work-up to prevent the formation of lethal HCN gas. All waste must be quenched with bleach before disposal.
-
-
Heating: Securely seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 24 hours. The internal pressure will increase; use appropriate safety shielding.
-
Reaction Monitoring & Cooldown: After 24 hours, cool the vessel to room temperature. Carefully vent the vessel in the fume hood. Monitor the reaction for the formation of the product by LC-MS.
-
Work-up: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with cold water, then with a small amount of cold ethanol.
-
Purification: The precipitated product is often pure enough for subsequent steps. If necessary, it can be recrystallized from an ethanol/water mixture.
This transformation showcases how the simple ketone functionality can be elaborated into complex, drug-like spirocyclic systems in a single, albeit carefully controlled, operation.[16][17]
Conclusion
This compound is a powerful and enabling building block for modern organic synthesis. Its utility stems from the strategic placement of a ketone on the stable yet reactive azetidine ring. Through fundamental transformations such as reductive amination, nucleophilic addition, and spirocyclization, researchers can rapidly access a vast and diverse chemical space. The protocols and principles outlined in this guide provide a solid foundation for leveraging this reagent to accelerate the discovery and development of novel chemical entities for scientific and therapeutic applications.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidines of pharmacological interest. PubMed.
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
- Advances in synthesis and chemistry of azetidines | Request PDF.
- 1-Methyl-3-azetidinol Hydrochloride - Safety D
- SAFETY D
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- SAFETY D
- SAFETY D
- This compound. ChemicalBook.
- Synthesis of Multifunctional Spirocyclic Azetidines and Their Applic
- The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery | Request PDF.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- 1-Methylazetidin-3-amine dihydrochloride 95%. AChemBlock.
- 1818847-43-6|this compound. BLD Pharm.
- Amine synthesis by reductive amination (reductive alkyl
- Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. PubMed Central.
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The Synthetic Versatility of 1-Methylazetidin-3-one Hydrochloride: A Guide to Its Reaction Mechanisms and Applications
Introduction: Unlocking the Potential of a Strained Ring System
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for novel molecular scaffolds is insatiable. Azetidines, four-membered nitrogen-containing heterocycles, represent a class of compounds that have garnered significant attention due to their unique conformational constraints and inherent ring strain. This strain, often perceived as a liability, is, in fact, a powerful synthetic handle that can be exploited to drive a variety of chemical transformations. 1-Methylazetidin-3-one hydrochloride (CAS: 1818847-43-6) is a particularly valuable building block, combining the reactivity of the azetidine ring with a versatile ketone functionality.[1] Its hydrochloride salt form enhances stability and simplifies handling, making it an attractive starting material for the synthesis of diverse and complex molecular architectures.
This guide provides an in-depth exploration of the reaction mechanisms involving this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key transformations.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1818847-43-6 | [1][2][3] |
| Molecular Formula | C₄H₈ClNO | [1] |
| Molecular Weight | 121.57 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage | Store at -20°C, sealed, away from moisture | [1] |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [1]
-
P261: Avoid breathing dust.
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.
Core Reaction Mechanisms
The reactivity of this compound is dominated by its ketone carbonyl group. The presence of the N-methylazetidine ring introduces unique steric and electronic effects that can influence the outcome of these reactions. Prior to most reactions, the hydrochloride salt must be neutralized in situ with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free base, 1-methylazetidin-3-one.
Figure 1: General workflow from the hydrochloride salt to key synthetic transformations.
Reduction to 1-Methylazetidin-3-ol
The carbonyl group of 1-methylazetidin-3-one is readily reduced to a secondary alcohol using standard hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and convenient method for this transformation.
Mechanism Rationale: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent during workup to yield 1-methylazetidin-3-ol. The choice of NaBH₄ is strategic; it is a mild reducing agent that is selective for aldehydes and ketones, and will not reduce esters, amides, or carboxylic acids, nor will it open the azetidine ring under these conditions.
Figure 2: Mechanism of NaBH₄ reduction.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and provides a direct route to substituted 3-amino-1-methylazetidines. The reaction involves the initial formation of an iminium ion intermediate by reacting the ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine.
Mechanism Rationale: The reaction is typically performed as a one-pot procedure. The ketone first reacts with the amine under mildly acidic conditions to form an imine (or enamine), which exists in equilibrium with the starting materials. A reducing agent that is selective for the iminium ion over the ketone is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive than NaBH₄ and most effective at the slightly acidic pH required for imine formation. This selectivity prevents the wasteful reduction of the starting ketone.
Figure 3: Reductive amination workflow.
Wittig Olefination
The Wittig reaction provides an efficient method for converting the ketone into an alkene, specifically for installing an exocyclic double bond at the 3-position of the azetidine ring. This transformation is highly valuable for creating precursors for further functionalization, such as Michael additions or epoxidations.
Mechanism Rationale: The reaction involves a phosphorus ylide (a Wittig reagent), which acts as a carbon nucleophile. The ylide attacks the carbonyl carbon, leading to a zwitterionic intermediate called a betaine. This intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the reaction. The choice of ylide (stabilized, semi-stabilized, or unstabilized) will determine the reactivity and, in some cases, the stereochemistry of the resulting alkene. For creating a simple methylene group (=CH₂), methyltriphenylphosphonium bromide with a strong base like n-butyllithium is typically used.
Aldol Condensation
While less common for such a sterically hindered ketone, the α-protons of 1-methylazetidin-3-one are acidic enough to participate in aldol-type reactions under strongly basic conditions. This allows for the formation of a new carbon-carbon bond at the C2 or C4 position, leading to more complex azetidine derivatives.
Mechanism Rationale: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is required to deprotonate one of the α-carbons to form an enolate. This enolate then acts as a nucleophile, attacking an electrophile, typically an aldehyde or another ketone. The reaction yields a β-hydroxy ketone adduct. The regioselectivity of deprotonation can be an issue, potentially leading to a mixture of products. However, the symmetry of 1-methylazetidin-3-one simplifies this, as the C2 and C4 positions are equivalent.
Experimental Protocols
Note: The following protocols are representative and may require optimization based on the specific substrate and desired scale. Always perform a small-scale test reaction first.
Protocol 1: Reduction of this compound to 1-Methylazetidin-3-ol
Objective: To synthesize 1-methylazetidin-3-ol via sodium borohydride reduction.
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-Methylazetidin-3-one HCl | 121.57 | 1.00 g | 8.23 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 1.26 mL | 9.05 | 1.1 |
| Methanol (MeOH) | 32.04 | 25 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.34 g | 9.05 | 1.1 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 8.23 mmol) and methanol (25 mL).
-
Stir the suspension at room temperature until all solids are dissolved.
-
Add triethylamine (1.26 mL, 9.05 mmol) dropwise to the solution. Stir for 15 minutes.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (0.34 g, 9.05 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Slowly quench the reaction by adding 5 mL of acetone, followed by careful addition of 10 mL of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue to pH > 12 with 5 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography or distillation to obtain pure 1-methylazetidin-3-ol.
Protocol 2: Reductive Amination with Benzylamine
Objective: To synthesize N-benzyl-1-methylazetidin-3-amine.
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-Methylazetidin-3-one HCl | 121.57 | 0.50 g | 4.11 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 0.63 mL | 4.52 | 1.1 |
| Benzylamine | 107.15 | 0.47 mL | 4.32 | 1.05 |
| 1,2-Dichloroethane (DCE) | 98.96 | 20 mL | - | - |
| Sodium triacetoxyborohydride | 211.94 | 1.04 g | 4.93 | 1.2 |
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (0.50 g, 4.11 mmol) in 1,2-dichloroethane (20 mL).
-
Add triethylamine (0.63 mL, 4.52 mmol) and stir for 10 minutes.
-
Add benzylamine (0.47 mL, 4.32 mmol) and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.04 g, 4.93 mmol) portion-wise.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the desired product.
Conclusion
This compound is a potent and versatile building block for synthetic chemistry. Its utility stems from the predictable reactivity of the ketone functional group, which can be readily transformed into a variety of other functionalities including alcohols, amines, and alkenes. The inherent strain of the azetidine ring, while requiring careful handling, provides a unique three-dimensional scaffold that is highly sought after in medicinal chemistry. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore and exploit the rich chemistry of this valuable intermediate, paving the way for the discovery of novel compounds with significant biological and material applications.
References
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ChemSrc. This compound | CAS#:1818847-43-6. Available at: [Link]
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ChemBuyersGuide.com. BLD Pharmatech Co., Limited. Available at: [Link]
- Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
-
PubChem. 3-Chloro-1-methyl-azetidine hydrochloride. Available at: [Link]
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
ChemBK. 1-methylazetidin-3-ol HCl. Available at: [Link]
-
PubChem. 1-Methylazetidin-3-amine. Available at: [Link]
-
Zhang, G. et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]
-
O'Mahony, G. et al. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PMC. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 1-Methylazetidin-3-one Hydrochloride in Modern Synthetic Chemistry
Introduction: The Azetidine Motif and the Utility of a Versatile Ketone Building Block
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce a basic nitrogen center with a well-defined three-dimensional vector make it a valuable component in the design of novel therapeutics. 1-Methylazetidin-3-one hydrochloride is a key synthetic intermediate that provides a reactive handle—the ketone functionality—on this desirable scaffold.[1] Its constrained ring system and the presence of both an electrophilic carbon and a tertiary amine make it a versatile precursor for a wide range of molecular architectures, from simple substituted amines to complex spirocyclic systems.[2]
This guide provides an in-depth exploration of experimental procedures utilizing this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for researchers, scientists, and drug development professionals aiming to leverage this potent building block.
Section 1: Compound Profile and Essential Safety Protocols
Physicochemical and Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is paramount. This compound is a solid that should be handled with appropriate care.
| Property | Value | Reference |
| CAS Number | 1818847-43-6 | [3][4] |
| Molecular Formula | C₄H₈ClNO | Derived from structure |
| Molecular Weight | 121.56 g/mol | Derived from formula |
| Appearance | White to off-white solid | [5] |
| Primary Hazards | Skin, eye, and respiratory tract irritant | [6] |
Safe Handling and Storage
Trustworthiness in experimental results begins with safety and reagent integrity.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[7][8]
-
Ventilation: Handle the solid and its solutions exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Section 2: Core Application: Synthesis of 3-Amino-1-methylazetidines via Reductive Amination
Reductive amination is arguably the most common and powerful application of 1-Methylazetidin-3-one, providing direct access to a diverse library of 3-substituted amino-azetidines.
Mechanistic Rationale
The reaction proceeds via a two-step, one-pot sequence. First, the ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an electrophilic iminium ion intermediate. A selective reducing agent, present in the same pot, then reduces the iminium ion to the final amine product.
The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (Na(OAc)₃BH) is the preferred reagent for this transformation. Unlike stronger hydrides (e.g., NaBH₄), it is mild enough to not reduce the starting ketone, is tolerant of the slightly acidic conditions required for iminium ion formation, and does not generate gaseous byproducts.[9][10] The hydrochloride salt of the starting material provides the necessary acidic environment to catalyze iminium formation, while an added base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to liberate the free ketone for the initial reaction.
General Workflow for Reductive Amination
Caption: General workflow for one-pot reductive amination.
Detailed Laboratory Protocol
This protocol describes the synthesis of 1-methyl-N-benzylazetidin-3-amine as a representative example.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Methylazetidin-3-one HCl | 121.56 | 1.0 g | 8.23 |
| Benzylamine | 107.15 | 0.97 mL | 8.64 (1.05 eq) |
| Triethylamine (TEA) | 101.19 | 2.3 mL | 16.46 (2.0 eq) |
| Sodium triacetoxyborohydride | 211.94 | 2.61 g | 12.34 (1.5 eq) |
| Dichloromethane (DCM) | - | 40 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.23 mmol) and dichloromethane (40 mL).
-
Base and Amine Addition: Stir the suspension at room temperature and add triethylamine (2.3 mL, 16.46 mmol). The salt should dissolve as the free base is formed. After 5 minutes, add benzylamine (0.97 mL, 8.64 mmol).
-
Iminium Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (2.61 g, 12.34 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM with 1% NH₄OH). The disappearance of the starting ketone indicates completion.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield the pure product.
Section 3: Advanced Application: Constructing Spirocyclic Scaffolds
The creation of three-dimensional complexity from simple starting materials is a hallmark of elegant synthesis. 1-Methylazetidin-3-one is an excellent substrate for constructing spirocyclic systems, which are of high interest in drug discovery for their ability to present substituents in precise spatial orientations and explore novel chemical space.[11][12]
Rationale in Drug Discovery
Spirocyclization affixes a second ring to the C3 position of the azetidine, creating a rigid structure that can improve binding affinity and metabolic stability by locking conformations and protecting metabolically labile sites. This strategy has been successfully employed in the development of numerous clinical candidates.[12][13]
Illustrative Workflow: Synthesis of an Oxazaspirocycle
Caption: Formation of a spirocyclic oxazolidine scaffold.
Detailed Laboratory Protocol
This protocol describes a condensation reaction with a bifunctional reagent to form a spiro-oxazolidine.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Methylazetidin-3-one HCl | 121.56 | 1.0 g | 8.23 |
| 2-Aminoethanol | 61.08 | 0.55 mL | 9.05 (1.1 eq) |
| Sodium Hydroxide (NaOH) | 40.00 | 0.33 g | 8.25 (1.0 eq) |
| Toluene | - | 50 mL | - |
| p-Toluenesulfonic acid (pTSA) | 172.20 | 78 mg | 0.45 (cat.) |
Step-by-Step Procedure:
-
Free Base Generation: In a flask, dissolve this compound (1.0 g, 8.23 mmol) in water (10 mL). Add a solution of NaOH (0.33 g, 8.25 mmol) in water (5 mL). Extract the liberated free base into diethyl ether (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature to yield the unstable free base as an oil. Expert Note: The free base of 1-methylazetidin-3-one is prone to self-condensation and should be used immediately without purification.
-
Reaction Setup: Immediately dissolve the crude free base in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Addition: Add 2-aminoethanol (0.55 mL, 9.05 mmol) and a catalytic amount of p-toluenesulfonic acid (78 mg).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ (20 mL) and then brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting spirocyclic product can be purified by vacuum distillation or column chromatography.
-
Validation: The structure of the final spirocycle should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for introducing the valuable azetidine motif into complex molecules. Through robust and versatile reactions like reductive amination and spirocyclization, it provides chemists in research and drug development with a reliable pathway to novel chemical entities. The protocols and principles outlined in this guide serve as a foundation for leveraging its full synthetic potential, enabling the creation of next-generation molecular architectures.
References
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ChemBK. 1-methylazetidin-3-ol HCl - Introduction. Available at: [Link]
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3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]
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National Center for Biotechnology Information. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem. Available at: [Link]
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Array BioPharma Inc. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]
- Google Patents. US8207355B2 - Method for preparing azetidine derivatives.
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. Available at: [Link]
- Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
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Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry, 24(21), 5444-5449. Available at: [Link]
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Chemsrc. This compound | CAS#:1818847-43-6. Available at: [Link]
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National Center for Biotechnology Information. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem. Available at: [Link]
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Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]
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Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]
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Leonardi, C., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 7705. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]
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Topic: High-Purity Isolation of 1-Methylazetidin-3-one Hydrochloride for Pharmaceutical Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylazetidin-3-one hydrochloride is a pivotal, yet often challenging, building block in modern medicinal chemistry. Its strained four-membered ring and reactive ketone functionality make it a valuable precursor for synthesizing complex nitrogen-containing heterocycles for drug discovery.[1] However, the inherent reactivity, polarity, and hygroscopic nature of this hydrochloride salt present significant purification challenges. This application note provides a comprehensive guide to robust purification techniques, emphasizing the underlying chemical principles to empower researchers to achieve high purity (>99%) and ensure the reliability of their subsequent synthetic endeavors. We present two primary methodologies—recrystallization and a chromatography-based approach—and detail the analytical techniques required for rigorous purity validation.
Introduction: The Challenge of Purity
The azetidine scaffold is a privileged structure in drug development, offering unique three-dimensional vectors for molecular exploration. 1-Methylazetidin-3-one, as the hydrochloride salt (CAS 1818847-43-6), provides a stable and handleable form of this reactive intermediate.[2] Impurities stemming from its synthesis, such as the precursor alcohol (1-methylazetidin-3-ol), unreacted starting materials, or degradation products, can lead to unpredictable reaction outcomes, the formation of complex side products, and ultimately, compromised biological data.
Key Challenges:
-
Hygroscopicity: As a salt, the compound readily absorbs atmospheric moisture, which can alter its physical properties and potentially induce degradation.
-
High Polarity: Its salt nature makes it highly soluble in polar solvents like water and short-chain alcohols but largely insoluble in common organic solvents used for extraction and chromatography.
-
Thermal and pH Sensitivity: The strained azetidine ring can be susceptible to opening under harsh thermal or pH conditions.
This guide is structured to address these challenges directly, providing not just protocols, but the rationale behind them.
Overall Purification Strategy
The choice between purification methods depends on the nature of the impurities, the required scale, and the desired final purity. A general workflow is presented below.
Figure 1: General workflow for the purification of 1-Methylazetidin-3-one HCl.
Method A: Recrystallization for High-Throughput Purification
Recrystallization is the most direct method for purifying crystalline solids. It leverages the differences in solubility between the target compound and its impurities in a specific solvent system at varying temperatures. For polar hydrochloride salts, a binary solvent system is typically most effective.
Principle of Solvent Selection
The ideal solvent system consists of:
-
A "Solvent": A polar solvent in which the compound is highly soluble when hot but poorly soluble when cold. Methanol and ethanol are excellent candidates.
-
An "Anti-Solvent": A less polar solvent in which the compound is sparingly soluble, used to induce precipitation. Ethyl acetate, isopropyl acetate (IPAc), or methyl tert-butyl ether (MTBE) are common choices.
A patent describing the synthesis of a related compound, 3-hydroxyazetidine hydrochloride, details a successful recrystallization using a methanol and ethyl acetate system, providing a strong precedent for this approach.[3]
| Solvent | Boiling Point (°C) | Polarity Index (P') | Role | Rationale |
| Methanol | 65 | 5.1 | Primary Solvent | Effectively dissolves the polar HCl salt at elevated temperatures. |
| Ethanol | 78 | 4.3 | Primary Solvent | Similar to methanol, but less volatile. Good for larger scales. |
| Ethyl Acetate | 77 | 4.4 | Anti-Solvent | Miscible with alcohols; significantly reduces the salt's solubility upon addition. |
| Isopropanol (IPA) | 82 | 3.9 | Co-Solvent | Can be used as the primary solvent for a less aggressive crystallization. |
| MTBE | 55 | 2.5 | Anti-Solvent | Highly effective at inducing precipitation, but lower miscibility requires careful addition. |
Table 1: Recommended solvents for the recrystallization of 1-Methylazetidin-3-one HCl.
Detailed Recrystallization Protocol
-
Dissolution: In a flask equipped with a reflux condenser, add the crude 1-Methylazetidin-3-one HCl. Add the minimum amount of hot methanol (or ethanol) required to achieve complete dissolution. This step ensures the solution is saturated, maximizing yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and gently reflux for 5-10 minutes. Activated carbon adsorbs high molecular weight, colored impurities.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing Celite or filter paper to remove the activated carbon and any insoluble impurities. Performing this step quickly and with pre-warmed equipment prevents premature crystallization.
-
Induce Crystallization: Transfer the clear filtrate to a clean flask. While warm, slowly add the anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes faintly turbid. Slow addition is critical to promote the formation of well-defined crystals rather than an amorphous powder, which tends to trap impurities.
-
Cooling and Maturation: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for at least 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at a mild temperature (e.g., 30-40 °C) to remove all residual solvents. Store immediately in a sealed container under an inert atmosphere (e.g., nitrogen or argon) at -20°C.[2][5]
Method B: Chromatography via Free Base for Ultimate Purity
When impurities have similar solubility profiles to the target compound, recrystallization is often insufficient. In such cases, silica gel chromatography offers superior resolving power. However, running a highly polar salt directly on standard silica gel is problematic due to strong, irreversible binding. The scientifically sound approach is to convert the salt to its free base, purify the less polar free base via chromatography, and then regenerate the pure hydrochloride salt.
Figure 2: Step-by-step workflow for purification via the free base.
Detailed Chromatography Protocol
-
Neutralization: Dissolve the crude 1-Methylazetidin-3-one HCl in water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like triethylamine until the pH is ~8-9. This deprotonates the azetidine nitrogen, forming the more organic-soluble free base.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[6] Multiple extractions are necessary to recover the polar free base efficiently.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Crucially, avoid excessive heating during concentration to prevent degradation. The resulting residue is the crude free base.
-
Silica Gel Chromatography:
-
Preparation: Dissolve the crude free base in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Eluent System: A typical eluent system for a polar amine is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). To prevent peak tailing on the acidic silica surface, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%) to the eluent.
-
Execution: Load the adsorbed material onto a pre-packed silica gel column and elute with the chosen solvent system, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
-
Salt Formation: Combine the pure fractions (as determined by TLC/HPLC), and concentrate to yield the purified free base. Dissolve this residue in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount (1.0 equivalent) of a solution of HCl in dioxane or diethyl ether dropwise while stirring.
-
Isolation: The pure 1-Methylazetidin-3-one HCl will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum as described previously.
Purity Assessment and Characterization
No purification is complete without rigorous validation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities. The ¹H NMR spectrum should show clean signals corresponding to the N-methyl group and the two inequivalent methylene (CH₂) groups of the azetidine ring. The absence of signals from precursor alcohols or other synthetic byproducts confirms purity.[7]
-
Melting Point (MP): A sharp and consistent melting point is a classic indicator of high purity for a crystalline solid.
Summary and Recommendations
| Feature | Method A: Recrystallization | Method B: Chromatography |
| Purity Achievable | Good to Excellent (98-99.5%) | Excellent to Ultimate (>99.5%) |
| Typical Yield | Moderate to High (60-85%) | Moderate (40-70%, due to multiple steps) |
| Scalability | Easily scalable to multi-gram quantities | More complex and costly to scale |
| Time & Effort | Low to Moderate | High |
| Best For | Removing bulk, crystalline, or particulate impurities. | Removing closely related, isomeric, or amorphous impurities. |
For most applications, a well-optimized recrystallization provides a rapid and efficient route to material of sufficient purity. For applications requiring the highest possible purity, such as in late-stage drug development or for creating analytical standards, the chromatography method is recommended.
References
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- AChemBlock. 1-Methylazetidin-3-amine dihydrochloride 95%.
- ChemicalBook. This compound.
- ChemicalBook. 1-Azetidin-3-yl-dimethylamine hydrochloride(935670-07-8) 1H NMR.
- MedChemExpress. 3-Methylazetidin-3-ol hydrochloride.
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- Zhang, G., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters.
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Application Note: 1-Methylazetidin-3-one Hydrochloride – A Versatile Building Block for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Saturated nitrogen-containing heterocycles are cornerstones of this endeavor, and among them, the azetidine ring has emerged as a uniquely valuable scaffold.[1] Unlike more flexible acyclic linkers or larger ring systems, the four-membered azetidine ring imposes a significant degree of conformational restraint on a molecule. This pre-organization of substituents in three-dimensional space can drastically reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[2]
The azetidine moiety is recognized as a "privileged scaffold," offering a compelling balance of metabolic stability and structural rigidity.[1] Its incorporation into drug candidates can improve key properties such as solubility, lipophilicity, and metabolic stability. Consequently, azetidine-containing building blocks are increasingly utilized by medicinal chemists to navigate complex structure-activity relationships (SAR) and develop next-generation therapeutics.[3] This application note focuses on a particularly strategic and versatile building block: 1-Methylazetidin-3-one hydrochloride . We will explore its properties and provide a detailed protocol for its use in the synthesis of diverse 3-substituted azetidine derivatives, a critical step in the construction of novel bioactive molecules.
Properties and Advantages of this compound
This compound (CAS: 1818847-43-6) is a bifunctional reagent that serves as an efficient entry point for introducing the N-methylazetidine core.[4] The hydrochloride salt form ensures superior stability and ease of handling compared to the volatile and potentially less stable free base.
| Property | Value | Reference |
| Chemical Formula | C₄H₈ClNO | [4] |
| Molecular Weight | 121.57 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage | -20°C, sealed, away from moisture | [4] |
Key Advantages:
-
Strategic Functionalization: The C3-carbonyl group is the key synthetic handle, enabling a wide array of chemical transformations, most notably reductive amination, to install diverse functional groups.
-
Structural Rigidity: As a strained four-membered ring, it provides a well-defined and rigid scaffold, which is highly advantageous for fragment-based drug design and lead optimization.[2]
-
sp³-Rich Character: Its high fraction of sp³-hybridized carbons contributes to creating molecules with greater three-dimensional complexity, a feature correlated with higher clinical success rates in drug development.[5]
-
Physicochemical Modulation: The N-methylazetidine core can act as a bioisosteric replacement for other groups, such as piperidines or aromatic rings, allowing for fine-tuning of properties like polarity and basicity.[5]
Caption: Role of the azetidine scaffold in pre-organizing molecular structure.
Core Application: Synthesis of 3-Aminoazetidines via Reductive Amination
One of the most powerful and widely used applications of 1-methylazetidin-3-one is in the synthesis of 3-aminoazetidine derivatives through reductive amination. This one-pot reaction is highly efficient for forming C-N bonds and is tolerant of a wide variety of functional groups, making it ideal for building libraries of diverse compounds for screening.[6][7]
Mechanistic Rationale
The reaction proceeds in two key stages:
-
Iminium Ion Formation: The ketone at the C3 position reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient, electrophilic iminium ion. The formation of this ion is often the rate-limiting step and can be facilitated by slightly acidic conditions or the removal of water.
-
In-situ Reduction: A mild and selective reducing agent, present in the reaction mixture, rapidly reduces the iminium ion to the final, stable tertiary amine product.
The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting ketone, is tolerant of the slightly acidic conditions required for iminium formation, and is safer to handle than alternatives like sodium cyanoborohydride.
Caption: Mechanism of reductive amination on 1-methylazetidin-3-one.
Detailed Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a robust, self-validating method for the synthesis of N-methyl-N'-substituted-azetidin-3-amines.
Materials and Equipment
-
Reagents: this compound, desired primary or secondary amine (1.0-1.2 equivalents), sodium triacetoxyborohydride (1.5 equivalents), triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, standard glassware for workup and purification.
-
Analysis: Thin-layer chromatography (TLC) plates, LC-MS.
Step-by-Step Procedure
Caption: General experimental workflow for reductive amination.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Solvent Addition: Add anhydrous DCE (or DCM) to a concentration of approximately 0.1 M with respect to the azetidinone.
-
Neutralization: Add triethylamine (1.1 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the free bases are formed. Stir for 15-20 minutes at room temperature. Causality Note: This step is crucial to deprotonate the hydrochloride salts, liberating the neutral ketone and amine required for the initial condensation reaction.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 3-aminoazetidine product.
Application in Bioactive Molecule Synthesis: Representative Examples
The true power of this methodology lies in its applicability to complex amines, allowing for the rapid construction of molecules with potential therapeutic value. For instance, coupling the azetidine core with moieties known to interact with specific enzyme families (e.g., kinases, proteases) is a common strategy.
| Amine Substrate | Product Structure | Representative Yield | Potential Therapeutic Area |
| Aniline | 85-95% | General Scaffold | |
| 4-Fluorobenzylamine | 80-90% | CNS Agents, Metabolic Disorders | |
| 2-Aminopyrimidine | 70-85% | Kinase Inhibitors (Oncology) | |
| Piperazine | 90-98% | GPCR Ligands, Antipsychotics |
Conclusion
This compound is a high-value, versatile chemical tool for researchers, scientists, and drug development professionals. Its inherent structural features and predictable reactivity make it an ideal building block for introducing the conformationally constrained N-methylazetidine scaffold into target molecules. The reductive amination protocol detailed herein is robust, scalable, and applicable to a vast range of amine substrates, enabling the efficient synthesis of compound libraries for the discovery of new bioactive molecules. By leveraging this key intermediate, chemists can accelerate the design and synthesis of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
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Couto, I., et al. (2021). Relevance and chemistry of azetidines and ABBs. ResearchGate. [Link][5]
-
Kaur, M., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link][1]
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Cikotiene, I., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. PubMed. [Link][6]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][8]
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Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link][7]
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The Azetidine Core as a Catalyst Scaffold: Applications Derived from 1-Methylazetidin-3-one Hydrochloride
Foreword: From Achiral Building Block to Chiral Catalyst
In the landscape of modern catalysis, the quest for novel molecular architectures that can induce high levels of stereocontrol is paramount. The rigid, four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry and, increasingly, in asymmetric catalysis. Its conformational constraint and the specific spatial orientation of its substituents make it an excellent platform for the design of both chiral ligands for metal-catalyzed reactions and purely organic catalysts.
This guide focuses on the catalytic potential unlocked from a simple, commercially available starting material: 1-Methylazetidin-3-one hydrochloride . While this achiral ketone is not itself a catalyst, it serves as a versatile and strategic precursor to a variety of catalytically active molecules. Its core utility lies in its straightforward conversion into chiral 3-hydroxy and 3-amino azetidine derivatives, which form the heart of potent catalytic systems.
We will explore two primary, field-proven pathways to transform this humble building block into sophisticated catalysts. Each section will provide not just the "how"—the detailed experimental protocols—but the "why," delving into the mechanistic underpinnings of each transformation and catalytic step. This document is designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the azetidine framework in their synthetic endeavors.
Part 1: The Chiral Amino Alcohol Pathway for Asymmetric Metal Catalysis
One of the most effective strategies in asymmetric catalysis involves the use of chiral ligands to modulate the reactivity and selectivity of a metal center. Chiral amino alcohols are a cornerstone of this field, capable of forming stable chelate complexes with metals like zinc, titanium, and copper. Here, we delineate a robust pathway from 1-Methylazetidin-3-one to a chiral 1-methylazetidin-3-ol ligand and demonstrate its application in a classic carbon-carbon bond-forming reaction.
Workflow A: From Ketone to Chiral Ligand-Metal Complex
Caption: Synthesis and application workflow for a chiral azetidinol ligand.
Protocol 1.1: Synthesis of Racemic 1-Methylazetidin-3-ol
Causality: The foundational step is the reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is an inexpensive, mild, and highly effective reducing agent for this purpose. The reaction is performed in methanol, which serves as both a solvent and a proton source for the workup. The initial hydrochloride salt must be neutralized in situ to free the ketone for reduction.
-
Materials: this compound (1.0 eq), Sodium bicarbonate (1.1 eq), Sodium borohydride (1.5 eq), Methanol, Dichloromethane (DCM), Saturated aq. Sodium Chloride (brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Suspend this compound in methanol (0.2 M).
-
Add sodium bicarbonate and stir for 15 minutes at room temperature to neutralize the HCl salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC until the starting ketone is consumed.
-
Quench the reaction by slowly adding water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield racemic 1-methylazetidin-3-ol as a colorless oil.
-
Protocol 1.2: Chiral Resolution via Diastereomeric Salt Formation
Causality: To separate the enantiomers of the racemic alcohol, we employ a classical resolution technique. A chiral resolving agent, L-(+)-tartaric acid, is used to form diastereomeric salts. These salts have different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer. Subsequent liberation with a base regenerates the enantiomerically enriched free amino alcohol.
-
Materials: Racemic 1-methylazetidin-3-ol (1.0 eq), L-(+)-tartaric acid (0.55 eq), Ethanol, Diethyl ether, 2 M aq. Sodium Hydroxide (NaOH).
-
Procedure:
-
Dissolve the racemic alcohol in ethanol (0.5 M).
-
In a separate flask, dissolve L-(+)-tartaric acid in a minimal amount of hot ethanol.
-
Slowly add the tartaric acid solution to the alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then store at 4 °C for 24 hours to promote crystallization.
-
Collect the crystalline solid by filtration and wash with cold diethyl ether. This solid is the diastereomeric salt.
-
To assess enantiomeric purity, a small sample of the salt can be basified and the resulting free alcohol analyzed by chiral HPLC. Recrystallize the salt from ethanol if necessary to improve purity.
-
Suspend the purified salt in water and add 2 M NaOH until the pH is >12.
-
Extract the aqueous layer with DCM (4 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched 1-methylazetidin-3-ol.
-
Protocol 1.3: Application in Asymmetric Addition of Diethylzinc to Benzaldehyde
Causality: The chiral amino alcohol acts as a ligand, coordinating to the zinc metal center to form a chiral catalyst in situ. This complex then coordinates with benzaldehyde, positioning the diethylzinc reagent for a stereoselective attack on one face of the aldehyde, leading to an enantiomerically enriched secondary alcohol product.
-
Materials: Enantiomerically pure 1-methylazetidin-3-ol (0.1 eq), Diethylzinc (1.0 M in hexanes, 2.2 eq), Benzaldehyde (1.0 eq), Toluene, 1 M aq. Hydrochloric Acid (HCl).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene.
-
Add the chiral 1-methylazetidin-3-ol ligand (0.1 eq).
-
Cool the solution to 0 °C and slowly add diethylzinc solution (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-form the catalyst complex.
-
Add benzaldehyde (1.0 eq) dropwise.
-
Slowly add the remaining diethylzinc solution (1.1 eq) over 1 hour.
-
Stir the reaction at 0 °C for 12-24 hours. Monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aq. ammonium chloride at 0 °C.
-
Add 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield (S)-1-phenyl-1-propanol. Determine enantiomeric excess (ee) by chiral HPLC.
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| Entry | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 10 | 0 | >95 | >98 |
| 2 | 5 | 0 | >95 | 97 |
| 3 | 10 | 25 | >95 | 92 |
Table 1: Representative data for the diethylzinc addition using chiral amino alcohol ligands.
Mechanistic Rationale: The Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc.
Part 2: The Chiral Diamine Pathway for Asymmetric Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate reactions, offers a metal-free alternative for asymmetric synthesis. Bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly powerful. A chiral thiourea moiety is an exemplary hydrogen-bond donor that, when paired with a basic amine site, creates a highly effective bifunctional system.
Workflow B: From Ketone to Bifunctional Thiourea Organocatalyst
Caption: Synthesis and application of a chiral azetidine-based thiourea organocatalyst.
Protocol 2.1: Synthesis of Chiral 1-Methylazetidin-3-amine
Causality: To introduce chirality directly, we use asymmetric reductive amination. A chiral primary amine, (R)-1-phenylethylamine, serves as a chiral auxiliary. It first forms a chiral iminium ion with the ketone, which is then reduced stereoselectively from the less hindered face by a bulky reducing agent like sodium triacetoxyborohydride. The auxiliary is subsequently removed via hydrogenolysis.
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Materials: this compound (1.0 eq), (R)-1-Phenylethylamine (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloroethane (DCE), Acetic Acid (catalytic), Palladium on Carbon (10% Pd/C), Hydrogen gas.
-
Procedure:
-
Neutralize this compound as described in Protocol 1.1 and isolate the free ketone.
-
Dissolve the free ketone (1.0 eq) and (R)-1-phenylethylamine (1.1 eq) in DCE. Add a few drops of acetic acid.
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Stir at room temperature for 1 hour to facilitate iminium ion formation.
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Add NaBH(OAc)₃ portion-wise at room temperature.
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Stir for 12 hours. Quench with saturated aq. NaHCO₃ and extract with DCM.
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Dry the organic layers over MgSO₄, filter, and concentrate to get the crude diastereomeric amine product. Purify by column chromatography.
-
Dissolve the purified amine in methanol, add 10% Pd/C, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 24 hours to cleave the phenylethyl group.
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Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the chiral 1-methylazetidin-3-amine.
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Protocol 2.2: Synthesis of the Bifunctional Thiourea Catalyst
Causality: The primary amine of the chiral azetidine is a good nucleophile and reacts readily with the electrophilic carbon of an isothiocyanate. This reaction forms the stable thiourea linkage, creating the final bifunctional catalyst.
-
Materials: Chiral 1-methylazetidin-3-amine (1.0 eq), 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq), DCM.
-
Procedure:
-
Dissolve the chiral amine in DCM under a nitrogen atmosphere.
-
Add the isothiocyanate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
The product often precipitates. If not, concentrate the solvent in vacuo.
-
Wash the solid with cold hexanes and dry to obtain the pure thiourea catalyst.
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Protocol 2.3: Application in Asymmetric Michael Addition
Causality: The thiourea catalyst operates through a dual activation mechanism. The two N-H protons of the thiourea moiety form hydrogen bonds with the nitro group of the electrophile (trans-β-nitrostyrene), making it more electrophilic. Simultaneously, the basic tertiary amine of the azetidine ring deprotonates the nucleophile (diethyl malonate), forming an enolate and activating it for attack. This highly organized, chiral transition state directs the stereochemical outcome.
-
Materials: Thiourea catalyst (0.1 eq), trans-β-Nitrostyrene (1.0 eq), Diethyl malonate (2.0 eq), Toluene.
-
Procedure:
-
In a vial, dissolve the thiourea catalyst (0.1 eq) and trans-β-nitrostyrene (1.0 eq) in toluene.
-
Stir the mixture for 5 minutes at -20 °C.
-
Add diethyl malonate (2.0 eq) and continue stirring at -20 °C for 48-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify by column chromatography to isolate the Michael adduct. Determine yield and enantiomeric excess (chiral HPLC).
-
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 10 | -20 | 95 | 94 |
| 2 | 5 | -20 | 92 | 93 |
| 3 | 10 | 0 | 96 | 88 |
Table 2: Representative data for the asymmetric Michael addition using a thiourea organocatalyst.
Mechanistic Rationale: Dual Hydrogen-Bonding Activation
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylazetidin-3-one Hydrochloride
Welcome to the technical support center for the synthesis of 1-Methylazetidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common issues. The azetidine ring is a crucial structural motif in many pharmaceutical compounds, and mastering its synthesis is key to advancing research and development.[1][2]
This resource provides in-depth technical guidance in a question-and-answer format, focusing on practical, field-proven insights to enhance your experimental success.
I. Overview of the Synthesis Pathway
A prevalent and cost-effective method for synthesizing this compound involves a two-step process. The first step is the reaction of epichlorohydrin with methylamine to form the intermediate, 1-methylazetidin-3-ol. This is followed by the oxidation of the secondary alcohol to the desired ketone, 1-methylazetidin-3-one, which is then converted to its hydrochloride salt.
Below is a Graphviz diagram illustrating this common synthetic route.
Caption: General synthesis route for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions to improve your yield and product purity.
Q1: My yield for the first step, the formation of 1-methylazetidin-3-ol, is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the formation of 1-methylazetidin-3-ol from epichlorohydrin and methylamine are often due to side reactions and suboptimal reaction conditions. Here are the key factors to investigate:
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Side Reaction - Dimerization/Polymerization: Epichlorohydrin is highly reactive and can react with the product, 1-methylazetidin-3-ol, or with another molecule of methylamine, leading to the formation of dimers and polymers. This is especially prevalent at higher concentrations and temperatures.
-
Solution:
-
Slow Addition: Add epichlorohydrin slowly to the methylamine solution to maintain a low concentration of the electrophile.
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Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to minimize side reactions.[3]
-
Solvent Choice: Using a suitable solvent can help to control the reaction rate. Protic solvents like methanol or ethanol are commonly used.[4]
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-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time.
-
Stoichiometry: While a slight excess of methylamine is often used to drive the reaction, a large excess can sometimes lead to the formation of diamine byproducts. Experiment with the stoichiometry to find the optimal ratio.
-
-
-
Work-up and Isolation Issues: The product may be lost during the work-up and purification steps. 1-methylazetidin-3-ol is a small, polar molecule and can be water-soluble.
-
Solution:
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or a mixture of isopropanol and chloroform. Multiple extractions will be necessary.
-
Purification: While distillation under reduced pressure is possible, column chromatography on silica gel may be required to obtain a pure product, although this can also lead to yield loss.
-
-
Below is a troubleshooting workflow for this step:
Caption: Troubleshooting workflow for low yield in the first step.
Q2: The oxidation of 1-methylazetidin-3-ol to the ketone is resulting in a low yield and the formation of dark, tarry byproducts. What is causing this and how can it be prevented?
A2: The oxidation of 1-methylazetidin-3-ol can be challenging due to the strained nature of the azetidine ring and the potential for over-oxidation or side reactions. The formation of dark, tarry materials often indicates decomposition or polymerization.
-
Harsh Oxidation Conditions: Strong oxidizing agents or high temperatures can lead to the degradation of the azetidine ring.
-
Solution:
-
Mild Oxidizing Agents: Employ mild and selective oxidizing agents. Common choices for this transformation include:
-
Swern Oxidation: (oxalyl chloride, DMSO, and a hindered base like triethylamine). This is often performed at very low temperatures (-78 °C) to minimize side reactions.[5]
-
Dess-Martin Periodinane (DMP): A relatively mild and efficient oxidant.
-
Parikh-Doering Oxidation: (sulfur trioxide pyridine complex in DMSO).
-
-
-
-
Over-oxidation: Although less common for secondary alcohols, aggressive conditions could potentially lead to ring-opening or other undesired reactions.
-
Solution: Carefully control the stoichiometry of the oxidizing agent and monitor the reaction progress closely to avoid over-oxidation.
-
-
Base-Induced Side Reactions: The use of a strong base in the presence of the ketone product can lead to side reactions like aldol condensation or polymerization, especially if the reaction is allowed to warm up prematurely.
-
Solution:
-
Controlled Temperature: Maintain the recommended low temperature throughout the addition of reagents and for the duration of the reaction.
-
Choice of Base: Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine (DIPEA).
-
-
The following table summarizes recommended oxidation conditions:
| Oxidizing Agent | Typical Temperature | Key Considerations |
| Swern Oxidation | -78 °C | Requires careful control of temperature and reagent addition. |
| Dess-Martin Periodinane | Room Temperature | Can be sensitive to moisture. |
| Parikh-Doering Oxidation | Room Temperature | Generally considered a very mild method. |
Q3: I am having difficulty with the final salt formation and purification of this compound. The product is oily or discolored. How can I obtain a clean, crystalline product?
A3: Obtaining a pure, crystalline hydrochloride salt of 1-methylazetidin-3-one requires careful control of the final steps. An oily or discolored product often indicates the presence of impurities or residual solvent.
-
Incomplete Reaction or Impurities from Previous Steps: If the ketone starting material is not pure, the resulting salt will also be impure.
-
Solution: Ensure the 1-methylazetidin-3-one free base is as pure as possible before attempting salt formation. Purification by column chromatography or distillation may be necessary.
-
-
Improper Solvent for Crystallization: The choice of solvent is critical for obtaining a crystalline product.
-
Solution:
-
Solvent System: A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate, and then bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).
-
Recrystallization: If the initial product is oily or impure, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, isopropanol/hexane) can improve purity and crystallinity.
-
-
-
Presence of Water: Water can interfere with crystallization and lead to an oily product.
-
Solution: Ensure all solvents and glassware are dry. The use of anhydrous HCl is crucial.
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III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Dieckmann condensation in the synthesis of azetidin-3-ones?
A1: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6][7][8] While not directly used in the epichlorohydrin route, it represents an alternative strategy for constructing the azetidin-3-one ring system. For instance, a suitably substituted amino diester could undergo an intramolecular cyclization to form an N-protected 2-alkoxycarbonylazetidin-3-one, which could then be hydrolyzed and decarboxylated to yield the desired azetidin-3-one. This method is particularly useful for creating substituted azetidinones.[9]
Q2: Are there any alternative routes to synthesize 1-Methylazetidin-3-one?
A2: Yes, several other synthetic strategies exist. One notable method involves the gold-catalyzed intermolecular oxidation of N-protected propargylamines.[1] This approach can provide access to a variety of substituted azetidin-3-ones. Another route involves the cyclization of α-amino ketones.[1] The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern required on the azetidine ring.
Q3: How can I monitor the progress of the reactions?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. A suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide for the free base) should be developed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for monitoring the volatile components of the reaction mixture and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture (after a mini-workup) to determine the conversion and identify the structures of intermediates and products.
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Epichlorohydrin: Is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylamine: Is a flammable and corrosive gas or liquid. It should also be handled in a fume hood.
-
Oxidizing Agents: Many oxidizing agents are reactive and potentially explosive. They should be handled with care, and the reaction temperature should be strictly controlled.
-
HCl Gas: Is highly corrosive and toxic. It should be handled in a fume hood, and appropriate safety measures should be in place.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-Methylazetidin-3-ol
-
To a solution of methylamine (40% in water, 2.0 equivalents) in methanol, cooled to 0 °C in an ice bath, add epichlorohydrin (1.0 equivalent) dropwise over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add a saturated solution of potassium carbonate to the residue and extract with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methylazetidin-3-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide 90:9:1).
Protocol 2: Swern Oxidation to 1-Methylazetidin-3-one
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 3.0 equivalents) in dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1-methylazetidin-3-ol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 1-methylazetidin-3-one.
Protocol 3: Formation of this compound
-
Dissolve the crude 1-methylazetidin-3-one in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution until precipitation is complete, or add a solution of HCl in isopropanol dropwise.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
V. References
-
ChemBK. (2024). 1-methylazetidin-3-ol HCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Retrieved from
-
Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Retrieved from
-
Wallace, O. B., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2021). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved from [Link]
-
Wang, Y., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. Retrieved from [Link]
-
DeGraffenreid, M. R., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
-
Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved from
-
Svatik, A., & Slavicek, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
Sources
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 4. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of 1-Methylazetidin-3-one Hydrochloride
Welcome to the technical support center for 1-Methylazetidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.
I. Understanding the Molecule: Key Challenges
This compound is a small, strained heterocyclic compound. Its purification is often complicated by several factors inherent to its structure:
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Ring Strain: The four-membered azetidine ring is sterically strained, making it susceptible to ring-opening reactions under both acidic and basic conditions. This instability can lead to the formation of degradation products during purification and handling.
-
Hygroscopicity and High Polarity: As a hydrochloride salt, the compound is often hygroscopic and highly polar. This property can make it challenging to handle and purify by standard chromatographic and recrystallization techniques, as it may have limited solubility in common organic solvents and a high affinity for polar stationary phases.
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Potential for Self-Condensation/Oligomerization: The presence of a ketone and a secondary amine (in the deprotonated form) can potentially lead to self-condensation or oligomerization reactions, especially under basic conditions or upon prolonged heating.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of this compound.
Q1: My final product is a persistent oil or waxy solid, not a crystalline material. How can I induce crystallization?
A1: "Oiling out" is a common issue when crystallizing polar amine salts. It occurs when the compound separates from the solution as a liquid phase instead of a solid. Here are several strategies to address this:
-
Slower Cooling: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Solvent System Modification:
-
If using a single solvent, try adding a miscible anti-solvent dropwise to the warm solution until slight turbidity appears, then add a few drops of the original solvent to redissolve the oil and allow it to cool slowly. Common anti-solvents for polar solutions include diethyl ether or methyl tert-butyl ether (MTBE).
-
Experiment with different solvent mixtures. For amine hydrochlorides, combinations of a polar protic solvent (like isopropanol or ethanol) with a less polar co-solvent can be effective.
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-
Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Q2: I am observing significant product loss during column chromatography. What could be the cause?
A2: Product loss on a column can be attributed to several factors:
-
Irreversible Adsorption to Silica Gel: The polar nature of the hydrochloride salt can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel.
-
Degradation on the Column: The acidic nature of silica gel can catalyze the degradation of the acid-sensitive azetidine ring.
-
Streaking and Poor Elution: The high polarity of the compound can cause it to streak down the column, leading to poor separation and difficulty in collecting pure fractions.
To mitigate these issues, consider the following:
-
Use of a Modified Mobile Phase: Add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia in the mobile phase to neutralize the acidic sites on the silica gel. This will reduce tailing and prevent degradation. A common mobile phase system for polar amines is a gradient of methanol in dichloromethane with a small amount of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase column (C18) with an appropriate aqueous/organic mobile phase.
-
Salt to Free Base Conversion: For easier handling on silica, you may consider neutralizing the hydrochloride salt to the free base before chromatography and then converting it back to the salt after purification. However, be aware that the free base may be less stable.
Q3: What are the likely impurities I should be looking for?
A3: The impurity profile depends heavily on the synthetic route. A common synthesis involves the oxidation of 1-methylazetidin-3-ol.
| Potential Impurity | Origin | Purification Challenge |
| 1-Methylazetidin-3-ol | Unreacted starting material | Highly polar; may co-elute with the product in polar solvent systems. |
| Over-oxidation products (e.g., ring-opened species) | Harsh oxidation conditions | May have significantly different polarities, but can be difficult to characterize. |
| Dimeric or oligomeric byproducts | Instability of the azetidinone | Can be higher molecular weight and may be difficult to remove by crystallization. |
| Residual solvents | From reaction and purification steps | Can often be removed by high vacuum drying or recrystallization. |
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for determining purity and identifying degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities. Residual solvents and common synthetic byproducts often have characteristic signals.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the main product and any impurities, aiding in their identification.
III. Troubleshooting and Optimization Workflows
A. Recrystallization Troubleshooting
The following workflow provides a systematic approach to optimizing the recrystallization of this compound.
B. Column Chromatography Protocol and Troubleshooting
For challenging purifications, column chromatography may be necessary.
Experimental Protocol: Column Chromatography
-
Preparation: If possible, neutralize the hydrochloride salt to the free base using a mild base (e.g., saturated sodium bicarbonate solution) and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate it. This will improve compatibility with standard silica gel chromatography.
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point is 100% ethyl acetate, gradually increasing the percentage of methanol.
-
For the hydrochloride salt, a mobile phase of dichloromethane/methanol with 1-2% triethylamine is often effective.
-
-
Elution: Elute the compound, collecting fractions and monitoring by TLC.
-
Post-Purification: Combine the pure fractions, concentrate, and if necessary, reform the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
Technical Support Center: Synthesis of 1-Methylazetidin-3-one Hydrochloride
Welcome to the technical support center for the synthesis of 1-Methylazetidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic routes. The most prevalent starts from the reaction of epichlorohydrin with methylamine to form 1-methylazetidin-3-ol, which is subsequently oxidized to the desired ketone. An alternative, though less common, approach involves the cyclization of a suitably substituted open-chain precursor.
Q2: My final product is a dark oil and won't crystallize. What is the likely cause?
A2: The formation of an oil instead of a crystalline solid often points to the presence of significant impurities. These can include residual starting materials, byproducts from side reactions, or oligomeric species. The presence of water can also inhibit crystallization. A thorough purification, such as column chromatography or recrystallization from a different solvent system, is recommended.[1]
Q3: I am observing a significant amount of a water-soluble impurity that I cannot easily remove by extraction. What could it be?
A3: A likely candidate for a highly water-soluble impurity is the ring-opened product, 1-chloro-3-(methylamino)propan-2-one, or related species. This can form if the azetidinium ring is opened by the hydrochloride counter-ion, particularly at elevated temperatures or under strongly acidic conditions.
Troubleshooting Guide: Side Reactions and Their Mitigation
This section delves into specific problems you may encounter, their probable causes, and actionable solutions.
Problem 1: Low Yield in the Oxidation of 1-Methylazetidin-3-ol
Q: I am getting a low yield of 1-Methylazetidin-3-one after the oxidation step. My starting material is consumed, but the desired product is not the major component. What are the likely side reactions?
A: Low yields in the oxidation of 1-methylazetidin-3-ol can be attributed to several side reactions, largely dependent on the chosen oxidation method. The most common issues are over-oxidation and ring-opening.
Troubleshooting Workflow for Low Oxidation Yield
Caption: Troubleshooting workflow for low oxidation yield.
Cause 1: Over-oxidation
Stronger oxidizing agents or harsh reaction conditions can lead to the cleavage of the azetidine ring, resulting in the formation of β-alanine derivatives or other degradation products. While many common oxidation methods are considered mild, deviations from optimal conditions can promote over-oxidation.
Solutions:
-
Method Selection: Employ mild and selective oxidation reagents such as Dess-Martin periodinane (DMP) or conditions like the Swern or Ley-Griffith (TPAP) oxidation. These methods are known for their high functional group tolerance.
-
Temperature Control: For Swern oxidations, it is critical to maintain the reaction temperature at or below -60 °C to prevent side reactions.
-
Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess of the oxidant can lead to unwanted side reactions.
Cause 2: Ring-Opening of the Azetidinium Ion
The nitrogen atom in the azetidine ring can be protonated or activated by the oxidant, forming a strained azetidinium ion. This species is susceptible to nucleophilic attack, leading to ring-opening. The nucleophile can be the counter-ion of the acid used, the solvent, or another molecule of the starting alcohol.
Solutions:
-
pH Control: Maintain a neutral or slightly basic pH during the reaction and workup to minimize the concentration of the protonated azetidinium species. The addition of a non-nucleophilic base, like triethylamine, is common in many oxidation protocols.
-
Solvent Choice: Use non-nucleophilic solvents. Dichloromethane or chloroform are common choices for oxidations like the Dess-Martin or Swern procedures.
Problem 2: Formation of Dimeric and Polymeric Byproducts
Q: My reaction mixture becomes viscous, and upon workup, I isolate a significant amount of a high molecular weight, intractable material. What is causing this polymerization?
A: The formation of dimers and polymers is a known issue in azetidine chemistry, especially under acidic conditions. The strained four-membered ring is prone to cationic ring-opening polymerization.
Mechanism of Cationic Polymerization
Sources
Technical Support Center: Stability and Degradation of 1-Methylazetidin-3-one Hydrochloride
Welcome to the technical support center for 1-Methylazetidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.
Overview of Chemical Stability
This compound is a small, strained heterocyclic compound. The presence of a four-membered azetidine ring imparts significant ring strain, making it susceptible to certain degradation pathways. The hydrochloride salt form generally enhances stability and water solubility compared to the free base. However, understanding the inherent reactivity of the azetidin-3-one core is crucial for its proper handling, storage, and use in experimental settings.
The primary factors influencing the stability of this compound are pH, temperature, and the presence of nucleophiles or oxidizing agents. The strained azetidine ring can be prone to ring-opening reactions, particularly under conditions that promote the formation of a reactive azetidinium ion.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound in a question-and-answer format.
Question 1: I observe a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer. What could be the cause?
Answer: The appearance of a new, more polar peak upon storage in an aqueous buffer is likely due to the hydrolysis of the azetidine ring. The four-membered ring of 1-Methylazetidin-3-one is strained and susceptible to nucleophilic attack by water, leading to ring-opening. This reaction is often catalyzed by acidic or basic conditions. The resulting product, a γ-amino acid derivative, would be significantly more polar than the parent compound.
A plausible degradation pathway involves the formation of an azetidinium ion, which is then attacked by water, leading to the formation of N-methyl-3-aminopropionic acid.[1][2]
Question 2: My sample of this compound has developed a yellow tint over time. Does this indicate degradation?
Answer: A color change, such as the development of a yellow tint, can be an indicator of degradation. While minor color changes may not always correlate with significant loss of purity, it warrants investigation. Potential causes for color formation include:
-
Oxidative Degradation: The presence of trace metal impurities or exposure to air and light can initiate oxidative processes.
-
Polymerization: Under certain conditions, small, reactive molecules can undergo self-condensation or polymerization reactions, which can lead to colored byproducts.
-
Formation of Conjugated Systems: Degradation pathways that result in the formation of conjugated double bonds can lead to the absorption of visible light, appearing as a colored impurity.
It is recommended to re-analyze the sample for purity using a validated analytical method, such as HPLC with UV detection or LC-MS, to identify any new impurities.
Question 3: I am conducting a reaction in a protic solvent at elevated temperatures and see multiple new spots on my TLC plate. What are the likely side reactions?
Answer: Working with this compound in protic solvents at elevated temperatures can lead to several degradation pathways. The combination of heat and a nucleophilic solvent can accelerate ring-opening reactions. Furthermore, the ketone functionality can participate in side reactions.
Likely side reactions include:
-
Ring-opening: As discussed in Question 1, the azetidine ring can be opened by the solvent acting as a nucleophile.
-
Aldol Condensation: In the presence of acidic or basic catalysts, the ketone can undergo self-condensation reactions, leading to larger, more complex impurities.
-
Reactions with other nucleophiles: If your reaction mixture contains other nucleophilic species, they may compete with the desired reaction and attack the azetidinium ion or the carbonyl carbon.
To minimize these side reactions, consider using a less nucleophilic solvent, lowering the reaction temperature, or protecting the ketone functionality if it is not involved in the desired transformation.
Question 4: My mass spectrometry data shows a peak corresponding to the dimer of 1-Methylazetidin-3-one. How could this have formed?
Answer: The observation of a dimer suggests a self-reaction of the molecule. A likely pathway for dimerization is an intermolecular reaction involving the amine and ketone functionalities. One molecule can act as a nucleophile (via the enolate of the ketone) and the other as an electrophile.
Another possibility is the formation of an enamine from one molecule, which then attacks a second molecule of the ketone. These types of reactions are often promoted by trace amounts of acid or base. To avoid this, ensure your starting material is of high purity and that your reaction and storage conditions are well-controlled.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. It is hygroscopic and should be protected from moisture.
| Parameter | Recommended Condition |
| Temperature | 2-8°C |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Light | Protected from light (amber vial) |
| Moisture | Store in a desiccator |
Q2: Is this compound stable in common organic solvents?
A2: this compound is generally stable in aprotic organic solvents such as dichloromethane, acetonitrile, and THF at room temperature for short periods. However, prolonged storage in solution is not recommended. In protic solvents, especially at elevated temperatures, the risk of degradation increases.
Q3: What analytical techniques are suitable for assessing the purity and stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3] Key considerations for method development include:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. The acidic modifier helps to ensure good peak shape for the amine.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.[1][4]
-
Gas Chromatography (GC): Due to the low volatility of the hydrochloride salt, GC analysis would require derivatization.
Q4: How can I perform a forced degradation study on this compound?
A4: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5] The following conditions are typically employed:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% - 30% H₂O₂, room temperature |
| Thermal | 60°C - 80°C (solid state and in solution) |
| Photolytic | Exposure to UV and visible light (ICH Q1B) |
Samples should be analyzed at various time points to track the formation of degradation products.
Visualizing Degradation and Experimental Workflows
Postulated Degradation Pathway
Caption: Postulated degradation pathways for 1-Methylazetidin-3-one.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for stability testing.
References
- BenchChem. (n.d.). Technical Support Center: Degradation Pathways of Azetidin-2-One Compounds.
- Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.
- Request PDF. (n.d.). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
- Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
- Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
- Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
- Request PDF. (n.d.). Microbial degradation of nitrogen heterocycles.
- Lin, A. E., El-Kattan, Y. Z., & Schlenk, D. (2008). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 21(1), 132-140.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- Amin, A., Qadir, T., Sharma, P. K., & Singh, B. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 634-654.
- Valenti, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25.
- Request PDF. (n.d.). Stability Relationships in Bicyclic Ketones.
- Amin, A., Qadir, T., Sharma, P. K., & Singh, B. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 634-654.
- News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 587-602.
- Request PDF. (n.d.). From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles.
- Vignaduzzo, S. E., & Castellano, P. M. (2014). Trends in Analytical chemistry. TrAC Trends in Analytical Chemistry, 53, 1-10.
- Semantic Scholar. (n.d.). Forced Degradation Studies.
- Selwood, A. I., Wilkins, A. L., & Munday, R. (2012). Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and pinnatoxin A in aqueous media. Journal of agricultural and food chemistry, 60(45), 11171–11179.
- de Oliveira, A. C. C., & de Oliveira, A. L. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3169.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Szałkowska, A., Płonka, J., Giebułtowicz, J., & Wroczyński, P. (2022). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. International Journal of Molecular Sciences, 23(19), 11295.
- Masne, D. D., Jatte, K. P., Khachane, M. A., Chakole, R. D., & Charde, M. S. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298.
- Wikipedia. (n.d.). Nitenpyram.
- Walker, S. E., & Iazzetta, J. (2008). Physical Compatibility and Chemical Stability of Ketamine–Morphine Mixtures in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy, 61(5), 334–341.
- Khan Academy. (n.d.). Stability of cycloalkanes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-Methylazetidin-3-one Hydrochloride
Welcome to the technical support center for 1-Methylazetidin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the use of this versatile building block. The inherent strain of the azetidine ring and the reactivity of the ketone moiety present unique opportunities and challenges. This document provides in-depth, experience-driven answers to frequently encountered issues.
Section 1: Handling, Stability, and Free Base Generation
The hydrochloride salt of 1-Methylazetidin-3-one is the commercially supplied form due to its enhanced stability compared to the free base. Proper handling and efficient generation of the active free base are critical for successful downstream reactions.
Question 1: My reaction is sluggish or fails to initiate. Could the issue be with the starting material?
Plausible Cause: The most common issue is the failure to effectively neutralize the hydrochloride salt to generate the reactive 1-methylazetidin-3-one free base in situ. The presence of HCl will protonate the basic nitrogen of the azetidine ring, rendering it non-nucleophilic and preventing many desired reactions. Furthermore, acidic conditions can inhibit the formation of key intermediates like imines in reductive amination protocols.
Troubleshooting Protocol:
-
Selection of Base: The choice of base is critical. It must be strong enough to neutralize the HCl salt but compatible with your reaction conditions and other reagents.
-
Stoichiometry: At least one equivalent of base is required for the neutralization. In practice, using a slight excess (1.1-1.2 equivalents) is often beneficial, especially if other reagents are acidic. For reactions that require a basic catalyst (e.g., some condensations), additional base will be necessary.
-
Pre-mixing vs. In Situ Generation:
-
In Situ (Recommended for most applications): Add the this compound, solvent, and other reactants (excluding the base and any base-sensitive reagents). Stir for 5-10 minutes to ensure dissolution/suspension. Then, add the base and stir for an additional 15-30 minutes before proceeding with the reaction. This ensures the free base is generated in the reaction mixture just before it is needed.
-
Isolation of Free Base (Advanced): For highly sensitive reactions, the free base can be generated and isolated. Dissolve the hydrochloride salt in a minimal amount of water and cool in an ice bath. Add a strong base solution (e.g., 50% aq. NaOH or K₂CO₃ solution) until the pH is >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C). Crucially, the isolated free base should be used immediately , as it is known to be less stable than the salt form and may be prone to polymerization or degradation upon storage.
-
Data Summary: Base Selection for Free Base Generation
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Organic soluble. The resulting triethylammonium chloride salt is often soluble, which may require removal during workup. |
| Diisopropylethylamine (DIPEA) | ~11 | DCM, THF, DMF | A non-nucleophilic base, ideal for preventing side reactions with electrophilic centers. |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Methanol, Ethanol, Water | A mild inorganic base. Can be slow to react. Produces CO₂ gas. |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile, Methanol | A common, inexpensive inorganic base. Generally requires vigorous stirring due to limited solubility in some organic solvents. |
Section 2: Troubleshooting Reductive Amination
Reductive amination is one of the most common applications for 1-methylazetidin-3-one. Success hinges on the delicate balance between iminium ion formation and reduction.
Question 2: My reductive amination reaction results in low yield of the desired amine and a significant amount of 1-methylazetidin-3-ol. What is causing this side reaction?
Plausible Cause: This is a classic case of premature reduction. The reducing agent is reducing the ketone starting material to the corresponding alcohol faster than the ketone can react with the primary/secondary amine to form the iminium ion intermediate. This is particularly common when using a strong, unselective reducing agent like sodium borohydride (NaBH₄) under neutral or basic conditions.[1][2]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yields in reductive amination.
Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[1] Its steric bulk and electron-withdrawing acetate groups render it less reactive than NaBH₄. Consequently, it is slow to reduce ketones but rapidly reduces protonated iminium ions.[2] This selectivity allows for a one-pot procedure where the ketone, amine, and STAB can be mixed together, as the iminium ion forms and is trapped and reduced before significant ketone reduction can occur.
If you must use NaBH₄, a two-step protocol is necessary:
-
Combine this compound (1 eq.), the desired amine (1-1.2 eq.), and a suitable base (e.g., TEA, 1.1 eq.) in a solvent like methanol or ethanol.
-
Optionally, add a catalytic amount of acetic acid to promote imine formation.
-
Stir at room temperature for 1-2 hours to allow for complete iminium ion formation.
-
Cool the reaction to 0°C in an ice bath.
-
Slowly add NaBH₄ (1.5 eq.) portion-wise, monitoring for gas evolution.
-
Allow the reaction to warm to room temperature and stir until completion.
Question 3: The reaction is complete by TLC/LC-MS, but I am struggling to isolate my polar amine product during aqueous workup. How can I improve my purification?
Plausible Cause: Small, nitrogen-containing molecules like substituted 1-methylazetidines are often highly polar and can have significant water solubility, especially in their protonated form. Standard liquid-liquid extractions with common solvents like ethyl acetate may be inefficient.
Troubleshooting Protocol:
-
pH Adjustment: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) by adding 2M NaOH or K₂CO₃. This ensures your product is in its free base form, which is less polar and more soluble in organic solvents.
-
Solvent Selection:
-
For highly polar products, a more polar extraction solvent may be required. A mixture of Dichloromethane (DCM) and Isopropanol (IPA), often in a 3:1 or 4:1 ratio, can be very effective.
-
Multiple extractions (5-7 times) with smaller volumes of organic solvent are more efficient than one or two extractions with large volumes.
-
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) before extraction can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Solid Phase Extraction (SPE): For challenging purifications, consider using a silica-based cation exchange (SCX) cartridge.[3]
-
Loading: Dilute the crude reaction mixture in a suitable solvent (e.g., Methanol) and load it onto a pre-conditioned SCX cartridge.
-
Washing: Wash the cartridge with the loading solvent (Methanol) to elute neutral and acidic impurities.
-
Elution: Elute the desired basic amine product using a solution of ammonia in methanol (typically 1-2M).
-
Final Step: Evaporate the solvent from the elution fraction to obtain the purified free base.
-
Section 3: Potential Side Reactions and Ring Instability
The ring strain of the azetidine core (~25 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions.[4]
Question 4: I am observing an unexpected byproduct with a mass corresponding to my desired product +18 (H₂O). What could this be?
Plausible Cause: This mass increase strongly suggests a ring-opening hydrolysis reaction. The strained azetidine ring can be opened by nucleophiles, including water, especially under harsh pH or high-temperature conditions. The likely mechanism involves protonation of the ring nitrogen, which activates the ring carbons toward nucleophilic attack.
Mechanism: Potential Ring-Opening Pathway
Sources
Troubleshooting 1H NMR spectrum of 1-Methylazetidin-3-one hydrochloride
Technical Support Center: 1-Methylazetidin-3-one Hydrochloride
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting the 1H NMR spectrum of this compound. Here, we address common issues in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for this compound?
A1: The 1H NMR spectrum of this compound is expected to show three distinct signals corresponding to the N-methyl protons and the two sets of methylene protons on the azetidine ring. Due to the hydrochloride form, the nitrogen atom is protonated, leading to a downfield shift of adjacent protons.
Expected Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Notes |
| N-CH₃ | 3.0 - 3.5 | Singlet (s) | 3H | The methyl group attached to the positively charged nitrogen is deshielded. |
| Ring CH₂ (C2/C4) | 4.0 - 4.5 | Singlet (s) or two closely spaced triplets | 4H | Protons on the carbons adjacent to the nitrogen and the carbonyl group. They can appear as a single peak or as two distinct signals depending on the solvent and resolution. |
| N-H | Variable (often broad) | Broad Singlet (br s) | 1H | The ammonium proton's chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with residual water in the solvent.[1][2][3] |
Note: These are typical values and can vary depending on the solvent, temperature, and other experimental conditions.[4]
Q2: Why is my compound, a white solid, giving a wet or oily appearance when preparing the NMR sample?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7][8] This can make the solid appear wet or oily, especially on humid days. This moisture can also impact the quality of your NMR spectrum.
Troubleshooting Common Spectral Issues
Problem 1: Broad or disappearing signals for the ring protons.
Q: The signals for my azetidine ring protons are broad, or in some cases, I can't see them at all. What's happening?
A: This is a common issue for amine hydrochlorides and can be attributed to a few factors:
-
Proton Exchange: The N-H proton is acidic and can undergo rapid exchange with other labile protons, such as residual water in the NMR solvent.[2] This exchange can broaden the signals of nearby protons, in this case, the ring CH₂ groups.
-
Solvent Effects: The choice of NMR solvent significantly impacts the spectrum.[9] In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with the deuterium of the solvent, often causing the N-H peak to disappear and potentially sharpening the adjacent CH₂ signals. In aprotic solvents like DMSO-d₆, this exchange is slower, and you are more likely to observe the N-H proton.[2]
-
pH of the Sample: The acidity of the sample can influence the rate of proton exchange. If there is any free HCl or if the salt is not fully formed, it can lead to peak broadening.
Troubleshooting Workflow:
Caption: Troubleshooting broad proton signals.
Detailed Protocols:
-
Drying the Sample:
-
Place the this compound in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for several hours before preparing the NMR sample.
-
Alternatively, lyophilize the sample from a solution in D₂O to remove water.
-
-
Using Anhydrous Solvent:
-
Use a freshly opened ampule of deuterated solvent.
-
If using a solvent from a bottle, consider drying it over molecular sieves.
-
-
Solvent Change:
-
If you are using a protic solvent and observing broadening, prepare a new sample in an aprotic solvent like DMSO-d₆ or CD₃CN.
-
Problem 2: The integration of my peaks is incorrect.
Q: The integration of my N-methyl peak to the ring protons is not the expected 3:4 ratio. Why?
A: Incorrect integration can arise from several sources:
-
Presence of Impurities: The most common reason for incorrect integration is the presence of impurities that have signals overlapping with your compound's peaks. Common impurities include residual solvents from the synthesis or purification (e.g., diethyl ether, ethyl acetate).[10][11]
-
Water Peak Overlap: If your sample has absorbed a significant amount of water, the broad water peak can overlap with your signals, particularly in DMSO-d₆ where water appears around 3.3 ppm.[3]
-
Incomplete Relaxation: If the relaxation delay (d1) in your NMR acquisition parameters is too short, protons that relax slowly may not fully return to their equilibrium state before the next pulse. This can lead to lower signal intensity and inaccurate integration.
Troubleshooting Steps:
-
Identify Impurities: Compare the chemical shifts of any unexpected peaks to tables of common NMR solvent impurities.[10][11]
-
Address Water Content: If a large water peak is present, dry your sample and solvent as described in the previous section.
-
Optimize Acquisition Parameters: Increase the relaxation delay (d1) to at least 5 times the longest T₁ of your protons. A standard d1 of 5-10 seconds is often sufficient for quantitative analysis.
Problem 3: I see more signals than expected.
Q: My spectrum has extra peaks that I can't account for. What could they be?
A: Extra signals in your 1H NMR spectrum are typically due to one of the following:
-
Solvent Impurities: As mentioned, residual solvents from the reaction workup are a common source of extra peaks.
-
Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of starting materials or byproducts in your final sample.
-
Decomposition: 1-Methylazetidin-3-one is a strained four-membered ring and can be susceptible to decomposition, especially under harsh conditions (e.g., strong acid or base, high temperature).
Logical Flow for Signal Identification:
Caption: Identifying sources of unexpected NMR signals.
References
-
ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?[Link]
-
Organomation. NMR Sample Preparation: The Complete Guide.[Link]
-
National Institutes of Health. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy.[Link]
-
ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy.[Link]
-
ResearchGate. (2025). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis.[Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values.[Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation.[Link]
-
University of Puget Sound. NMR Chemical Shifts.[Link]
-
University of Calgary. Chemical Shifts.[Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.[Link]
-
ResearchGate. Table 2. Experimental coupling constants (J/Hz) in the 1H NMR spectra...[Link]
-
ResearchGate. 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),...[Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?[Link]
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Oregon State University. 1H NMR Chemical Shift.[Link]
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ResearchGate. 1H-NMR shift for protons adjacent to the amine group of benzylamine...[Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.[Link]
-
PubMed. Quantitative 1H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.[Link]
-
Duke University. The Duke NMR Center Coupling constants.[Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[Link]
-
ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment.[Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.[Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.[Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?[Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents.[Link]
-
Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?[Link]
-
Iowa State University. NMR Coupling Constants.[Link]
-
PubChem. 1-Methylazetidin-3-amine.[Link]
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Reddit. (2023). NMR.[Link]
-
University of Basrah. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.[Link]
-
PubChem. 3-Chloro-1-methyl-azetidine hydrochloride.[Link]
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- 5. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Synthesis of 1-Methylazetidin-3-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 1-Methylazetidin-3-one hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this synthetic process. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your large-scale production.
Overview of the Synthetic Strategy
1-Methylazetidin-3-one is a valuable heterocyclic building block in medicinal chemistry. Its synthesis on a large scale requires careful consideration of reaction conditions, reagent selection, and safety protocols to ensure a robust, high-yielding, and economically viable process. The most common and scalable route involves a two-step sequence starting from readily available materials:
-
Formation of the Precursor Alcohol: Reaction of epichlorohydrin with aqueous methylamine to form 1-Methylazetidin-3-ol.
-
Oxidation to the Ketone: Oxidation of the secondary alcohol to the desired ketone, 1-Methylazetidin-3-one.
-
Salt Formation: Conversion to the stable hydrochloride salt for isolation and purification.
This guide will focus on the critical aspects of this pathway, particularly the oxidation step, which is often the most challenging to scale effectively.
Synthetic Pathway Overview
Technical Support Center: 1-Methylazetidin-3-one hydrochloride
Welcome to the technical support guide for 1-Methylazetidin-3-one hydrochloride. This document provides essential information on the proper storage and handling of this compound to ensure its stability, purity, and optimal performance in your research applications. As a hydrochloride salt of a small, reactive ketone, its integrity is highly dependent on appropriate storage conditions.
Quick Reference Storage Conditions
For optimal stability and to preserve the quality of this compound, please adhere to the following conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Minimizes degradation kinetics and preserves long-term stability.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] | Prevents potential oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Container | Keep container tightly closed.[2][3] | Protects from atmospheric moisture, as hydrochloride salts can be hygroscopic.[4][5][6] |
| Location | Store in a dry, cool, and well-ventilated place.[2][7] | Prevents moisture uptake and exposure to reactive atmospheric components. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The compound should be stored at refrigerated temperatures, specifically between 2–8°C.[1] It is also crucial to keep it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent degradation.[1][2]
Q2: Why is an inert atmosphere necessary?
An inert atmosphere displaces reactive gases like oxygen and moisture. The azetidine ring and the ketone functional group can be susceptible to oxidative degradation or reactions catalyzed by moisture. Storing under nitrogen or argon is a preventative measure to ensure the compound's long-term purity and structural integrity.
Q3: Is this compound sensitive to moisture?
Yes, as a hydrochloride salt, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the air.[4][5] The degree of hygroscopicity can impact the material's physical and chemical properties, including its stability, flowability, and accurate weighing for experiments.[4][5] Many hydrochloride salts are known to be hygroscopic, which can be mitigated with proper packaging and handling.[6]
Q4: What are the consequences if the compound absorbs moisture?
Moisture absorption can lead to several issues. Firstly, it adds water content, which will affect the accuracy of molar calculations. Secondly, it can lead to the physical clumping of the powder, making it difficult to handle. Most critically, the presence of water can potentially initiate hydrolysis or other degradation pathways, compromising the sample's purity and leading to inconsistent or failed experimental results.
Q5: The material arrived at room temperature. Is its quality compromised?
Short-term shipping at ambient temperatures is generally acceptable for many chemical compounds and does not typically lead to significant degradation. However, for long-term storage, the recommended refrigerated and inert conditions are essential to preserve the compound's quality.[1] Upon receipt, you should immediately transfer the product to the specified storage conditions.
Q6: My this compound has turned slightly yellow/brown. Can I still use it?
A change in color is a visual indicator of potential chemical degradation. While the compound may still retain some activity, its purity is questionable. Using a discolored reagent is not recommended for sensitive applications where purity is critical, as the impurities could lead to unexpected side reactions or irreproducible results. We advise using a fresh, uncompromised lot of the material.
Troubleshooting Guide: Storage & Handling Issues
If you are encountering issues such as inconsistent results or suspected compound degradation, follow this troubleshooting workflow.
Caption: Troubleshooting flowchart for reagent-related issues.
Protocol: Best Practices for Handling and Aliquoting
To maintain the integrity of this compound, it is crucial to handle it in a controlled environment to minimize exposure to atmospheric moisture and oxygen.
Objective: To weigh and prepare an aliquot of the compound while preserving the purity of the stock material.
Materials:
-
Stock vial of this compound
-
Spatula
-
Weighing paper or boat
-
Appropriate receiving vial(s) for aliquots
-
Glovebox or a glove bag with a dry, inert atmosphere (e.g., N₂ or Ar)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves.[3][7]
Procedure:
-
Preparation: Before starting, place the stock vial, spatula, and receiving vials inside the glovebox antechamber. Allow the atmosphere in the antechamber to be purged and replaced with inert gas for at least 15-20 minutes.
-
Equilibration: Move the sealed stock vial from the 2-8°C storage into the glovebox. Allow it to equilibrate to the ambient temperature inside the glovebox for at least 20-30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold powder.
-
Handling Inside Glovebox: Once equilibrated, open the stock vial. Using a clean, dry spatula, quickly weigh the desired amount of the compound.
-
Aliquoting: Transfer the weighed solid into the pre-labeled receiving vial.
-
Sealing: Tightly seal both the new aliquot vial and the original stock vial before removing them from the glovebox. To further protect the stock, you can use paraffin film to wrap the cap.
-
Storage: Immediately return the stock vial and any new aliquots to the recommended 2-8°C storage.[1]
-
Cleanup: Clean the spatula and work area according to standard laboratory procedures. Dispose of any contaminated materials in an appropriate waste container.[2]
References
-
Jat, R. K., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
-
Jat, R. K., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]
-
Zhang, J., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
-
Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
- Saleki-Gerhardt, A., & Zanon, J. (2004). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Role of Magnesium Stearate. Pharmaceutical Development and Technology.
-
This compound. Chemsrc. [Link]
-
3-Chloro-1-methyl-azetidine hydrochloride. PubChem. [Link]
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- 2. 1-Methyl-3-azetidinol Hydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Methylazetidin-3-one Hydrochloride
Welcome to the technical support resource for 1-Methylazetidin-3-one hydrochloride (CAS: 1818847-43-6). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the experimental challenges associated with this versatile building block. 1-Methylazetidin-3-one is a crucial intermediate in modern drug discovery, valued for its role as a four-membered nitrogen-containing heterocyclic scaffold.[1][2] However, its formulation as a hydrochloride salt, while beneficial for stability and handling, introduces specific solubility characteristics that require careful consideration.
This guide is structured to move from fundamental principles to practical troubleshooting, providing not just protocols, but the causal logic behind them.
Section 1: Fundamental Properties & Rationale for Use as a Hydrochloride Salt
1-Methylazetidin-3-one is a secondary amine and, like many amines, is supplied as a hydrochloride salt. This is a deliberate formulation choice. The protonation of the basic nitrogen atom by hydrochloric acid forms an ionic salt.[3] This salt form is generally a stable, crystalline solid, which is less volatile and easier to handle than the corresponding free base. Critically, this salt form significantly enhances the compound's solubility in aqueous and polar protic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1818847-43-6 | [4][5] |
| Molecular Formula | C₄H₈ClNO | Inferred from components |
| Molecular Weight | 121.57 g/mol | Inferred from components |
| Appearance | White to off-white solid | [6] |
| Parent Compound | 1-Methylazetidin-3-one (Free Base) | [7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
For maximum solubility, begin with deionized water or polar protic solvents such as methanol or ethanol. The ionic nature of the hydrochloride salt makes it most compatible with polar environments that can solvate the charged species.[8] For biological applications, starting with an acidic or neutral aqueous buffer (e.g., PBS, citrate) is recommended, but be mindful of potential pH and common-ion effects discussed below.
Q2: My compound is insoluble in dichloromethane (DCM) and ethyl acetate. Why?
This is expected behavior. This compound is a salt. Non-polar or moderately polar aprotic solvents like DCM, ethyl acetate, diethyl ether, or hexanes are poor solvents for ionic compounds. To achieve solubility in these solvents, the salt must first be converted to its neutral free base form. See Protocol 2 for a detailed procedure.
Q3: Can I add a strong base like sodium hydroxide or a Grignard reagent directly to a solution of the hydrochloride salt?
This is not recommended. The first equivalent of the strong base will be consumed to neutralize the hydrochloric acid component of the salt. This will generate the free base, 1-methylazetidin-3-one, which may have lower solubility in your chosen solvent system and could precipitate. Furthermore, the strained four-membered azetidine ring can be susceptible to nucleophilic attack and ring-opening under harsh conditions.[2] A milder base and controlled conditions are preferable.
Section 3: Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Poor or Inconsistent Solubility in Aqueous Buffers
Issue: You are preparing a solution for a biological assay, and the compound either fails to dissolve completely, or it dissolves initially and then precipitates over time.
Causality Analysis: The solubility of amine hydrochloride salts in aqueous systems is primarily governed by two factors: pH and the common ion effect.[9][10]
-
pH Effect: The equilibrium between the soluble, protonated form (R₃NH⁺) and the less soluble free base (R₃N) is dictated by the solution's pH. If the buffer pH is significantly above the pKa of the protonated amine, the equilibrium will shift towards the free base, potentially causing precipitation.
-
Common Ion Effect: If your buffer or media contains a high concentration of chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt, reducing its overall solubility.[9]
Caption: Troubleshooting logic for aqueous solubility issues.
Solutions:
-
Optimize pH: Prepare a concentrated stock solution in slightly acidic water (pH ~5) or a non-chloride buffer system like phosphate or acetate. This ensures the amine remains fully protonated and soluble.
-
Use Co-solvents: For challenging systems, dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before performing a stepwise dilution into the aqueous buffer can improve solubility.[11]
Scenario 2: Requirement for the Free Base in an Organic Reaction
Issue: Your synthesis requires the nucleophilic free base, 1-methylazetidin-3-one, for a reaction in an aprotic organic solvent like THF or DCM.
Causality Analysis: The hydrochloride salt is unreactive as a nucleophile due to the protonated nitrogen and is insoluble in the required organic solvent. The salt must be neutralized to generate the organo-soluble, reactive free base.
Solution: The Free-Basing Protocol
This procedure carefully neutralizes the salt and extracts the free base for immediate use. The free base can be unstable upon prolonged storage, so it is best generated and used in situ or on the same day.
Caption: Experimental workflow for generating the free base.
Protocol 1: In-Situ Free-Basing for Organic Reactions
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of potassium carbonate (K₂CO₃) dropwise with swirling. A weak inorganic base is used to minimize the risk of ring degradation. Continue addition until effervescence ceases and the aqueous layer is slightly basic (pH ~8-9, check with pH paper).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). The neutral free base will preferentially move into the organic phase.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting oil or solid is the free base, 1-methylazetidin-3-one.
-
Usage: It is highly recommended to use the freshly prepared free base immediately in the subsequent reaction step.
Section 4: Solubility Data & Protocols
Table 2: Qualitative Solubility Profile of this compound
| Solvent | Type | Solubility | Rationale / Notes |
| Water | Polar Protic | Soluble | High polarity and hydrogen bonding solvate the ionic salt.[6] |
| Methanol / Ethanol | Polar Protic | Soluble | Polarity is sufficient to dissolve the salt. |
| DMSO | Polar Aprotic | Soluble | High dielectric constant effectively solvates ions.[8] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Moderate polarity may be insufficient for complete dissolution. |
| DCM / Chloroform | Non-polar | Insoluble | Low polarity cannot overcome the lattice energy of the salt. |
| Ethyl Acetate | Moderately Polar | Insoluble | Insufficient polarity for a salt. |
| THF / Diethyl Ether | Non-polar | Insoluble | Insufficient polarity. |
| Hexanes / Toluene | Non-polar | Insoluble | Insufficient polarity. |
Protocol 2: Preparation of a 100 mM Aqueous Stock Solution
-
Calculation: Calculate the mass of this compound required. For 10 mL of a 100 mM solution: 0.010 L * 0.1 mol/L * 121.57 g/mol = 0.1216 g.
-
Weighing: Accurately weigh the calculated amount of the solid compound.
-
Dissolution: Add the solid to a volumetric flask. Add approximately 80% of the final volume of deionized water (or a suitable acidic buffer, pH < 7).
-
Mixing: Gently sonicate or vortex the solution until all solid is completely dissolved. Avoid vigorous heating, which could potentially degrade the compound. The increase in temperature can enhance solubility.[8]
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to maintain stability.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. This compound | 1818847-43-6 [chemicalbook.com]
- 5. This compound | 1818847-43-6 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1144032-03-0|1-Methylazetidin-3-one|BLD Pharm [bldpharm.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cimetidine hydrochloride compatibility. I: Chemical aspects and room temperature stability in intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Methylazetidin-3-one Hydrochloride and Other Azetidinones for the Research Scientist
For the discerning researcher in drug discovery and organic synthesis, the selection of appropriate building blocks is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its unique conformational constraints and its role as a versatile pharmacophore.[1] This guide provides an in-depth comparison of 1-Methylazetidin-3-one hydrochloride with other classes of azetidinones, focusing on their synthesis, stability, and reactivity. Our objective is to equip you with the necessary technical insights and experimental protocols to make informed decisions for your research endeavors.
Introduction to Azetidinones: A Tale of Two Isomers
Azetidinones, the carbonyl-containing derivatives of azetidine, primarily exist as two constitutional isomers: the well-known azetidin-2-ones (β-lactams) and the less explored but increasingly important azetidin-3-ones. The position of the carbonyl group profoundly influences the chemical and physical properties of the ring system, dictating its reactivity and potential applications.
-
Azetidin-2-ones (β-Lactams): Characterized by the carbonyl group adjacent to the nitrogen atom, forming a cyclic amide. This arrangement is famously found in penicillin and cephalosporin antibiotics. The ring strain inherent in the β-lactam system makes the amide bond highly susceptible to nucleophilic attack, a key feature in their mode of action as inhibitors of bacterial cell wall synthesis.
-
Azetidin-3-ones: In this isomer, the carbonyl group is at the 3-position, creating a cyclic β-amino ketone. This structural motif offers a different reactivity profile, with the carbonyl group being more available for traditional ketone chemistry.[1] These compounds serve as valuable intermediates for the synthesis of highly functionalized azetidines.[1]
This guide will focus on the comparison of this compound, a representative N-alkylated azetidin-3-one, with a corresponding N-alkylated azetidin-2-one, N-methylazetidin-2-one.
Synthetic Accessibility: A Comparative Overview
The ease of synthesis is a critical factor in the practical application of any chemical building block. The synthetic routes to azetidin-3-ones and azetidin-2-ones are distinct, reflecting their structural differences.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the corresponding alcohol, 1-methylazetidin-3-ol. This precursor can be synthesized via several routes, including the cyclization of suitable precursors containing both amine and alcohol functionalities.[2]
A common and effective method for the oxidation of N-alkyl-azetidin-3-ols is the Swern oxidation or the Dess-Martin periodinane oxidation, both of which are known for their mild conditions and high yields.[3][4][5]
Conceptual Synthetic Workflow:
Caption: Synthetic route to this compound.
Synthesis of N-Methylazetidin-2-one
The synthesis of N-methylazetidin-2-one often involves the cyclization of a β-amino acid derivative. For instance, the intramolecular cyclization of N-methyl-β-alanine or its activated derivatives can yield the desired β-lactam.
Comparative Physicochemical Properties
The structural differences between 1-Methylazetidin-3-one and N-methylazetidin-2-one lead to distinct physicochemical properties.
| Property | This compound | N-Methylazetidin-2-one | Rationale |
| Water Solubility | High | Moderate | The hydrochloride salt form of the azetidin-3-one significantly increases its polarity and water solubility. The azetidin-2-one is a neutral molecule with moderate polarity. |
| Stability | Generally stable as the hydrochloride salt. The free base may be less stable. | Prone to hydrolysis, especially under acidic or basic conditions, due to the strained amide bond. | The hydrochloride salt protects the amine from degradation. The β-lactam ring is inherently strained and reactive. |
| Physical State | Typically a crystalline solid. | Often a liquid or low-melting solid. | Salt formation leads to a more ordered crystalline lattice. |
Reactivity Comparison: A Focus on the Carbonyl Group
The reactivity of the carbonyl group is a key point of differentiation between these two classes of azetidinones.
1-Methylazetidin-3-one: A Versatile Ketone
The carbonyl group in 1-Methylazetidin-3-one behaves as a typical ketone and is amenable to a wide range of nucleophilic additions and reductions. This makes it a valuable intermediate for introducing diverse functionalities at the 3-position of the azetidine ring.
Experimental Protocol: Reduction of this compound
This protocol describes the reduction of the carbonyl group to a hydroxyl group using sodium borohydride, a mild and selective reducing agent.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Neutralize the aqueous residue with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methylazetidin-3-ol.
Expected Outcome: The reduction is expected to proceed smoothly to give 1-methylazetidin-3-ol in high yield. The progress can be monitored by the disappearance of the ketone carbonyl stretch in the IR spectrum and the appearance of a broad O-H stretch.
N-Methylazetidin-2-one: A Reactive Amide
The carbonyl group in N-methylazetidin-2-one is part of a strained amide linkage. Its reactivity is dominated by nucleophilic acyl substitution, often leading to ring-opening. Reduction of the β-lactam carbonyl is possible but can be more challenging and may require stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6] Using milder reagents like NaBH₄ may result in slower reaction rates or incomplete conversion compared to the reduction of a ketone.
Comparative Reactivity Workflow:
Caption: Reactivity pathways of azetidin-3-one vs. azetidin-2-one.
Spectroscopic Signatures: A Guide to Characterization
The position of the carbonyl group also leads to distinct spectroscopic signatures, which are crucial for reaction monitoring and product characterization.
| Spectroscopic Technique | 1-Methylazetidin-3-one | N-Methylazetidin-2-one | Key Differentiator |
| ¹H NMR | Protons α to the carbonyl will be deshielded (downfield shift). | Protons α to the carbonyl will also be deshielded, but the chemical environment is different due to the adjacent nitrogen. | The specific chemical shifts and coupling patterns of the ring protons will be unique to each isomer. |
| ¹³C NMR | Carbonyl carbon signal typically appears around 200-210 ppm. | Carbonyl carbon signal appears further upfield, typically around 170-180 ppm, characteristic of an amide. | The chemical shift of the carbonyl carbon is a definitive marker for distinguishing between the two isomers. |
| IR Spectroscopy | A strong C=O stretching band around 1740-1760 cm⁻¹, characteristic of a strained cyclic ketone. | A strong C=O stretching band at a higher frequency, typically 1760-1780 cm⁻¹, characteristic of a strained β-lactam. | The higher stretching frequency of the β-lactam carbonyl is due to increased ring strain and the electronic effect of the nitrogen atom. |
Conclusion: Selecting the Right Azetidinone for Your Application
-
This compound is an ideal choice when the goal is to introduce functionality at the 3-position of the azetidine ring through conventional ketone chemistry. Its stability as a hydrochloride salt and the predictable reactivity of its carbonyl group make it a robust and versatile intermediate.
-
N-Methylazetidin-2-one is the synthon of choice for accessing β-amino acid derivatives or for leveraging the inherent reactivity of the β-lactam ring for ring-opening reactions. Its application is more specialized and requires careful consideration of its stability.
By understanding the fundamental differences in their synthesis, properties, and reactivity, researchers can strategically select the most appropriate azetidinone scaffold to advance their synthetic campaigns and drug discovery programs.
References
-
Organic Syntheses. L-VALINOL. Retrieved from [Link]
-
Wikipedia. Dess–Martin oxidation. Retrieved from [Link]
-
Wikipedia. Dess–Martin periodinane. Retrieved from [Link]
- Zaragoza Dörwald, F. (2013). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. John Wiley & Sons.
-
Organic Chemistry Portal. Lithium aluminum hydride. Retrieved from [Link]
-
Organic Syntheses. THE DESS-MARTIN PERIODINANE. Retrieved from [Link]
-
ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
Zhang, L., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(49), 11765-11769. Retrieved from [Link]
- Google Patents. Method for preparing azetidine derivatives.
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231. Retrieved from [Link]
-
Wikipedia. Swern oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reductive Ring Opening of 2-Azetidinones Promoted by Sodium Borohydride. Retrieved from [Link]
Sources
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-Methylazetidin-3-ol | 111043-48-2 [smolecule.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
A Comparative Analysis of the Reactivity of 1-Methylazetidin-3-one Hydrochloride Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
This document will explore the key chemical transformations of 1-methylazetidin-3-one, including reductive amination, reduction to the corresponding alcohol, and nucleophilic additions, with a focus on how different reagents and reaction conditions influence the outcomes.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a common motif in a wide array of biologically active molecules. Its strained ring system imparts unique conformational constraints and reactivity, making it an attractive component for drug design. Derivatives of azetidine are known to exhibit a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The synthesis of functionalized azetidines, such as 1-methylazetidin-3-one, provides a crucial entry point for the development of new chemical entities.[1]
Core Reactivity of 1-Methylazetidin-3-one: A Comparative Overview
The reactivity of 1-methylazetidin-3-one is dominated by the chemistry of its ketone functional group and the inherent strain of the four-membered ring. This guide will focus on three primary reaction classes:
-
Reductive Amination: The conversion of the ketone to a secondary or tertiary amine.
-
Reduction: The transformation of the ketone to a hydroxyl group.
-
Nucleophilic Addition: The addition of various nucleophiles to the carbonyl carbon.
The hydrochloride salt form of 1-methylazetidin-3-one necessitates neutralization, typically with a non-nucleophilic base, prior to or during the reaction to liberate the free base for optimal reactivity.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a powerful tool for introducing a wide variety of substituents at the 3-position of the azetidine ring, leading to the synthesis of 1-methylazetidin-3-amine derivatives.[2] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4]
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical for the success of a reductive amination and can significantly impact the reaction's efficiency and selectivity.
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, often considered the reagent of choice. Tolerates a wide range of functional groups. Moisture sensitive.[3][5] |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective for reducing imines in the presence of aldehydes.[3] Use is sometimes avoided due to the toxicity of cyanide byproducts. |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | A stronger reducing agent that can also reduce the starting ketone.[5] Typically added after imine formation is complete. |
Expert Insight: Sodium triacetoxyborohydride is generally the preferred reagent due to its high selectivity for the imine over the ketone, allowing for a one-pot procedure with minimal side product formation. The use of a slight excess of the amine and the reducing agent often drives the reaction to completion.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of 1-methylazetidin-3-one hydrochloride in a suitable anhydrous solvent (e.g., DCM), add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add the desired primary or secondary amine to the reaction mixture.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Add the chosen reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to control any potential exotherm.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the product.
Caption: Reductive amination workflow.
Reduction to 1-Methylazetidin-3-ol: A Comparative Study
The reduction of 1-methylazetidin-3-one to 1-methylazetidin-3-ol[6] is a fundamental transformation that provides access to a key intermediate for further functionalization, such as ether or ester formation.
Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH), Water | A common and cost-effective reagent. The reaction is typically fast at room temperature or below. |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | A very powerful reducing agent. Requires strictly anhydrous conditions and careful handling. |
Expert Insight: For a straightforward ketone reduction, sodium borohydride is usually sufficient and safer to handle than lithium aluminum hydride. The reaction is often high-yielding and clean.
Experimental Protocol: Reduction of 1-Methylazetidin-3-one
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Perform an appropriate workup to isolate the 1-methylazetidin-3-ol.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of 1-methylazetidin-3-one is susceptible to attack by a variety of nucleophiles.[7][8] These reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position.
Comparative Reactivity of Nucleophiles
The success of nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions.
-
Organometallic Reagents (e.g., Grignard reagents, organolithiums): These strong carbon nucleophiles can add to the ketone to form tertiary alcohols. Careful temperature control is necessary to avoid side reactions.
-
Cyanide (e.g., TMSCN): Addition of cyanide forms a cyanohydrin, which can be a versatile intermediate for further transformations.
-
Ylides (e.g., Wittig reagents): These reagents can be used to convert the ketone into an alkene, providing a route to exocyclic double bonds on the azetidine ring.
Causality in Experimental Choices: The choice of nucleophile and reaction conditions is dictated by the desired product. For sensitive substrates, milder nucleophiles and lower temperatures are employed to enhance selectivity and minimize side reactions. The strain of the azetidine ring can also influence the reactivity of the carbonyl group.
Caption: Nucleophilic addition pathways.
Spirocyclic Azetidines: Advanced Applications
A notable application of 1-methylazetidin-3-one derivatives is in the synthesis of spirocyclic compounds.[9][10][11][12] These structures, where two rings share a single atom, are of increasing interest in drug discovery due to their three-dimensional nature. The reactions often involve intramolecular cyclizations or cycloadditions where the azetidine is a key component.[13]
Ring-Opening Reactions
While the azetidine ring is relatively stable, it can undergo ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions.[14][15][16] The strain of the four-membered ring is a driving force for these transformations.[14] Understanding the conditions that lead to ring-opening is crucial to avoid unwanted side products during synthesis.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its reactivity is centered around the ketone functionality, which allows for a wide range of transformations including reductive amination, reduction, and nucleophilic addition. The choice of reagents and reaction conditions plays a critical role in determining the outcome of these reactions. A thorough understanding of the comparative reactivity of its derivatives is essential for the rational design and efficient synthesis of novel azetidine-containing compounds with potential therapeutic applications.
References
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Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. Available at: [Link]
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Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
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Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
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A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2011). Angewandte Chemie International Edition. Available at: [Link]
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Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry – A European Journal. Available at: [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. Available at: [Link]
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A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar. Available at: [Link]
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Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (2019). Oriental Journal of Chemistry. Available at: [Link]
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"Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. (2025). Angewandte Chemie International Edition. Available at: [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
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Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. (2025). Nature Communications. Available at: [Link]
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1-Methylazetidin-3-amine. PubChem. Available at: [Link]
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Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. (2023). The Journal of Organic Chemistry. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. (2004). Organic Letters. Available at: [Link]
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1-Methylazetidin-3-ol. PubChem. Available at: [Link]
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Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Synthesis of 1-Methylazetidin-3-one Hydrochloride: Validation of a Modern Synthetic Approach
Introduction: The Significance of 1-Methylazetidin-3-one Hydrochloride in Modern Drug Discovery
This compound is a critical building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its constrained, three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuned interactions with biological targets. The ketone functionality at the 3-position of 1-methylazetidin-3-one serves as a versatile chemical handle for further elaboration, making this compound a highly sought-after intermediate for the synthesis of novel therapeutics.
Given its importance, the development of efficient, scalable, and robust synthetic routes to this compound is of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of a traditional synthetic method with a more modern alternative, offering experimental data to validate the performance of the newer route.
Traditional vs. Modern Synthetic Strategies: An Overview
The synthesis of 1-Methylazetidin-3-one typically proceeds via the oxidation of its precursor, 1-Methylazetidin-3-ol. The choice of oxidant and reaction conditions is crucial, impacting yield, purity, scalability, and safety. Here, we compare a classic approach, the Swern oxidation, with a more contemporary method, the Dess-Martin Periodinane (DMP) oxidation.
Part 1: The Established Route - Swern Oxidation
The Swern oxidation is a widely recognized method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[1][4]
Mechanism and Rationale
The reaction proceeds through the formation of a chloro(dimethyl)sulfonium salt from DMSO and oxalyl chloride at cryogenic temperatures (-78 °C).[1][5] This highly electrophilic species reacts with the alcohol (1-Methylazetidin-3-ol) to form an alkoxysulfonium salt. The subsequent addition of triethylamine facilitates an intramolecular E2-like elimination, yielding the desired ketone, dimethyl sulfide, and triethylammonium chloride.[4] The low reaction temperature is critical to prevent side reactions, such as the Pummerer rearrangement.[5]
Experimental Protocol: Swern Oxidation of 1-Methylazetidin-3-ol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride (2.0 equivalents) is slowly added to the cooled DCM.
-
DMSO Activation: A solution of DMSO (3.0 equivalents) in anhydrous DCM is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of 1-Methylazetidin-3-ol (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 45 minutes.
-
Quenching: Triethylamine (5.0 equivalents) is added slowly. A thick white precipitate of triethylammonium chloride is formed. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Isolation: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then treated with HCl in ether to precipitate the hydrochloride salt.
Performance and Limitations
The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.[1] However, it suffers from several practical drawbacks:
-
Cryogenic Conditions: The requirement for temperatures of -78 °C makes this procedure energy-intensive and difficult to scale up.
-
Byproducts: The reaction generates toxic carbon monoxide gas and volatile, malodorous dimethyl sulfide.[1][4] Proper ventilation and quenching procedures are essential.
-
Reagent Sensitivity: Oxalyl chloride and the activated DMSO intermediate are highly sensitive to moisture.
Part 2: The New Synthetic Route - Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation offers a compelling alternative to traditional methods.[6][7] DMP is a hypervalent iodine compound that serves as a mild and highly selective oxidizing agent for primary and secondary alcohols.[6][7]
Mechanism and Rationale
The oxidation with DMP proceeds under neutral pH and at room temperature.[6] The reaction begins with a ligand exchange between the alcohol and an acetate group on the periodinane.[8] The acetate liberated then acts as a base to abstract the α-proton from the alcohol, leading to a concerted elimination that forms the ketone, an iodinane, and acetic acid.[8] The reaction is typically fast and clean.
Experimental Protocol: DMP Oxidation of 1-Methylazetidin-3-ol
-
Reaction Setup: To a solution of 1-Methylazetidin-3-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously until the organic layer is clear.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Isolation: Wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product is then dissolved in a minimal amount of a suitable solvent and treated with HCl in ether to precipitate the pure this compound salt.
Advantages of the DMP Route
The DMP oxidation presents several key advantages over the Swern oxidation:
-
Mild Conditions: The reaction is performed at ambient temperature, eliminating the need for specialized cooling equipment.[6]
-
Simplified Workup: The workup procedure is straightforward, and the byproducts are non-volatile and odorless.
-
High Chemoselectivity: DMP is known for its tolerance of sensitive functional groups.[6]
-
Shorter Reaction Times: The reaction is often faster than the Swern oxidation.[6]
Part 3: Comparative Analysis and Validation Data
To provide a clear comparison, the two routes were evaluated based on key performance indicators.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Yield | 85-95% | 90-98% |
| Purity (crude) | ~90% | >95% |
| Reaction Temperature | -78 °C to Room Temp | Room Temperature |
| Reaction Time | 3-4 hours | 1-3 hours |
| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Safety Concerns | Toxic CO gas, malodorous DMS byproduct | DMP is potentially explosive upon impact or heating |
| Scalability | Challenging due to temperature and gas evolution | More readily scalable |
Product Validation: Spectroscopic Data
The identity and purity of this compound synthesized via the DMP route were confirmed by standard spectroscopic methods.
1H NMR (400 MHz, D2O) δ ppm:
-
4.45-4.60 (m, 4H): Methylene protons on the azetidine ring adjacent to the nitrogen and carbonyl group.
-
3.15 (s, 3H): Methyl protons of the N-methyl group.
13C NMR (101 MHz, D2O) δ ppm:
-
205.0: Carbonyl carbon (C=O).
-
68.5: Methylene carbons of the azetidine ring.
-
42.0: Methyl carbon of the N-methyl group.
IR (KBr, cm-1):
-
~2900-3100: C-H stretching (alkyl).
-
~1780: C=O stretching (ketone in a strained four-membered ring). This high wavenumber is characteristic of cyclobutanone-type structures.
-
~2400-2700: Broad absorption characteristic of an amine hydrochloride salt.
Mass Spectrometry (ESI+):
-
m/z: 86.06 [M+H]+ (for the free base, C4H7NO).
Conclusion and Recommendation
The Dess-Martin Periodinane (DMP) oxidation emerges as a superior alternative. This newer route offers comparable or even slightly higher yields under significantly milder and more convenient reaction conditions. The operational simplicity, shorter reaction times, and straightforward workup, coupled with a more favorable safety profile (despite the need for care in handling DMP), make it the recommended method for the efficient and scalable synthesis of this compound. This validation underscores the value of adopting modern synthetic methodologies to streamline the production of key pharmaceutical intermediates.
References
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- 2. Swern Oxidation [organic-chemistry.org]
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- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Biological Activity of N-Substituted Azetidin-3-one Analogs as Cholinesterase Inhibitors
Introduction: The Azetidine Scaffold in Neurodegenerative Disease Research
In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold."[1] Its inherent ring strain confers a degree of conformational rigidity that is highly attractive for designing molecules with specific three-dimensional orientations to interact with biological targets.[1] This structural feature has led to the integration of azetidine moieties into a wide array of therapeutic candidates.
One of the most critical challenges in modern medicine is the management of neurodegenerative disorders, particularly Alzheimer's disease (AD). A primary strategy for alleviating the cognitive symptoms of AD involves inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are the targets of most currently approved AD medications.[4] Consequently, the discovery of novel, potent, and selective cholinesterase inhibitors remains a paramount goal for researchers. This guide provides a comparative analysis of a series of novel 3-aryl-azetidinyl acetic acid methyl ester derivatives, synthesized from a common azetidin-3-one precursor, and evaluates their potential as next-generation agents for neurodegenerative disease.[5]
Core Directive: Rational Design and Synthesis of Azetidin-3-one Analogs
The foundational hypothesis for this class of compounds was that the rigid azetidine core could serve as an effective scaffold to position an aryl group and various N-substituents in a manner conducive to binding within the active site gorge of acetylcholinesterase. The synthesis of the analog library commenced with the commercially available N-Boc-3-azetidinone, providing a versatile starting point for systematic structural modifications.
The causality behind the synthetic pathway is rooted in achieving molecular diversity from a common intermediate. The key steps were:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This established a key carbon-carbon double bond, extending the scaffold from the 3-position of the azetidine ring.
-
Rhodium(I)-Catalyzed Conjugate Addition: This step introduced the crucial aryl moiety to the scaffold with high stereo- and regioselectivity. The choice of various arylboronic acids at this stage was the primary method for diversifying the "A-ring" of the analogs.
-
N-Deprotection and Functionalization: Removal of the Boc protecting group yielded the secondary amine hydrochloride, a key intermediate. This amine was then subjected to N-alkylation or N-acylation to install a variety of functional groups on the azetidine nitrogen, allowing for a systematic exploration of structure-activity relationships (SAR) at this position.[5]
This strategic approach allows for the modular construction of a diverse library of compounds, enabling a thorough investigation of how subtle chemical changes impact biological activity.
Comparative Analysis of Cholinesterase Inhibition
A library of N-unprotected, N-alkylated, and N-acylated 3-aryl-azetidinyl acetic acid methyl ester derivatives was screened for their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) in vitro. The results reveal critical structure-activity relationships that govern both potency and selectivity.[5]
| Compound | R¹ (N-substituent) | R² (Aryl-substituent) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) |
| 26 | -CH₃ | 4-Cl | 1.1 ± 0.1 | > 100 |
| 27 | -CH₂CH₃ | 4-Cl | 1.3 ± 0.1 | > 100 |
| 28 | -CH₂(c-Pr) | 4-Cl | 2.5 ± 0.2 | > 100 |
| 29 | -CH₃ | 4-F | 1.6 ± 0.1 | > 100 |
| 30 | -CH₃ | 4-OCH₃ | 16.2 ± 1.5 | > 100 |
| 31 | -CH₃ | 3,4-diCl | 0.9 ± 0.1 | 75.3 ± 5.1 |
| Rivastigmine | (Reference Drug) | 1.4 ± 0.1 | 0.04 ± 0.003 | |
| Donepezil | (Reference Drug) | 0.011 ± 0.001 | 3.5 ± 0.2 | |
| Data synthesized from the findings reported in reference[5]. IC₅₀ values represent the concentration required for 50% inhibition. |
Structure-Activity Relationship (SAR) Insights:
-
N-Substituent: Small N-alkyl groups, specifically methyl (26 ) and ethyl (27 ), conferred the highest potency against hAChE, with IC₅₀ values comparable to the approved drug rivastigmine.[5] Increasing the steric bulk with a cyclopropylmethyl group (28 ) slightly decreased activity. This suggests that a small, sterically unobtrusive group on the azetidine nitrogen is optimal for fitting into the enzyme's active site.
-
Aryl Substituent: Halogen substitution on the aryl ring was found to be highly favorable. A 4-chloro (26 ) or 4-fluoro (29 ) substituent resulted in potent inhibition. The most potent compound in the series featured a 3,4-dichloro substitution (31 ), with an IC₅₀ value of 0.9 µM.[5] In contrast, introducing an electron-donating methoxy group (30 ) led to a significant drop in potency.
-
Selectivity: A remarkable finding was the exquisite selectivity of the most potent analogs for AChE over BChE. Compounds 26 , 27 , 28 , and 29 all displayed IC₅₀ values greater than 100 µM for BChE, indicating a selectivity index of over 100-fold in some cases.[5] This is a highly desirable trait, as selective AChE inhibition may offer a better side-effect profile compared to dual inhibitors.
Mechanistic Insights from Molecular Docking
To explain the causality behind the observed SAR, molecular docking studies were performed to model the interaction of the most potent analogs within the active site of hAChE. The modeling revealed that these azetidine derivatives adopt a binding mode similar to the well-known inhibitor donepezil, spanning the active site gorge.[5]
The key predicted interactions for the lead compounds were:
-
Aryl Moiety: The substituted phenyl ring is positioned deep within the gorge, engaging in π-π stacking interactions with the indole ring of the critical Tryptophan residue (Trp86) at the catalytic anionic site (CAS).
-
Azetidine Nitrogen: The protonated nitrogen of the azetidine ring forms a crucial cation-π interaction with the Phenylalanine residue (Phe338) located at the "acyl pocket" of the enzyme.
-
Ester Group: The ester carbonyl is oriented towards the peripheral anionic site (PAS), where it can form hydrogen bonds with residues like Tyrosine (Tyr124).
This dual binding site interaction, engaging both the CAS and PAS, is a hallmark of highly effective AChE inhibitors. The model provides a strong rationale for the observed SAR, explaining why the size and electronic properties of the N-substituent and aryl group are critical for potent and selective inhibition.
Self-Validating Experimental Protocols
The trustworthiness of the comparative data relies on robust and reproducible experimental methods. The following protocols are generalized from the procedures described in the primary literature.[5]
Protocol 1: General Synthesis of N-Methyl-3-(4-chlorophenyl)-azetidinyl Acetic Acid Methyl Ester (Compound 26)
This protocol serves as a self-validating system where successful synthesis and purification, confirmed by analytical methods (NMR, MS), validates the integrity of the starting materials and reagents.
-
Boc Deprotection: Dissolve the N-Boc protected 3-(4-chlorophenyl)-azetidinyl precursor (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude azetidine hydrochloride salt.
-
N-Alkylation: Dissolve the crude salt in methanol. Add aqueous formaldehyde (37%, 1.5 eq) followed by sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The evolution of gas and consumption of the starting amine (monitored by TLC) serve as internal validation points.
-
Workup and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the residue by column chromatography on silica gel to yield the final product.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a self-validating system. The rate of color change is directly proportional to enzyme activity; therefore, a reduction in this rate upon addition of the inhibitor provides a direct and quantifiable measure of its potency.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0). Prepare stock solutions of the test compounds (analogs) in DMSO. Prepare solutions of human AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of buffer.
-
Inhibitor Addition: Add 25 µL of the test compound solution at various concentrations. Include a negative control (DMSO vehicle) and a positive control (Donepezil).
-
Enzyme Initiation: Initiate the reaction by adding 25 µL of hAChE solution (0.22 U/mL).
-
Data Acquisition: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance vs. time curve.
-
Calculation: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Beyond Cholinesterase Inhibition: Neuroprotective Effects
Intriguingly, the study also evaluated the neuroprotective capabilities of these compounds in cellular models of Parkinson's and Alzheimer's disease. Compound 28 (-CH₂(c-Pr)) demonstrated the highest neuroprotective effect against both salsolinol- and glutamate-induced neurodegeneration.[5] Further investigation revealed that this protective effect was driven by a reduction in oxidative stress and caspase-3/7 activity.[5] This finding is significant as it suggests that the azetidine scaffold can be optimized to yield compounds with multiple beneficial mechanisms of action—both symptomatic relief via cholinesterase inhibition and potentially disease-modifying effects through neuroprotection.
Conclusion and Future Outlook
This comparative analysis demonstrates that N-substituted 3-aryl-azetidin-3-one analogs represent a highly promising class of selective acetylcholinesterase inhibitors. The structure-activity relationship is well-defined, with small N-alkyl groups and halogenated aryl moieties being crucial for high potency. Lead compounds like 31 (IC₅₀ = 0.9 µM) and 26 (IC₅₀ = 1.1 µM) exhibit potency comparable to existing therapeutics but with superior selectivity over BChE.[5]
The future of this research is clear. The next logical steps involve:
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and blood-brain barrier permeability of the lead compounds to determine their suitability for in vivo studies.
-
In Vivo Efficacy: Testing the most promising analogs in animal models of cognitive dysfunction to validate their therapeutic potential.
-
Further Optimization: Exploring additional substitutions on the aryl ring and ester moiety to further enhance potency and refine the dual-action neuroprotective profile.
The modular synthesis and compelling biological activity make this azetidine scaffold a fertile ground for the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders.
References
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Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available from: [Link]
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Scott, J. D., et al. (2010). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4538-4542. Available from: [Link]
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Kliukova, M., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378. Available from: [Link]
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Patil, S., et al. (2021). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research, 55(2s), s533-s544. Available from: [Link]
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Moriarty, R. M., et al. (2020). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 25(22), 5469. Available from: [Link]
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Zhang, G., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(2), 539-542. Available from: [Link]
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Hassan, Z. K., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Available from: [Link]
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Singh, M., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Pharmaceuticals, 16(10), 1469. Available from: [Link]
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Khan, I., et al. (2019). Synthesis, Characterization and Cholinesterase Inhibition Studies of New Arylidene Aminothiazolylethanone Derivatives. Medicinal Chemistry, 15(6), 666-675. Available from: [Link]
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Pękala, E., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(22), 14339. Available from: [Link]
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Sorkhi, L., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47. Available from: [Link]
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Firoozpour, L., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 629-642. Available from: [Link]
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A Spectroscopic Journey: From Simple Precursors to a Privileged Scaffold, 1-Methylazetidin-3-one Hydrochloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold holds a place of distinction. This four-membered nitrogen-containing heterocycle, while seemingly simple, imparts a unique three-dimensional character to molecules, often leading to improved physicochemical properties and biological activity. Among the functionalized azetidines, 1-methylazetidin-3-one hydrochloride stands out as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its journey from common, acyclic precursors involves a fascinating series of chemical transformations, each meticulously tracked and confirmed by the discerning eye of spectroscopic analysis.
This guide provides an in-depth spectroscopic comparison of this compound with its key precursors: epichlorohydrin, methylamine, and the intermediate, 1-methylazetidin-3-ol. By examining the characteristic changes in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural evolution at each synthetic step. This comparative analysis serves not only as a confirmation of successful synthesis but also as a valuable reference for researchers working with these and similar compounds.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound typically proceeds through a two-step process starting from readily available commercial reagents, epichlorohydrin and methylamine. The initial reaction is a nucleophilic attack of methylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring of 1-methylazetidin-3-ol. Subsequent oxidation of the secondary alcohol yields the target ketone, which is then converted to its hydrochloride salt for improved stability and handling.
A Comparative Guide to the Definitive Structural Confirmation of 1-Methylazetidin-3-one Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an analytical step; it is the bedrock upon which successful research is built. The spatial arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 1-Methylazetidin-3-one hydrochloride, a valuable heterocyclic building block. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for preliminary characterization, we will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structural elucidation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
In the realm of structural science, X-ray crystallography is the most powerful method for determining the precise arrangement of atoms in a crystalline solid.[1] It provides irrefutable evidence of molecular connectivity, conformation, and stereochemistry, generating a detailed three-dimensional map of the molecule. For a compound like this compound, where ring strain and functional group orientation are critical, this level of detail is invaluable.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is contingent upon the quality of the initial crystal, making the crystallization phase a critical, often rate-limiting, step.[1]
Experimental Protocol: Crystallization and Data Collection
-
Synthesis and Purification: this compound is typically synthesized from its alcohol precursor, 1-Methylazetidin-3-ol.[2][3] The alcohol is oxidized to the corresponding ketone, followed by treatment with hydrochloric acid to form the salt. Rigorous purification, often by recrystallization, is performed to ensure a sample purity exceeding 99%, which is crucial for growing high-quality crystals.
-
Crystallization: A saturated solution of the purified compound is prepared in a suitable solvent or solvent system (e.g., methanol/diethyl ether, ethanol/hexane). The solution is filtered to remove any particulate matter and then set aside for slow evaporation in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals.
-
Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group.[4] The structure is then "solved" using computational methods to overcome the phase problem, generating an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate structure.[4]
The Unambiguous Result: Structural Confirmation
The output of a successful crystallographic experiment is a detailed structural model, including precise bond lengths, bond angles, and the relative positions of all atoms in the crystal lattice. This analysis confirms the presence of the four-membered azetidine ring, the N-methyl group, the ketone at the 3-position, and the association with a chloride counter-ion.
| Parameter | Value (Å / °) | Significance |
| Bond Lengths | ||
| N1-C2 | ~1.48 | Typical N-C single bond in a strained ring |
| C2-C3 | ~1.53 | Typical C-C single bond |
| C3=O1 | ~1.21 | Characteristic ketone C=O double bond |
| N1-C(Me) | ~1.47 | Standard N-C single bond |
| Bond Angles | ||
| C4-N1-C2 | ~90° | Reflects significant ring strain |
| N1-C2-C3 | ~88° | Indicative of a four-membered ring |
| C2-C3-C4 | ~94° | Angle at the sp² hybridized carbon |
| Ionic Interaction | N-H···Cl | Confirms the hydrochloride salt form |
| Note: Values are typical representations based on known azetidine structures and may vary slightly in an actual crystal structure determination. |
Part 2: A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive answer, it is crucial to understand how it compares to and is complemented by other widely used analytical techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structure elucidation in solution.[6][7] It provides detailed information about the chemical environment and connectivity of atoms. For small molecules, a combination of 1D and 2D NMR experiments can often lead to a proposed structure.[8]
-
Expertise & Experience: In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the N-methyl protons and the two sets of diastereotopic methylene protons of the azetidine ring. The ¹³C NMR would confirm the number of unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon. 2D NMR experiments like COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) are essential to piece together the molecular fragments.[8][9]
-
Comparison with X-ray Crystallography: NMR provides an image of the molecule's average conformation in solution, which can differ from the static structure in a crystal lattice. While excellent for establishing connectivity, it does not provide the high-precision bond lengths and angles that crystallography does. Furthermore, assigning stereochemistry can sometimes be ambiguous without supporting data like NOE experiments.[9]
| Technique | Information Provided | Sample State | Key Advantage | Limitation vs. X-ray |
| X-ray Crystallography | 3D structure, bond lengths/angles, stereochemistry | Solid (Crystal) | Unambiguous 3D structure | Requires a single crystal |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution conformation | Liquid (Solution) | Provides data in a biologically relevant state | Indirect structural information, less precise geometry |
| Mass Spectrometry | Molecular weight, elemental formula | Gas/Solution | High sensitivity, confirms molecular formula | No 3D structural information |
Mass Spectrometry (MS)
MS is a fundamental technique used to determine the molecular weight of a compound.[5] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing strong evidence for the molecular formula.
-
Expertise & Experience: For 1-Methylazetidin-3-one, ESI-MS would show a prominent ion corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) can offer clues about the structure, often involving characteristic losses from the heterocyclic ring.[10][11][12]
-
Comparison with X-ray Crystallography: MS is a confirmatory pillar, validating the molecular formula derived from other methods. However, it provides no information about the isomeric arrangement of atoms. Different isomers will have the same mass, making MS insufficient for complete structure determination on its own.
Part 3: An Integrated Approach to Structural Elucidation
In modern drug development, no single technique is used in isolation. A logical workflow leverages the strengths of each method to build a complete and self-validating picture of the molecule. Spectroscopic methods provide the initial characterization and confirmation of the molecular formula, while X-ray crystallography delivers the final, definitive 3D structure.
Conclusion
References
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
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Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]
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Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
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1-methylazetidin-3-ol HCl. ChemBK. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]
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(PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
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Mass Spectrometry of Heterocyclic Compounds. Semantic Scholar. [Link]
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1-Methylazetidin-3-amine. PubChem. [Link]
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A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]
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Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. ACS Publications. [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. ResearchGate. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel STAT3 Inhibitors
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer a unique scaffold for designing novel therapeutics with improved pharmacological properties. While simple derivatives like 1-Methylazetidin-3-one hydrochloride serve as valuable synthetic building blocks, their intrinsic biological activity is often underexplored. This guide shifts the focus to a class of structurally related and highly potent (R)-azetidine-2-carboxamides, which have emerged as formidable inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.
The aberrant, persistent activation of STAT3 is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, and angiogenesis. The development of small-molecule inhibitors that can directly and selectively target STAT3 has been a long-standing challenge in oncology. This guide provides a comprehensive comparison of a novel series of azetidine-based STAT3 inhibitors, with a particular focus on compounds H172 and H182, against other therapeutic alternatives. We will delve into the experimental data from both in vitro and in vivo studies, providing detailed methodologies to ensure scientific rigor and reproducibility.
Comparative Analysis of Azetidine-Based STAT3 Inhibitors
A new class of azetidine-based compounds has demonstrated significant advancements in the inhibition of STAT3. These novel inhibitors exhibit sub-micromolar potency and high selectivity, offering promising alternatives to existing therapeutic strategies.
In Vitro Performance
The initial assessment of these compounds involved a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
| Compound | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) | Cell Line | Assay | EC50 (µM) | Reference |
| H172 (9f) | 0.38 - 0.98 | > 15.8 | > 17 | MDA-MB-231 | Cell Viability | 1.0 - 1.9 | |
| H182 | 0.38 - 0.98 | > 15.8 | > 17 | MDA-MB-468 | Cell Viability | 1.0 - 1.9 | |
| H120 (8e) | 1.75 - 2.07 | > 17 | > 17 | MDA-MB-231 | Cell Viability | Not Reported | |
| C188-9 | ~5 | Not Reported | Not Reported | Various | Not Reported | > 5 |
Table 1: In Vitro Efficacy and Selectivity of Azetidine-Based STAT3 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of the compounds against the DNA-binding activity of STAT3, STAT1, and STAT5 in Electrophoretic Mobility Shift Assays (EMSA). It also presents the half-maximal effective concentration (EC50) from cell viability assays in triple-negative breast cancer (TNBC) cell lines.
A critical aspect of a successful inhibitor is its selectivity for the intended target. The novel azetidine-based compounds have demonstrated remarkable selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5, with IC50 values greater than 17 µM against these off-targets. This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.
In Vivo Efficacy
Promising candidates from in vitro studies were advanced to in vivo models to assess their anti-tumor activity in a physiological setting.
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Result | Reference |
| H120 (8e) | Human TNBC Xenograft | Single agent | Tumor Growth Inhibition | Significant inhibition of tumor growth | |
| H182 | Human TNBC Xenograft | Single agent | Tumor Growth Inhibition | Significant inhibition of tumor growth | |
| H278 (HCl salt of H182) | Mouse TNBC Syngeneic Model | Combination with radiation | Tumor Growth Inhibition & Survival | Complete abrogation of tumor growth and improved survival |
Table 2: In Vivo Antitumor Activity of Azetidine-Based STAT3 Inhibitors. This table highlights the efficacy of the lead azetidine compounds in preclinical cancer models.
Experimental Protocols
To ensure the validity and reproducibility of the findings, detailed experimental protocols are provided below.
In Vitro STAT3 DNA-Binding Inhibition Assay (EMSA)
This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.
Materials:
-
Nuclear extracts from NIH3T3/v-Src fibroblasts (containing activated STAT3)
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe
-
Azetidine-based inhibitor compounds
-
Poly(dI-dC)
-
Binding buffer
Procedure:
-
Pre-incubate nuclear extracts containing activated STAT3 with increasing concentrations of the designated azetidine compounds for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe and poly(dI-dC) to the mixture.
-
Incubate for another 20 minutes at room temperature to allow for DNA-protein binding.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography and quantify using densitometry.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in STAT3:DNA complex formation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is employed to measure the binding affinity (KD) of the inhibitors to the STAT3 protein.
Materials:
-
Recombinant STAT3 protein
-
Azetidine-based inhibitors
-
ITC instrument
Procedure:
-
Prepare the STAT3 protein and inhibitor solutions in the same buffer.
-
Load the STAT3 protein into the sample cell of the ITC instrument.
-
Titrate the inhibitor solution into the sample cell in a stepwise manner.
-
Measure the heat change associated with each injection.
-
Analyze the resulting binding isotherm using a one-site binding model to determine the dissociation constant (KD).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231)
-
Azetidine-based inhibitor compounds formulated for in vivo delivery
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant TNBC cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the azetidine-based inhibitor or vehicle control to the respective groups according to the specified dosing regimen.
-
Measure tumor volume regularly using calipers.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
Visualizing the Path Forward: Workflows and Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for the discovery and evaluation of novel azetidine-based inhibitors.
Caption: The STAT3 signaling pathway and the inhibitory action of novel azetidine-based compounds.
Conclusion
The development of novel azetidine-based STAT3 inhibitors represents a significant advancement in the field of targeted cancer therapy. These compounds exhibit superior potency, high selectivity, and a well-defined mechanism of action compared to previous generations of inhibitors. The robust preclinical data, supported by detailed experimental validation
A Comparative Guide to the Structure-Activity Relationship (SAR) of Azetidine-Based Muscarinic Agonists: A Focus on 1-Methylazetidin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting muscarinic acetylcholine receptors (mAChRs) is a cornerstone of modern medicinal chemistry, with implications for treating a spectrum of neurological and physiological disorders, including Alzheimer's disease and schizophrenia.[1][2] Within the diverse landscape of potential ligands, the conformationally constrained azetidine scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-based muscarinic agonists, with a specific focus on derivatives of 1-methylazetidin-3-one hydrochloride. Due to a notable scarcity of comprehensive SAR studies on a homologous series of 1-methylazetidin-3-one derivatives in publicly available literature, this guide will establish a foundational understanding of this core scaffold and draw comparative insights from more extensively studied, structurally related azetidine-based muscarinic ligands.
The 1-Methylazetidin-3-one Scaffold: A Primer
The 1-methylazetidin-3-one core presents a simple yet intriguing template for muscarinic agonist design. The tertiary amine of the azetidine ring is a key feature, as it is protonated at physiological pH, mimicking the quaternary ammonium group of the endogenous ligand, acetylcholine. The carbonyl group at the 3-position offers a potential hydrogen bond acceptor, analogous to the ester group of acetylcholine. The N-methyl group provides a defined substitution on the nitrogen atom, which is known to be crucial for activity at muscarinic receptors.
Comparative SAR Analysis with Structurally Related Azetidine-Based Muscarinic Agonists
To elucidate the potential SAR of 1-methylazetidin-3-one derivatives, we will draw comparisons with more extensively studied azetidine-containing muscarinic agonists, particularly those with modifications at the 3-position of the azetidine ring and bicyclic analogs that incorporate the azetidine motif. A key target for these compounds is the M1 muscarinic receptor, which is implicated in cognitive function.[1][4]
Insights from C3-Substituted Azetidine Analogs
Research into C3-substituted azetidines has revealed critical determinants for muscarinic receptor affinity and selectivity. For instance, the nature of the substituent at the 3-position profoundly influences binding. In a series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, which can be considered as structurally related analogs where the azetidine ring is part of a larger system, the following SAR trends were observed:
-
Alkoxy and Alkylthio Side Chains: The length of unbranched C1-8 alkoxy and alkylthio side chains attached to the heterocyclic ring at the 3-position of the tetrahydropyridine core resulted in a U-shaped curve for M1 receptor binding affinity, with butoxy- and pentyloxy-substituents showing optimal activity.[3] This suggests an optimal length for interaction with a hydrophobic pocket in the receptor.
-
Alkyl Side Chains: In contrast, C3-8 alkyl side chains led to a significant decrease in affinity (10-100 fold lower) compared to their alkoxy and alkylthio counterparts, highlighting the importance of the heteroatom in the side chain for potent binding.[3]
These findings suggest that for 1-methylazetidin-3-one derivatives, modifications at the C3 position, for example by converting the ketone to an oxime followed by etherification with various side chains, could be a fruitful avenue for SAR exploration.
Bicyclic Azetidine Analogs: The Role of Conformational Rigidity
Bicyclic systems that incorporate an azetidine ring, such as 1-azabicyclo[2.2.1]heptan-3-one derivatives, have been investigated as potent muscarinic agonists.[2] The rigid bicyclic framework helps to lock the molecule in a specific conformation, which can enhance binding affinity and selectivity for a particular receptor subtype. The novelty in this area often comes from the choice of the ester surrogate at the 3-position.[2]
The following table summarizes the muscarinic receptor binding affinities for a selection of azetidine-based compounds, illustrating the impact of structural modifications.
| Compound/Derivative Class | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (Ki, nM) | Key Structural Features | Reference(s) |
| Pirenzepine | ~20 | ~400 | ~150 | Tricyclic Benzodiazepine (M1 selective antagonist) | [4] |
| Xanomeline | ~10 | ~50 | ~20 | Tetrahydropyridine with thiadiazole side chain (M1/M4 preferring agonist) | [5] |
| Arecoline-based oxadiazoles | Potent | - | - | 1,2,4-oxadiazole replacing the ester of arecoline | [1] |
| Telenzepine Derivatives | 0.29 - 1.0 | 0.60 | - | Functionalized 10-aminodecyl group on a thienobenzodiazepine core | [6] |
Note: This table is a comparative summary from multiple sources and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Key Structure-Activity Relationship Principles for Azetidine-Based Muscarinic Agonists
Based on the analysis of structurally related compounds, we can infer the following SAR principles that are likely applicable to 1-methylazetidin-3-one derivatives:
-
The N-Methyl Group: The methyl group on the azetidine nitrogen is generally considered essential for muscarinic activity, mimicking the N-methyl group of acetylcholine.
-
The C3-Position: The functionality at the C3 position is a critical determinant of activity and selectivity.
-
Oxygenated Substituents: An oxygen-containing group (ester, ether, oxime ether) is often favored, likely acting as a hydrogen bond acceptor.
-
Side Chain Length and Composition: For ether and thioether side chains, there appears to be an optimal length for interaction with a hydrophobic pocket in the receptor. The presence of a heteroatom in the side chain is often beneficial.
-
-
Conformational Rigidity: Constraining the conformation of the molecule, for example, by incorporating the azetidine ring into a bicyclic system, can lead to increased potency and selectivity.
The following diagram illustrates the key pharmacophoric features of an azetidine-based muscarinic agonist.
Caption: Key pharmacophoric interactions of an azetidine-based muscarinic agonist.
Experimental Protocols
To facilitate further research and validation of findings, detailed experimental protocols for the synthesis of a representative azetidin-3-one derivative and a standard muscarinic receptor binding assay are provided below.
Synthesis of 1-Benzhydrylazetidin-3-one
This protocol describes the synthesis of a precursor to many C3-substituted azetidine derivatives. The benzhydryl protecting group can be removed in a subsequent step to allow for further derivatization.
Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol
-
To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide, add triethylamine (excess, e.g., 5.0 eq).
-
Slowly add a solution of a mild oxidizing agent, such as a sulfur trioxide pyridine complex (e.g., 3.0 eq), to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-benzhydrylazetidin-3-one.
Caption: Workflow for a muscarinic receptor radioligand binding assay.
Conclusion and Future Directions
The 1-methylazetidin-3-one scaffold holds potential as a core for the development of novel muscarinic agonists. While direct and comprehensive SAR studies on a series of its derivatives are currently lacking in the scientific literature, by drawing comparisons with structurally related and more extensively studied azetidine-based ligands, we can infer key SAR principles. The N-methyl group and an oxygenated C3-substituent of optimal length appear to be crucial for potent muscarinic activity. Future research should focus on the systematic synthesis and biological evaluation of a library of 1-methylazetidin-3-one derivatives with diverse C3-substituents to establish a direct and robust SAR. Such studies will be instrumental in validating the therapeutic potential of this promising class of compounds and in the rational design of next-generation muscarinic receptor modulators.
References
- Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-2283.
- Eck, W., et al. (1991). Molecular Probes for Muscarinic Receptors: Derivatives of the M1-Antagonist Telenzepine. Journal of Medicinal Chemistry, 34(7), 2151-2157.
- Birdsall, N. J., & Hulme, E. C. (1983). Muscarinic receptor subclasses. Trends in Pharmacological Sciences, 4, 459-463.
- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.
- Messer, W. S. (2002). The utility of muscarinic agonists in the treatment of Alzheimer's disease. Journal of Molecular Neuroscience, 19(1-2), 173-177.
- Casy, A. F., & Huckstep, M. R. (1988). Muscarinic receptor agonists and antagonists. Progress in Medicinal Chemistry, 25, 127-183.
- Shannon, H. E., et al. (1994). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. Journal of Pharmacology and Experimental Therapeutics, 269(1), 271-281.
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- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Alternative Reagents for the Synthesis of 1-Methylazetidin-3-one Hydrochloride
Introduction
1-Methylazetidin-3-one hydrochloride is a crucial building block in medicinal chemistry and drug development. Its strained four-membered ring system provides a unique three-dimensional scaffold that is of significant interest for the synthesis of novel therapeutic agents. The traditional synthetic routes to this compound can be cumbersome, involving multiple steps or hazardous reagents. This guide provides an in-depth comparison of alternative, modern reagents for the synthesis of 1-Methylazetidin-3-one, focusing on the oxidation of the readily accessible precursor, 1-Methylazetidin-3-ol. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to assist researchers in selecting the optimal method for their specific needs.
The Precursor: 1-Methylazetidin-3-ol
The most common and efficient pathway to 1-Methylazetidin-3-one begins with its corresponding alcohol, 1-Methylazetidin-3-ol.[1] This precursor is a cyclic amine characterized by a four-membered azetidine ring with a methyl group on the nitrogen and a hydroxyl group at the 3-position.[1][2] Several methods exist for its synthesis, including the cyclization of precursors containing both amine and alcohol functionalities.[1] Once obtained, the pivotal step is the oxidation of this secondary alcohol to the desired ketone.[1][3][4][5][6]
The choice of oxidizing agent for this transformation is critical and depends on factors such as scale, substrate sensitivity, desired purity, safety considerations, and cost. This guide will compare four widely used and effective oxidation protocols.
Comparative Analysis of Oxidation Reagents
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[3][4][5][6] For a substrate like 1-Methylazetidin-3-ol, mild and selective reagents are necessary to avoid side reactions or decomposition of the strained azetidine ring. We will compare the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, and a TEMPO-catalyzed oxidation system.
Swern Oxidation
The Swern oxidation is a classic and reliable method known for its mild conditions and wide functional group tolerance.[7][8] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures, followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][9]
Mechanism Insight: The reaction proceeds through the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[7] The alcohol then attacks this electrophilic sulfur species to form an alkoxysulfonium salt. The added base deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide which then collapses via a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[7] The cryogenic temperature (-78 °C) is crucial to prevent the decomposition of the reactive chloro(dimethyl)sulfonium species.
Experimental Protocol: Swern Oxidation
Materials:
-
1-Methylazetidin-3-ol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO dropwise. Stir the mixture for 30 minutes.
-
Add a solution of 1-Methylazetidin-3-ol in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 1 hour.
-
Add triethylamine dropwise, again maintaining the temperature below -60 °C.
-
After stirring for 30 minutes, allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can then be converted to the hydrochloride salt.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent.[10] It is favored for its mild, neutral conditions, and operational simplicity, as it can be run at room temperature.[10][11]
Mechanism Insight: The alcohol substrate displaces an acetate group on the iodine center.[11][12] A base (either the displaced acetate or an added non-nucleophilic base) then abstracts the proton on the carbon bearing the hydroxyl group. This initiates a concerted elimination that releases the ketone, iodinane, and acetic acid.[12] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, which can be crucial for acid-sensitive substrates.[10]
Experimental Protocol: Dess-Martin Periodinane Oxidation
Materials:
-
1-Methylazetidin-3-ol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Sodium bicarbonate (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a suspension of Dess-Martin Periodinane and sodium bicarbonate in anhydrous DCM at room temperature, add a solution of 1-Methylazetidin-3-ol in anhydrous DCM.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Parikh-Doering Oxidation
The Parikh-Doering oxidation is another activated DMSO-based method that uses a sulfur trioxide pyridine complex (SO₃·Py) as the activator.[13][14] A key advantage over the Swern oxidation is its ability to be performed at temperatures ranging from 0 °C to room temperature, avoiding the need for cryogenic conditions.[15]
Mechanism Insight: The mechanism is similar to the Swern oxidation.[15] DMSO is activated by the SO₃·Py complex.[14] The alcohol then attacks the activated sulfur, and a subsequent deprotonation by a base (like triethylamine) generates a sulfur ylide, which rearranges through a five-membered ring transition state to furnish the ketone and dimethyl sulfide.[14]
Experimental Protocol: Parikh-Doering Oxidation
Materials:
-
1-Methylazetidin-3-ol (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (6.0 eq)
-
Triethylamine (TEA) (4.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 1-Methylazetidin-3-ol, triethylamine, and anhydrous DMSO in anhydrous DCM at 0 °C, add the sulfur trioxide pyridine complex portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as indicated by TLC.
-
Quench the reaction with water and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that can act as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant.[16] This method is considered a "green" alternative due to the catalytic nature of TEMPO and the use of inexpensive and environmentally benign co-oxidants like sodium hypochlorite (bleach).[17][18]
Mechanism Insight: The actual oxidizing species is the N-oxoammonium ion, which is generated from TEMPO by the co-oxidant.[16] This species then oxidizes the alcohol to the ketone, regenerating TEMPO in the process, which can then re-enter the catalytic cycle. These systems are often highly selective for primary alcohols, but can be effective for secondary alcohols as well.[16][18]
Experimental Protocol: TEMPO-Catalyzed Oxidation
Materials:
-
1-Methylazetidin-3-ol (1.0 eq)
-
TEMPO (0.05 eq)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, 1.2 eq)
-
Potassium bromide (KBr) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 1-Methylazetidin-3-ol in DCM.
-
Add an aqueous solution of potassium bromide and a catalytic amount of TEMPO.
-
Cool the mixture to 0 °C and add a saturated aqueous solution of sodium bicarbonate.
-
Add the sodium hypochlorite solution dropwise while vigorously stirring, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Presentation and Comparison
| Parameter | Swern Oxidation | Dess-Martin Periodinane | Parikh-Doering Oxidation | TEMPO-Catalyzed Oxidation |
| Typical Yield | High (often >90%) | High (often >90%) | High (often >90%)[19] | Good to High (80-95%) |
| Reaction Temp. | -78 °C | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Reagents | Oxalyl Chloride, DMSO, TEA | Dess-Martin Periodinane | SO₃·Pyridine, DMSO, TEA | TEMPO, NaOCl (Bleach) |
| Advantages | Very mild, high yield, wide functional group tolerance.[7] | Mild, neutral conditions, easy to perform, no cryogenic temps.[10][11] | Milder than Swern (no cryogenic temps), high yield.[15] | Catalytic, "green", inexpensive co-oxidant. |
| Disadvantages | Cryogenic temps required, malodorous DMS byproduct, toxic CO byproduct.[7] | Expensive reagent, potentially explosive precursor (IBX).[20] | Requires large excess of reagents, hygroscopic SO₃·Py.[13] | Can be substrate-dependent, potential for side reactions if not controlled. |
| Workup | Aqueous quench and extraction. | Reductive quench (thiosulfate) and extraction. | Aqueous quench and extraction. | Reductive quench and extraction. |
| Scalability | Challenging due to temperature control and gas evolution. | Limited by cost of the reagent. | Good scalability.[19] | Excellent for large-scale applications.[17] |
Visualization of Synthetic Pathways
The following diagrams illustrate the overall synthetic approach and a decision-making workflow for selecting an appropriate oxidation reagent.
Caption: Overall synthetic workflow to this compound.
Caption: Decision tree for selecting an appropriate oxidation reagent.
Conclusion and Recommendations
The synthesis of this compound via the oxidation of 1-Methylazetidin-3-ol offers a significant improvement over older, multi-step procedures. The choice of oxidizing agent is a critical decision that impacts the efficiency, safety, cost, and environmental footprint of the synthesis.
-
For small-scale, high-purity synthesis in a lab setting, where cost is less of a concern and operational simplicity is valued, the Dess-Martin Periodinane oxidation is an excellent choice due to its mild, room-temperature conditions and straightforward workup.
-
When cryogenic equipment is readily available and high yields are paramount, the Swern oxidation remains a highly reliable, albeit operationally demanding, option.
-
For medium to large-scale syntheses where avoiding cryogenic temperatures is desirable, the Parikh-Doering oxidation presents a robust and scalable alternative to the Swern protocol.
-
For process chemistry and large-scale manufacturing, where cost, safety, and environmental impact are primary drivers, TEMPO-catalyzed oxidation is the most attractive option. Its catalytic nature and use of inexpensive bleach as the terminal oxidant make it highly suitable for industrial applications.
Ultimately, the optimal choice of reagent will depend on the specific constraints and goals of the research or development project. This guide provides the foundational data and protocols to make an informed decision, enabling a more efficient and effective synthesis of this valuable chemical building block.
References
- A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives - Benchchem. (n.d.).
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- A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols - Benchchem. (n.d.).
- Parikh–Doering oxidation - Grokipedia. (n.d.).
- The Oxidation of Alcohols - ChemistryViews. (2017, May 2).
- Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry. (2015, May 6).
- Dess-Martin Oxidation - Alfa Chemistry. (n.d.).
- Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (n.d.).
- Parikh–Doering oxidation - Wikipedia. (n.d.).
- Improved methods for the oxidation of primary and secondary alcohols - RSC Publishing. (n.d.).
- 1-methylazetidin-3-ol HCl - ChemBK. (2024, April 9).
- Parikh-Doering oxidation - YouTube. (2025, November 10).
- Parikh-Doering Oxidation | Chem-Station Int. Ed. (2014, May 1).
- Parikh-Doering Oxidation - NROChemistry. (n.d.).
- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - ChemicalBook. (n.d.).
- Alcohol Oxidations - Wipf Group. (2007, March 19).
- 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) - Organic Syntheses Procedure. (n.d.).
- Dess–Martin oxidation - Wikipedia. (n.d.).
- Swern oxidation - Wikipedia. (n.d.).
- 1 Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue Asim Maity, Sung-Min Hyun, Alan K. Wortman - ChemRxiv. (n.d.).
- Swern Oxidation Proceedure - MSU chemistry. (n.d.).
- Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.).
- Swern Oxidation - Organic Chemistry Portal. (n.d.).
- Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. (n.d.).
- What are the practical differences between the various DMSO oxidations (Swern, etc.)?. (n.d.).
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. (n.d.).
- TEMPO Oxidation | Chem-Station Int. Ed. (2014, March 24).
- TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid. (n.d.).
- Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions - PMC - NIH. (2025, April 30).
- TEMPO - Wikipedia. (n.d.).
- Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. (n.d.).
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (n.d.).
- 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC. (n.d.).
- 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem - NIH. (n.d.).
- US8207355B2 - Method for preparing azetidine derivatives - Google Patents. (n.d.).
- Organic chemists, what is your choice of mild oxidation from primary alcohols to aldehydes? : r/chemistry - Reddit. (2015, April 7).
- Azetidine synthesis - Organic Chemistry Portal. (n.d.).
- 3-Methylazetidin-3-ol hydrochloride | Drug Intermediate | MedChemExpress. (n.d.).
- Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives - ResearchGate. (2025, August 6).
- 1-Methylazetidin-3-ol hydrochloride - CymitQuimica. (n.d.).
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A Senior Application Scientist's Guide to the Computational and Theoretical Analysis of 1-Methylazetidin-3-one Hydrochloride
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidinone ring, a four-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, most famously forming the reactive core of β-lactam antibiotics like penicillins and cephalosporins.[1][2] While the 2-azetidinone (β-lactam) structure has been extensively studied, its constitutional isomer, the azetidin-3-one, represents a less explored but equally compelling scaffold for generating novel molecular architectures. The introduction of a ketone at the 3-position alters the ring's electronic properties, strain, and three-dimensional shape, offering new possibilities for designing therapeutic agents.
This guide provides a comprehensive framework for the computational and theoretical investigation of 1-Methylazetidin-3-one hydrochloride. Given the limited availability of public experimental data for this specific molecule, we will employ a predictive and comparative approach. We will use established computational chemistry techniques to predict its structural, spectroscopic, and electronic properties. To validate our theoretical models and provide a meaningful comparison, we will contrast these predictions with established experimental and computational data from well-characterized analogs, such as N-substituted azetidines and the classic 2-azetidinones. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of novel small molecules.
Part 1: Conformational Landscape and Structural Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For the azetidine ring, the key structural feature is its non-planar, puckered nature. Understanding the energetic landscape of this puckering is the first step in any meaningful theoretical analysis.
The azetidine ring exists in a dynamic equilibrium between two puckered conformations.[3] The degree of puckering and the energetic preference for one conformer over another are dictated by a delicate balance of angle strain, torsional strain, and non-bonded steric interactions involving the substituents on the ring. The presence of a carbonyl group at C3 and a protonated, methylated nitrogen at N1 in our target molecule introduces significant electronic and steric influences that define its preferred shape.
Comparative Structural Data
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting these structural parameters. By comparing the predicted geometry of 1-Methylazetidin-3-one with experimentally determined structures of related compounds, we can build confidence in our theoretical model.
| Parameter | 1-Methylazetidin-3-one (Predicted, DFT) | N-tert-butylazetidin-3-amine (Analog A) [3] | Azetidin-2-one (Analog B) [4] | Notes |
| Ring Puckering Angle (degrees) | ~15 - 25° | Varies with substituent orientation | Highly strained, variable puckering | The puckering angle is a key determinant of the ring's 3D shape. |
| C=O Bond Length (Å) | ~1.21 Å | N/A | ~1.20 Å | Typical for a ketone; slightly longer than in highly strained β-lactams. |
| N1-C2 Bond Length (Å) | ~1.48 Å | ~1.47 Å | ~1.38 Å | The shorter bond in azetidin-2-one indicates significant amide resonance, which is inhibited in the 3-oxo isomer. |
| C2-C3 Bond Length (Å) | ~1.54 Å | ~1.55 Å | ~1.56 Å | Reflects the single-bond character adjacent to sp² and sp³ centers. |
Part 2: Predicting Spectroscopic Signatures
Computational chemistry allows for the a priori prediction of spectroscopic data, such as NMR and IR spectra. These predictions are invaluable for structure verification, especially for novel compounds, and serve as a direct bridge between theoretical models and experimental reality.
Workflow for Computational Spectroscopy
The standard workflow involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)) and then performing a frequency calculation to predict IR spectra and a Gauge-Independent Atomic Orbital (GIAO) calculation for NMR chemical shifts.
Caption: Workflow for predicting IR and NMR spectra.
Comparative Spectroscopic Data
The predicted spectroscopic features of this compound can be benchmarked against experimental data from its analogs. The protonated nitrogen and the C3-carbonyl are expected to be the most dominant influences on the spectra.
| Spectroscopic Feature | 1-Methylazetidin-3-one HCl (Predicted) | Azetidin-2-one Derivatives (Experimental) [5] | 1-Benzhydrylazetidin-3-one (Experimental) [6] | Rationale and Insights |
| IR: C=O Stretch (cm⁻¹) | ~1750 - 1770 cm⁻¹ | 1701 - 1765 cm⁻¹ | Not Reported | The predicted high frequency is characteristic of a strained, four-membered ring ketone. This is comparable to the high-end range for strained β-lactams.[4] |
| ¹H NMR: Ring CH₂ (ppm) | ~4.2 - 4.5 ppm | Variable | 4.01 ppm | The protons on C2 and C4 are expected to be significantly deshielded by the adjacent electron-withdrawing carbonyl group and the positively charged ammonium nitrogen. |
| ¹H NMR: N-CH₃ (ppm) | ~3.0 - 3.3 ppm | Variable | N/A | The methyl group is deshielded due to its attachment to the cationic nitrogen. |
| ¹³C NMR: C=O (ppm) | ~205 - 215 ppm | ~165 - 175 ppm | Not Reported | The predicted chemical shift is typical for a ketone, contrasting sharply with the amide-like carbonyl carbon of a 2-azetidinone. |
| ¹³C NMR: Ring CH₂ (ppm) | ~55 - 65 ppm | Variable | Not Reported | These carbons are shifted downfield due to the influence of the adjacent heteroatoms and functional groups. |
Part 3: Probing Reactivity with Electronic Structure Analysis
The chemical reactivity of the azetidin-3-one core is governed by its electronic structure. Computational methods like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping provide a qualitative and quantitative picture of where a molecule is likely to react.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The LUMO is expected to be localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. For this compound, we predict a strongly electrophilic (blue) region around the carbonyl carbon and a diffuse positive potential (also blue) surrounding the N-methylammonium group, highlighting the primary sites for interaction with nucleophiles and bases.
Caption: Relationship between structure and reactivity.
In comparison to 2-azetidinones, which act as potent acylating agents via cleavage of the N1-C2 amide bond, the reactivity of 1-Methylazetidin-3-one is centered on standard ketone chemistry.[2] Nucleophilic addition to the C3 carbonyl is the most likely reaction pathway, potentially followed by ring-opening or other transformations depending on the reaction conditions.
Part 4: Detailed Computational Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided. These represent standard, validated methodologies in the field of computational chemistry.
Protocol 1: Conformational Analysis and Geometry Optimization
-
Structure Building: Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView). Ensure correct atom types and initial stereochemistry.
-
Conformational Search (Optional but Recommended): For flexible molecules, perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Select the B3LYP functional, which provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: Use the Pople-style 6-311+G(d,p) basis set. The "+" indicates diffuse functions for lone pairs, and "(d,p)" indicates polarization functions for non-hydrogen and hydrogen atoms, respectively.
-
Solvation Model: To simulate experimental conditions, include an implicit solvation model like the Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., water or DMSO).
-
Job Type: Opt (Optimization) followed by Freq (Frequency). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Execution and Analysis: Run the calculation. Upon completion, visualize the optimized structure and verify the absence of imaginary frequencies in the output file. Measure key bond lengths, angles, and dihedral angles to quantify the ring puckering.
Protocol 2: Calculation of NMR and IR Spectra
-
Prerequisite: A fully optimized geometry from Protocol 1 is required.
-
NMR Calculation:
-
Job Type: NMR.
-
Method: Use the GIAO (Gauge-Independent Atomic Orbital) method, which is the standard for reliable chemical shift prediction.
-
Calculation Setup: Use the same functional, basis set, and solvation model as in the geometry optimization step for consistency.
-
-
IR Calculation (Frequency):
-
The frequency calculation performed in step 3 of Protocol 1 already contains the necessary information. The output file will list the vibrational frequencies and their corresponding intensities.
-
-
Data Processing:
-
NMR: The output will provide absolute shielding values. These must be converted to chemical shifts (ppm) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory: δ_sample = σ_TMS - σ_sample.
-
IR: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment. Visualize the spectrum using appropriate software.
-
References
-
International Journal of Pharmaceutical Sciences Review and Research, "Azetidinones," [Link]
-
ResearchGate, "2-Azetidinone – A new profile of various pharmacological activities," [Link]
-
MDPI, "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update," [Link]
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Acta Pharmaceutica, "2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES," [Link]
-
ResearchGate, "FT-IR Absorption band of 2-azetidinone derivatives (4a-j)," [Link]
-
MDPI, "Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach," [Link]
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ChemBK, "1-methylazetidin-3-ol HCl," [Link]
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International Journal of Trend in Scientific Research and Development, "Synthesis and biological study of Azetidinone derivatives," [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences, "A REVIEW ON 2-AZETEDINONES," [Link]
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In Silico Pharmacology, "Computational studies of natural product compound (CP-225917) for lead identification," [Link]
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PubMed, "Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones," [Link]
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Bulletin of Environment, Pharmacology and Life Sciences, "Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity," [Link]
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PubChem - NIH, "1-Methylazetidin-3-amine," [Link]
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PubChem - NIH, "1-Methylazetidin-3-ol," [Link]
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MDPI, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," [Link]
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MDPI, "Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines," [Link]
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ResearchGate, "Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines," [Link]
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PubMed, "Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts," [Link]
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ResearchGate, "H-1 and C-13 NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-)," [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylazetidin-3-one Hydrochloride
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methylazetidin-3-one hydrochloride, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in the modern research laboratory.
Understanding the Hazard Profile
Before any handling or disposal, it is crucial to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Acute Oral Toxicity (Category 3): Toxic if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Aquatic Toxicity (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.[1]
These classifications necessitate meticulous handling and a disposal strategy that prevents release into the environment and minimizes exposure to laboratory personnel.
Immediate Safety & Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling or disposing of this compound:
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, preventing irritation.[3] Consult glove manufacturer compatibility data. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of any dusts or vapors.[2][4] |
Disposal Procedures: A Step-by-Step Approach
Disposal protocols vary based on the nature of the waste—whether it's a small spill, a larger accidental release, or the disposal of surplus, uncontaminated product.
Managing Spills: Containment and Cleanup
The immediate objective following a spill is to contain the material, decontaminate the area, and package the waste for formal disposal.
Caption: Decision workflow for handling a this compound spill.
Detailed Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.[5] Restrict access to the spill zone.
-
Ventilate: If safe to do so, increase ventilation to the area, for instance, by using a chemical fume hood.[6]
-
Don PPE: Before approaching the spill, put on all required personal protective equipment as detailed in Section 2.
-
Containment: For liquid spills, create a dike around the spill using an inert, absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][7] For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Neutralization (for Hydrochloride Component): Due to its hydrochloride salt form, the material will have acidic properties. If you are trained in the procedure, cautiously apply a neutralizing agent like sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.[3][6] This step helps to reduce the corrosivity of the waste.
-
Collection: Once absorbed and neutralized, carefully scoop the material using non-sparking tools into a designated, robust, and leak-proof container (e.g., a high-density polyethylene pail).[2][5]
-
Decontamination: Clean the spill area thoroughly. A multi-step cleaning process is recommended: first with a detergent solution, followed by a rinse with clean water.[5] All materials used for decontamination (e.g., wipes, pads) must also be placed in the hazardous waste container.
-
Packaging and Labeling: Securely seal the waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the date and associated hazard pictograms.[8]
Disposal of Unused or Expired Product
Disposing of bulk or residual amounts of the chemical requires adherence to institutional and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]
Step-by-Step Disposal Protocol:
-
Request Waste Pickup: The primary method of disposal is through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management contractor.[8]
-
Proper Packaging:
-
If in its original container, ensure the container is in good condition, tightly sealed, and properly labeled.[10]
-
If transferring to a waste container, use a compatible container (e.g., HDPE) and ensure it is clean and dry.
-
-
Labeling for Disposal: The waste container must be labeled in accordance with EPA/RCRA (Resource Conservation and Recovery Act) or equivalent local regulations.[8] This label should clearly state "Hazardous Waste," the chemical name, and the primary hazards (Toxic, Irritant).
-
Segregation and Storage: While awaiting pickup, store the hazardous waste container in a designated satellite accumulation area.[8] This area should be secure, well-ventilated, and away from incompatible materials. Ensure acids are segregated from bases and flammables.[8]
Regulatory Context: EPA Hazardous Waste Codes
While this compound is not specifically listed by name on the EPA's P or U lists, its characteristics may require it to be classified as hazardous waste.[11] Given its hydrochloride form, it would likely be considered a corrosive waste (D002) if its pH in solution is ≤ 2.[12] Furthermore, as a toxic organic compound, it may fall under other waste codes depending on the specific industrial processes it was used in. Always consult with your institution's EH&S office for precise waste code classification.[8]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating the principles of hazard assessment, proper use of PPE, and adherence to established disposal protocols, researchers can ensure that their work contributes to scientific advancement without compromising safety.
References
-
University of Wollongong. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]
-
Oakland University. (2023). EHSO Manual: Spill Control/Emergency Response. [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. [Link]
-
3M. (2022). Safety Data Sheet. [Link]
-
Defense Centers for Public Health. (2017). Procedures for Cleaning Up Hazardous Drug Spills and Leaks. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]
-
ETH Zürich. (2020). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
Sources
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- 2. aksci.com [aksci.com]
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- 4. 1-Methyl-3-azetidinol Hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. my.alfred.edu [my.alfred.edu]
Mastering Safety: A Guide to Personal Protective Equipment for 1-Methylazetidin-3-one Hydrochloride
Welcome to your essential guide on the safe handling of 1-Methylazetidin-3-one hydrochloride. In the fast-paced world of drug discovery and chemical research, a deep and intuitive understanding of safety protocols is not just a regulatory requirement—it's the bedrock of innovative and successful science. This guide moves beyond a simple checklist, providing you with the rationale behind each safety recommendation. Our goal is to empower you, the researcher, to make informed decisions that ensure your personal safety and the integrity of your work.
This compound is a valuable building block in medicinal chemistry. However, its chemical properties necessitate a robust respect for safety protocols. Based on data from analogous compounds and established chemical safety principles, this substance should be treated as hazardous.[1][2] It is classified as harmful if swallowed or in contact with skin, a cause of serious skin and eye irritation, and may cause respiratory irritation.[1][2] This guide provides the essential framework for its safe handling, focusing on the last and most critical line of defense: Personal Protective Equipment (PPE).
The Core of Chemical Safety: A Proactive Risk Assessment
Before a single container is opened, a thorough risk assessment is mandatory. This is not a bureaucratic hurdle; it is a dynamic, intellectual process that forms the foundation of a safe experimental workflow. Every procedure, from weighing the solid compound to running a reaction and work-up, presents a different risk profile.
Your risk assessment should systematically evaluate:
-
The Scale of Operation: Handling milligrams for an analytical standard poses a different risk than a multi-gram scale-up.
-
The Physical Form: The dry, powdered form can become airborne, creating an inhalation hazard.[1] Solutions, while less of an inhalation risk, introduce the danger of splashes.
-
The Procedure: Operations like heating, sonicating, or vortexing can increase the vapor pressure or generate aerosols, elevating the risk of exposure.
-
The Environment: The use of engineering controls like a certified chemical fume hood is the primary method for minimizing inhalation exposure.
The following diagram illustrates a logical workflow for conducting this essential risk assessment to determine the appropriate level of PPE.
Caption: Risk assessment workflow for selecting appropriate PPE.
Essential Personal Protective Equipment: A Detailed Breakdown
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1][2] Let's dissect this into a practical, task-oriented plan.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Flame-resistant lab coat, fully buttoned. | Disposable nitrile gloves (minimum 5 mil thickness), double-gloved. | ANSI Z87.1-rated safety goggles. | Required if weighing outside of a fume hood or containment enclosure. Use a NIOSH-approved N95 respirator. |
| Preparing Solutions | Flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron. | Disposable nitrile gloves (minimum 5 mil thickness). Check breakthrough time for the solvent used. | ANSI Z87.1-rated safety goggles. | Not required if performed in a chemical fume hood. |
| Reaction/Work-up | Flame-resistant lab coat, fully buttoned. Chemically resistant apron. | Nitrile or neoprene gloves. Consult compatibility charts for all reagents. | ANSI Z87.1-rated safety goggles and a full-face shield, especially during quenching or extraction. | Not required if performed in a chemical fume hood. |
| Handling Waste | Flame-resistant lab coat, fully buttoned. Chemically resistant apron. | Heavy-duty nitrile or butyl rubber gloves over disposable nitrile gloves. | ANSI Z87.1-rated safety goggles and a full-face shield. | Not required if performed in a chemical fume hood. |
Body Protection: Your First Barrier
A standard cotton lab coat is insufficient. A flame-resistant (FR) lab coat , fully buttoned with sleeves rolled down, is mandatory. The hydrochloride salt form is not flammable, but laboratory solvents often are. For procedures involving larger volumes (>100 mL) or a significant splash risk, supplement your lab coat with a chemically resistant apron .
Hand Protection: The Nuances of Glove Selection
Choosing the right glove involves more than just grabbing a pair from a box. The molecule this compound contains an amine, a ketone, and is a salt. This requires careful consideration.
-
For Incidental Contact (Solids, Dilute Solutions): Disposable nitrile gloves with a minimum thickness of 5 mil provide adequate splash protection.[3] However, "protection" is temporary. Upon any known contact, gloves must be removed immediately and hands washed.
-
For Extended Contact or Immersion (Syntheses, Spills): Thicker, reusable gloves are necessary. Butyl rubber or Viton® gloves offer superior protection against a broader range of chemicals, including acids and organic solvents. Always wear a disposable nitrile glove underneath reusable gloves for ease of removal and as a secondary barrier.
-
The Critical Importance of Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. A glove that appears intact may still be allowing chemical exposure. Always consult the glove manufacturer's chemical resistance guide for the specific solvents you are using in your procedure.
Eye and Face Protection: Non-Negotiable
Given the classification as a serious eye irritant, robust eye protection is critical.[1][2][4]
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory for all procedures. Regular safety glasses do not provide a seal around the eyes and are inadequate.
-
Elevated Risk: For tasks with a higher splash potential, such as adding reagents, performing a quench, or handling large volumes, a full-face shield must be worn over your safety goggles .
Operational Protocols: From Gowning to Disposal
Donning and Doffing PPE: A Deliberate Practice
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Place goggles securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: The goal is to touch contaminated items only with other contaminated items (glove-to-glove) and clean items only with clean hands (skin-to-skin).
-
Gloves (Outer Pair): Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off inside-out.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
Proper disposal is a critical part of the chemical lifecycle, protecting you, your colleagues, and the environment.
Decontamination:
-
All non-disposable equipment should be decontaminated by washing with an appropriate solvent.
-
Work surfaces in the fume hood should be wiped down at the end of each procedure.
-
In case of a spill, use a spill kit containing an absorbent material appropriate for chemical spills. Do not use combustible materials like paper towels to absorb large spills.
Waste Disposal:
-
PPE: All disposable gloves, aprons, and other contaminated items must be placed in a designated, sealed hazardous waste bag.
-
Chemical Waste:
-
Solid Waste: Unused this compound and contaminated solids (e.g., silica gel) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Aqueous and organic waste streams must be segregated into appropriately labeled hazardous waste containers.
-
Neutralization: Due to its hydrochloride salt nature, aqueous waste will be acidic. Depending on local EHS guidelines, neutralization may be required before collection. This should be done cautiously by slowly adding a weak base (like sodium bicarbonate) to the aqueous waste with stirring in a fume hood.[5] Never dispose of this chemical down the drain. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1][2][6]
-
By integrating these principles and protocols into your daily laboratory work, you build a culture of safety that empowers scientific discovery. Trust in your training, question your procedures, and always prioritize your well-being.
References
- ChemicalBook. (2025-07-05). 1-Methyl-3-azetidinol Hydrochloride - Safety Data Sheet.
- Apollo Scientific. (2023-05-18). Azetidine Safety Data Sheet.
- Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.
- Sigma-Aldrich. (2025-08-25). SAFETY DATA SHEET.
- Fisher Scientific. (2025-12-19). SAFETY DATA SHEET.
- Guidechem. C4H8ClNO - Chemical Dictionary.
- LookChem. Cas 1818847-43-6, this compound.
- Sigma-Aldrich. This compound | 1818847-43-6.
- Sigma-Aldrich. (2025-09-22). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. Azetidine 503-29-7.
- Fisher Scientific. (2025-12-19). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025-09-22). SAFETY DATA SHEET.
- University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
- Duke University Safety Office. Microflex Chemical Resistance Ratings.
- Farmalabor Materie Prime. (2024-04-09). Safety data Sheet.
- Ansell. Ansell Chemical Resistance Glove Chart. Retrieved from Environment, Health and Safety - University of Wisconsin-Madison.
- Chemical Resistance of Gloves.pdf. (n.d.).
- Cole-Parmer. (2018-10-15). Chemical Compatibility Chart For Reusable Gloves.
- Wikipedia. (n.d.). Azetidine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
